(2-Phenoxy-5-thiazolyl)-methanol
Description
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Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
(2-phenoxy-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C10H9NO2S/c12-7-9-6-11-10(14-9)13-8-4-2-1-3-5-8/h1-6,12H,7H2 |
InChI Key |
YCCGJWDLYVDAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(S2)CO |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of (2-Phenoxy-5-thiazolyl)-methanol
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of (2-Phenoxy-5-thiazolyl)-methanol (CAS: 81449-60-7).
Structure, Properties, and Synthetic Applications
Executive Summary
This compound is a specialized heterocyclic intermediate primarily utilized in the synthesis of pyrethroid insecticides and agrochemicals. It serves as a bioisostere for 3-phenoxybenzyl alcohol , a common moiety in type I and type II pyrethroids (e.g., Permethrin, Cypermethrin). By replacing the central benzene ring with a thiazole heterocycle, researchers modulate the metabolic stability, lipophilicity, and binding affinity of the resulting esters towards voltage-gated sodium channels in target pests.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | (2-Phenoxy-1,3-thiazol-5-yl)methanol |
| CAS Number | 81449-60-7 |
| Molecular Formula | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol |
| SMILES | OCC1=CN=C(OC2=CC=CC=C2)S1 |
| Core Moiety | 1,3-Thiazole ring fused with a 2-phenoxy ether linkage |
2.1 Structural Analysis
The molecule consists of three distinct functional domains:
-
Thiazole Core (1,3-thiazole): An aromatic 5-membered ring containing sulfur and nitrogen. The ring is electron-deficient compared to benzene, influencing the acidity of the protons and the reactivity of the substituents.
-
2-Phenoxy Group: An electron-rich phenyl ether attached at the C2 position. The oxygen atom acts as a resonance donor to the thiazole ring but an inductive withdrawer. This position is critical for the "pyrethroid pharmacophore," mimicking the spatial arrangement of the 3-phenoxybenzyl group.
-
5-Hydroxymethyl Group (-CH₂OH): A primary alcohol at the C5 position. This is the reactive "handle" used for esterification with chrysanthemic acid or similar pyrethroid acid precursors.
Physicochemical Properties[2][8][9]
| Parameter | Value (Approx/Predicted) | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Pure form often crystallizes slowly; frequently handled as a concentrate. |
| Melting Point | 45–55 °C | Analogous aldehydes melt ~50°C; H-bonding in alcohol may elevate MP slightly. |
| Boiling Point | ~360 °C (at 760 mmHg) | High boiling point due to polarity and molecular weight. |
| LogP (Octanol/Water) | 2.1 – 2.5 | Moderately lipophilic, suitable for membrane penetration in agrochemical applications. |
| pKa | ~13-14 (Alcohol) | The thiazole nitrogen is weakly basic (pKa ~2.5 for thiazole itself), reduced further by the 2-phenoxy substitution. |
| Solubility | High: DCM, Ethyl Acetate, DMSOLow: Water | Typical for intermediate polarity heterocycles. |
Synthetic Pathways & Manufacturing
The synthesis of this compound generally follows a convergent route, building the thiazole ring or modifying a pre-formed thiazole scaffold.
4.1 Primary Synthetic Route (Nucleophilic Displacement & Reduction)
This robust industrial route avoids the handling of unstable intermediates.
-
Starting Material: Ethyl 2-chloro-1,3-thiazole-5-carboxylate.
-
Step 1: Etherification (Nucleophilic Aromatic Substitution):
-
Reaction of the 2-chlorothiazole derivative with phenol in the presence of a base (K₂CO₃ or NaH) in a polar aprotic solvent (DMF or DMSO).
-
Mechanism: The electron-withdrawing ester group at C5 activates the C2 position for S_NAr displacement of the chloride by the phenoxide ion.
-
-
Step 2: Reduction:
-
The resulting Ethyl 2-phenoxy-1,3-thiazole-5-carboxylate is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with LiCl enhancement.
-
4.2 Visualization of Synthesis (DOT Diagram)
Figure 1: Step-wise synthesis from chlorothiazole precursors via SNAr and reduction.
Reactivity & Applications
5.1 Agrochemical Development (Pyrethroids)
The primary application of this alcohol is as a building block for Type II Pyrethroids .
-
Mechanism: The alcohol is esterified with cyclopropanecarboxylic acids (e.g., 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid).
-
Bioisosterism: The (2-phenoxy-5-thiazolyl)methyl group mimics the 3-phenoxybenzyl group found in Permethrin. The thiazole ring introduces different electronic properties, potentially altering the metabolic degradation rate (e.g., resistance to esterases) and changing the insecticidal spectrum.
5.2 Chemical Reactivity Profile
-
Oxidation: The primary alcohol can be oxidized to (2-phenoxy-5-thiazolyl)-methanal (aldehyde) using Manganese Dioxide (MnO₂) in benzene or DCM. This aldehyde is a precursor for olefination reactions.
-
Halogenation: Treatment with Thionyl Chloride (SOCl₂) converts the alcohol to the corresponding benzyl-type chloride , a highly reactive electrophile used for alkylation.
-
Esterification: Reacts with acid chlorides or carboxylic acids (DCC coupling) to form active ester insecticides.
Analytical Characterization
To validate the identity of the compound during research or production, the following spectral signatures are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.10 - 7.45 ppm (m, 5H): Phenoxy aromatic protons.
-
δ 7.60 ppm (s, 1H): Thiazole C4-H proton (Diagnostic singlet, shifts depending on solvent).
-
δ 4.80 ppm (s, 2H): Methylene protons (-CH ₂OH).
-
δ ~2.0 - 3.0 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.
-
-
MS (ESI+):
-
[M+H]⁺: 208.25 m/z.
-
Fragmentation often shows loss of the phenoxy group or the hydroxymethyl fragment.
-
Safety & Handling
-
Hazards: As a thiazole derivative, it should be treated as a potential irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
-
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol function to the aldehyde.
-
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Use a fume hood during synthesis, especially when using halogenated solvents or reducing agents.
References
-
Synthesis of (2-phenoxy-5-thiazolyl)-methanal. PrepChem. Available at: [Link]
- Cyclopropane carboxylic acid derivatives... and their intermediates. European Patent EP0041021B1. Google Patents.
-
Chemical Structure & Properties: 81449-60-7. ChemSrc. Available at: [Link]
Sources
(2-Phenoxy-5-thiazolyl)-methanol CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Core Descriptors
(2-Phenoxy-5-thiazolyl)-methanol is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen. The structure features a phenoxy group attached to the second position of the thiazole ring and a hydroxymethyl group at the fifth position.
| Identifier | Value |
| IUPAC Name | (2-Phenoxy-1,3-thiazol-5-yl)methanol |
| Molecular Formula | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)OC2=NC=C(S2)CO |
| InChI Key | InChIKey=YOUR-GENERATED-KEY |
| CAS Number | Not available in public databases |
Synthesis and Chemical Transformations
The synthesis of this compound can be approached through established methods for the construction of substituted thiazole rings. A plausible synthetic route would involve the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives.[1]
Proposed Synthesis of this compound
A potential synthetic pathway for this compound is outlined below. This method involves the reaction of a phenoxythioamide with a suitable α-haloketone derivative.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Thioamide Formation: React phenoxyacetamide with Lawesson's reagent in a suitable solvent like toluene under reflux to yield phenoxythioamide.
-
Hantzsch Cyclization: To a solution of phenoxythioamide in ethanol, add an equimolar amount of 1,3-dichloroacetone.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a mild base. Extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain (2-phenoxy-5-chloromethyl-thiazole).
-
Hydrolysis: The resulting chloromethyl derivative can be hydrolyzed to the corresponding methanol using aqueous sodium hydroxide.
-
Final Purification: Purify the final product by recrystallization or column chromatography.
Confirmed Chemical Transformation: Oxidation to Aldehyde
A documented reaction of this compound is its oxidation to the corresponding aldehyde, (2-phenoxy-5-thiazolyl)-methanal.[2] This transformation is a key step in modifying the functional group at the 5-position of the thiazole ring, opening avenues for further synthetic elaborations.
Caption: Oxidation of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 10 g of this compound in 250 ml of benzene, add 40 g of manganese dioxide.[2]
-
Reaction Conditions: Stir the mixture at 40°C for 5 hours.[2]
-
Work-up: After the reaction is complete, filter the mixture to remove the manganese dioxide.[2]
-
Isolation: Evaporate the filtrate to dryness.[2]
-
Purification: Chromatograph the residue over silica gel. Elute with a 7:3 mixture of methylene chloride and ethyl acetate to yield 7.7 g of (2-phenoxy-5-thiazolyl)-methanal, which has a melting point of 50°C.[2]
This selective oxidation highlights the utility of manganese dioxide as a mild reagent for the conversion of primary alcohols to aldehydes without affecting the sensitive thiazole and phenoxy moieties.
Potential Applications in Drug Development
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The phenoxy group can also contribute to the pharmacological profile of a molecule, potentially enhancing its binding to biological targets.
The this compound scaffold, with its reactive hydroxyl group, serves as a valuable starting point for the synthesis of a library of derivatives. These derivatives can be screened for various biological activities, making this compound a person of interest for drug discovery and development programs. The structural similarity to known bioactive phenoxy thiazole derivatives suggests potential for this scaffold in developing novel therapeutic agents.[4][5]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, a singlet for the proton on the thiazole ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon spectrum would display signals for the carbons of the phenoxy group, the thiazole ring, and the hydroxymethyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.25 g/mol ).
Researchers synthesizing this compound are encouraged to perform full spectroscopic characterization to confirm its structure and purity.
Conclusion
This compound represents a valuable, yet under-characterized, building block in synthetic and medicinal chemistry. Its confirmed role as a precursor to (2-phenoxy-5-thiazolyl)-methanal underscores its utility in organic synthesis. The presence of the phenoxy-thiazole scaffold suggests a high potential for the discovery of novel bioactive compounds. This technical guide provides a foundational understanding of this molecule, encouraging further investigation into its synthesis, characterization, and therapeutic applications.
References
-
PrepChem. Synthesis of (2-phenoxy-5-thiazolyl)-methanal. Available from: [Link]
-
European Chemicals Agency. Substance Information. Available from: [Link]
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2019;24(9):1741.
- Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Journal of the Chinese Chemical Society. 2010;57(2):263-268.
-
The UV spectra of thiazole derivative 6a in ethanol and dioxane. ResearchGate. Available from: [Link]
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. 2023;13(45):31896-31915.
- New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. RSC Advances. 2024;14(13):9035-9051.
-
Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. ResearchGate. Available from: [Link]
-
(2-Methyl-1,3-thiazol-5-yl)methanol. PubChem. Available from: [Link]
-
[5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolyl]methanol. BuyersGuideChem. Available from: [Link]
- Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism. Catalysis Science & Technology. 2022;12(1):154-163.
-
2-PHENOXYETHANOL. Loba Chemie. Available from: [Link]
- Chemistry of 2-(2′-Aminophenyl)
- Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. Bioorganic & Medicinal Chemistry Letters. 2007;17(7):1961-1965.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules. 2024;29(5):1059.
- Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry. 2025;23(40):9257-9284.
Sources
- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiochemical & Functional Profiling of 2-Phenoxy Substituted Thiazoles
[1]
Executive Summary: The Ether Bridge to Potency
The 2-phenoxy substituted thiazole scaffold represents a critical structural motif in modern medicinal chemistry, serving as a pharmacophore in agents targeting metabolic diseases (ACC2 inhibitors), oxidative stress, and fungal infections. Unlike the ubiquitous 2-aminothiazole, the 2-phenoxy variant introduces a unique ether linkage that dramatically alters the physiochemical landscape of the molecule.[1] This substitution modulates electron density via the mesomeric (+M) effect of oxygen while simultaneously imposing specific conformational constraints that enhance selectivity for hydrophobic pockets.[1]
This technical guide dissects the core physiochemical characteristics of this scaffold, providing a roadmap for researchers to optimize solubility, metabolic stability, and target engagement.
Structural & Electronic Architecture
Electronic Modulation
The thiazole ring is electron-deficient at the C2 position, making it susceptible to nucleophilic attack.[1] The introduction of a phenoxy group at C2 fundamentally shifts this electronic bias.[1]
-
Resonance Effect (+M): The oxygen atom of the ether linkage possesses two lone pairs.[1] One pair participates in
conjugation with the thiazole ring system.[1] This donation increases the electron density of the thiazole ring, particularly at the C5 position, making it more susceptible to electrophilic metabolic attack (e.g., oxidation). -
Inductive Effect (-I): Conversely, the electronegative oxygen exerts a withdrawal effect through the sigma bond.[1] However, in the aromatic thiazole system, the resonance donation generally predominates, rendering the ring more electron-rich than its unsubstituted counterpart.
Conformational Dynamics: The "Twist"
Unlike biphenyl systems which can achieve coplanarity, 2-phenoxy thiazoles exhibit a characteristic torsion angle (typically 60°–80°) between the thiazole and phenyl planes.[1] This "twist" is driven by steric repulsion between the thiazole sulfur/nitrogen lone pairs and the ortho-hydrogens of the phenyl ring.[1]
Implication for Drug Design: This non-planar geometry prevents DNA intercalation (reducing genotoxicity risks) but creates a specific 3D volume that fits well into "L-shaped" or deep hydrophobic pockets in enzymes like Acetyl-CoA Carboxylase 2 (ACC2) .[1]
Figure 1: Electronic and conformational interactions in the 2-phenoxythiazole scaffold.
Physiochemical Profiling[1]
The replacement of a carbon or nitrogen linker with oxygen drastically changes the "Rule of 5" parameters.[1]
Lipophilicity (LogP) & Solubility
The phenoxy group significantly increases lipophilicity compared to 2-amino or 2-methyl thiazoles.[1]
-
LogP Shift: Expect an increase of +0.5 to +1.2 log units relative to the 2-aminothiazole analog.[1] This enhances membrane permeability (passive diffusion) but often compromises aqueous solubility.[1]
-
Solubility: These derivatives often suffer from "brick dust" properties—high crystallinity and low water solubility.[1] Formulation often requires amorphous solid dispersions or lipid-based delivery systems.[1]
Acid-Base Properties (pKa)
Thiazole is a weak base (pKa of conjugate acid ~2.5).[1]
-
Basicity Reduction: The phenoxy oxygen is less effective at stabilizing the protonated thiazolium cation than an amino group.[1] Consequently, 2-phenoxythiazoles are essentially neutral at physiological pH (7.4).[1]
-
Benefit: Lack of ionization at pH 7.4 prevents lysosomal trapping and improves passive transport across the Blood-Brain Barrier (BBB), provided the LogP is kept within range (2.0–3.5).[1]
Comparative Data Summary
| Property | Unsubstituted Thiazole | 2-Aminothiazole | 2-Phenoxythiazole |
| Electronic Nature | Electron-poor (C2) | Strongly Electron-rich | Moderately Electron-rich |
| pKa (Conj.[1] Acid) | ~2.5 | ~5.4 | < 1.0 (Neutral) |
| H-Bond Donors | 0 | 2 (NH2) | 0 |
| H-Bond Acceptors | 1 (N) | 2 (N, NH2) | 2 (N, O) |
| Conformation | Planar | Planar | Twisted (~70°) |
| Metabolic Risk | Ring Oxidation | N-Acetylation / Glucuronidation | O-Dealkylation |
ADMET & Metabolic Stability
The "Achilles' Heel" of this scaffold is the ether linkage.[1] Understanding the metabolic fate is non-negotiable for lead optimization.[1]
The O-Dealkylation Liability
Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target the carbon adjacent to the ether oxygen.[1] However, in a di-aryl ether like 2-phenoxythiazole, there are no alpha-hydrogens to abstract on the linker itself.
-
Mechanism: Metabolism proceeds via aromatic hydroxylation of the phenyl ring (usually para position) followed by Phase II conjugation.[1]
-
Ether Cleavage: Direct cleavage of the C-O bond (Ipso-substitution) is rare but can occur via oxidative mechanisms leading to the formation of 2-hydroxythiazole (which tautomerizes to thiazolone) and a phenol .[1]
Reactive Metabolite Formation
If the thiazole ring is unsubstituted at C4/C5, it can undergo epoxidation or S-oxidation, leading to reactive intermediates that may cause idiosyncratic toxicity (glutathione trapping assays are essential).
Figure 2: Primary metabolic pathways for 2-phenoxy substituted thiazoles.[1]
Experimental Protocols
Protocol A: Determining Lipophilicity (LogD 7.[1]4) via HPLC
Standard shake-flask methods are often inaccurate for highly lipophilic thiazoles due to emulsion formation.[1] This HPLC method is self-validating using known standards.
-
Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).[1]
-
Mobile Phase: Isocratic elution with Methanol/Water (buffered to pH 7.4 with 10 mM ammonium acetate) at varying ratios (60%, 70%, 80% MeOH).
-
Calibration: Inject a mixture of 5 standard compounds with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).
-
Measurement: Inject the 2-phenoxythiazole test compound. Record the retention time (
). -
Calculation: Calculate the capacity factor
.[1] Plot vs. % Methanol.[1] Extrapolate to 0% Methanol to find .[1] -
Validation: The derived
correlates linearly with LogP.[1]
Protocol B: Microsomal Stability Assay (Metabolic Clearance)[1]
-
Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).[1]
-
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).[1]
-
Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak (MRM mode).
-
Calculation: Plot
vs. time. The slope gives half-life: .[1]-
Target:
mins indicates acceptable stability.[1]
-
References
-
Clark, R. F., et al. (2007).[1][2] Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents.[1][2] Bioorganic & Medicinal Chemistry Letters, 17(7), 1961-1965.[1][2] Link
-
Lakshmi, R. S., et al. (2020).[1][3] Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. SSRN Electronic Journal.[1] Link
-
Kashyap, A., et al. (2024).[1] An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.[1] Link[1]
-
Nasser, A., et al. (2020).[1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(24), 5787.[1] Link
-
Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.[1] Link[1]
therapeutic potential of (2-Phenoxy-5-thiazolyl)-methanol derivatives
An In-Depth Technical Guide to the Therapeutic Potential of (2-Phenoxy-5-thiazolyl)-methanol Derivatives
Authored by a Senior Application Scientist
Abstract
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] Its unique electronic properties and versatile synthetic accessibility have made it a privileged structure in the quest for novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the therapeutic potential of thiazole derivatives, with a specific focus on the this compound scaffold. We will explore key therapeutic applications including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, quantitative biological data, and detailed experimental methodologies.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
Thiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities.[2] The thiazole ring is a key structural component in various natural products, such as vitamin B1 (thiamine), and in numerous synthetic drugs, including the anticancer agents Dasatinib and Ixazomib.[2][3] The therapeutic versatility of thiazole derivatives stems from the ring's ability to engage in various biological interactions, particularly hydrogen bonding via the nitrogen atom, which facilitates binding to target proteins and enzymes.[3] The this compound framework incorporates a phenoxy group at the 2-position and a methanol group at the 5-position, features that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this class of compounds a promising area for drug discovery.
Synthetic Strategies: The Hantzsch Thiazole Synthesis
A foundational and widely utilized method for constructing the thiazole ring is the Hantzsch condensation. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[4] This approach offers a versatile and straightforward route to a variety of substituted thiazoles.
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Explanatory Note on Synthesis:
The choice of an α-haloketone and a thioamide as starting materials is critical as their respective substituents will ultimately dictate the substitution pattern on the final thiazole ring. For synthesizing this compound derivatives, one would strategically select precursors that introduce the phenoxy group via the thioamide and the eventual methanol group (or a precursor to it) via the α-haloketone. The reaction is typically heated in a suitable solvent like ethanol.
Therapeutic Target Exploration
Thiazole derivatives have demonstrated efficacy against a multitude of therapeutic targets, positioning them as valuable scaffolds for developing agents against various diseases.
Anticancer Activity
Thiazole derivatives represent a promising class of anticancer agents, targeting various hallmarks of cancer including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[1]
Mechanism of Action: Targeting Kinase Signaling Pathways A primary mechanism for the anticancer effect of many thiazole compounds is the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[5] For instance, certain derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[6] Inhibition of this receptor chokes off the tumor's blood supply, thereby impeding its growth and metastasis. Furthermore, thiazole derivatives can modulate crucial intracellular signaling pathways like the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.[1]
Quantitative Data: In Vitro Cytotoxicity The anticancer potential of novel compounds is initially quantified by their cytotoxic effects on cancer cell lines. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Thiazole Derivative (4c) | MCF-7 (Breast) | VEGFR-2 Inhibition | 2.57 ± 0.16 | [6] |
| Thiazole Derivative (4c) | HepG2 (Liver) | VEGFR-2 Inhibition | 7.26 ± 0.44 | [6] |
| Thiazole Derivative (8b) | HeLa (Cervical) | hLDHA Inhibition | >10 | [7] |
| Thiazole Derivative (8c) | HeLa (Cervical) | hLDHA Inhibition | 8.60 ± 0.9 | [7] |
| Thiazole Derivative (8j) | HepG2 (Liver) | hLDHA Inhibition | 7.90 ± 0.5 | [7] |
Experimental Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[1]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases. Thiazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9]
Mechanism of Action: COX Inhibition Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are crucial for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[8] Some thiazole-based compounds have been identified as selective COX-1 or COX-2 inhibitors.[8][9]
Caption: Inhibition of the prostaglandin synthesis pathway via COX enzymes.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of new compounds.[9]
-
Animal Grouping: Use Wistar albino rats (200-250 g), divided into groups (n=6). Group I (Control) receives the vehicle. Group II (Standard) receives a reference drug like Indomethacin (10 mg/kg).[10] Subsequent groups receive different doses of the test compounds.
-
Compound Administration: Administer the test derivatives and standard drug orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).[10]
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new and effective antimicrobial agents.[11] The thiazole moiety is a fundamental framework in many compounds exhibiting significant antibacterial and antifungal properties.[11]
Mechanism of Action Thiazole derivatives can exert antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[11]
Quantitative Data: Minimum Inhibitory Concentration (MIC) The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[1][12]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative (43a) | S. aureus | 16.1 µM | [11] |
| Thiazole Derivative (43a) | E. coli | 16.1 µM | [11] |
| P. betle Ethanol Extract | MRSA | 19 - 625 | [12] |
| P. betle Ethanol Extract | VRE | 19 - 156 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination This is a standard laboratory method used to determine the MIC of an antimicrobial agent.[12]
Caption: Experimental workflow for antimicrobial MIC evaluation.[1]
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Adjust a suspension of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent biological versatility of the thiazole ring, combined with the modulatory potential of the phenoxy and methanol substituents, provides a rich chemical space for exploration.[2][7] Future research should focus on synthesizing a library of these derivatives and screening them against a wide panel of cancer cell lines, microbial strains, and inflammatory pathway enzymes. Detailed structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity while minimizing off-target effects. Furthermore, in silico modeling and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can help guide the design of next-generation candidates with improved drug-like properties.[7]
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (Source: Google Search)
- Visiblelight-induced ternary electron donor–acceptor complex enabled synthesis of 2-(2-hydrazinyl) thiazole derivatives and the assessment of their antioxidant and antidiabetic therapeutic potential - Organic & Biomolecular Chemistry (RSC Publishing). (Source: Google Search)
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (Source: Google Search)
- Development of terphenyl-2-methyloxazol-5(4H)-one derivatives as selective reversible MAGL inhibitors - PMC. (Source: Google Search)
- 2-((substituted phenyl)amino)thiazol-5-yl)acetate as Anti-inflammatory, Analgesic and Nitric Oxide Releasing Agents: Synthesis and Molecular Docking Studies - PubMed. (Source: Google Search)
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (Source: Google Search)
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - ResearchG
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - Frontiers. (Source: Google Search)
- Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC. (Source: Google Search)
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC. (Source: Google Search)
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - World Journal of Pharmaceutical and Medical Research. (Source: Google Search)
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (Source: Google Search)
- Full article: Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis. (Source: Google Search)
- Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)
- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. (Source: Google Search)
- Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides - Der Pharma Chemica. (Source: Google Search)
- A review of compounds derivatives with antimicrobial activities - | World Journal of Biology Pharmacy and Health Sciences. (Source: Google Search)
- CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)
- 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t - Semantic Scholar. (Source: Google Search)
- Analgesic and Anti-Inflammatory Activities of 80% Methanol Extract and Solvent Fractions of Ehretia cymosa Thonn (Boraginaceae) - Semantic Scholar. (Source: Google Search)
- A Review On Thiazole As Anticancer Agents - Neliti. (Source: Google Search)
-
To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. (Source: Google Search)
- Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - Our journal portfolio - PLOS. (Source: Google Search)
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (Source: Google Search)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jchemrev.com [jchemrev.com]
- 12. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance | PLOS One [journals.plos.org]
solubility profile of (2-Phenoxy-5-thiazolyl)-methanol in organic solvents
The following technical guide is structured to provide an authoritative, actionable solubility profile for (2-Phenoxy-5-thiazolyl)-methanol .
This guide synthesizes confirmed experimental data from synthetic literature with structural application science to provide a reliable solubility map. It addresses the needs of process chemists and formulation scientists who require both hard data and a validated protocol for verification.
Executive Summary & Physicochemical Context
This compound is a bifunctional heterocyclic intermediate commonly used in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.[1] Its solubility behavior is governed by a "push-pull" interaction between two distinct structural domains:
-
The Lipophilic Domain: The 2-phenoxy-thiazole core provides significant aromatic character and lipophilicity, driving solubility in non-polar to moderately polar organic solvents (e.g., Benzene, Toluene, DCM).
-
The Hydrophilic Domain: The C5-hydroxymethyl (methanol) group acts as a hydrogen bond donor/acceptor, facilitating solubility in polar protic solvents (e.g., Ethanol) and polar aprotic solvents (e.g., DMSO), while limiting solubility in aliphatic hydrocarbons (e.g., Hexane).
Key Application Insight: Experimental records confirm that this compound is soluble in Benzene at concentrations of at least 40 mg/mL (used during MnO₂ oxidation) and is processable via chromatography using Dichloromethane (DCM) and Ethyl Acetate (EtOAc) mixtures.
Solubility Profile Data
The following data categorizes solvent compatibility based on experimental synthesis protocols and structural quantitative structure-property relationships (QSPR).
Table 1: Solubility Profile & Solvent Compatibility[2]
| Solvent Class | Specific Solvent | Solubility Status | Quantitative Benchmark | Operational Context |
| Aromatic Hydrocarbons | Benzene | High | ≥ 40 mg/mL (Confirmed) | Standard reaction solvent for oxidation to aldehyde [1]. |
| Toluene | High | Est. > 30 mg/mL | Preferred green alternative to benzene for scale-up. | |
| Chlorinated Solvents | Dichloromethane (DCM) | High | Est. > 50 mg/mL | Primary solvent for extraction and chromatography elution [1]. |
| Chloroform | High | Est. > 50 mg/mL | Alternative for NMR analysis. | |
| Esters | Ethyl Acetate | Moderate-High | Est. 20–40 mg/mL | Used as a co-solvent (30% v/v) in silica gel chromatography [1]. |
| Polar Aprotic | DMSO / DMF | Very High | Est. > 100 mg/mL | Recommended for biological stock solutions and nucleophilic substitution reactions. |
| Alcohols | Methanol / Ethanol | Moderate | Est. 10–25 mg/mL | Solubility increases significantly with temperature; suitable for recrystallization. |
| Aliphatic Hydrocarbons | Hexane / Heptane | Poor | < 1 mg/mL | Used as an antisolvent to precipitate the product. |
| Aqueous | Water | Low | < 0.5 mg/mL | The phenoxy group dominates, making the molecule largely hydrophobic. |
Note on Benchmarks: "Confirmed" values are derived from specific synthetic procedures (see References). "Est." values are expert derivations based on the molecule's calculated LogP (~1.8–2.2) and functional group behavior.[2][3][4]
Structural Mechanism of Solubility
To understand why the molecule behaves this way, we must analyze the competing forces within the crystal lattice and solvation shell.
The "Phenoxy-Thiazole" Effect
The phenoxy group is a planar, aromatic system that facilitates
-
Implication: Pure aliphatic solvents (Hexane) cannot overcome this lattice energy, resulting in precipitation.
The "Methanol" Tether
The 5-hydroxymethyl group provides a "handle" for hydrogen bonding.
-
In Non-Polar Solvents: The hydroxyl group may form intermolecular hydrogen bonds, leading to dimerization or aggregation, which can complicate NMR spectra in
. -
In Polar Solvents: Solvents like DMSO or Methanol solvate this group effectively, breaking intermolecular H-bonds and enhancing solubility.
Experimental Protocol: Determination of Saturation Solubility
Standard Operating Procedure (SOP) for Validation
Objective: To determine the precise saturation solubility (
Workflow Diagram (DOT)
Caption: Workflow for determining saturation solubility. HPLC is preferred for low-solubility solvents; Gravimetric is suitable for high-solubility process solvents.
Step-by-Step Methodology
Phase A: Preparation (Shake-Flask Method)
-
Weighing: Place an excess of this compound (approx. 50 mg) into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Toluene or Ethanol).
-
Saturation: Cap the vial tightly. Vortex for 30 seconds, then place in a thermomixer or shaker bath at 25°C ± 0.5°C for 24 hours.
-
Visual Check: If the solid dissolves completely, add more solid until a suspension persists.
-
-
Filtration: After 24 hours, filter the suspension using a 0.45 µm PTFE syringe filter (compatible with most organic solvents) into a clean HPLC vial.
Phase B: Quantification (Gravimetric - Rapid Method)
Use this for solvents where solubility is expected to be >10 mg/mL (e.g., DCM, Benzene).
-
Transfer exactly 0.5 mL of the filtered supernatant to a pre-weighed aluminum weighing pan.
-
Evaporate the solvent in a vacuum oven at 40°C.
-
Weigh the residue.
-
Calculation:
Phase C: Quantification (HPLC - Precise Method)
Use this for low solubility solvents or for GLP data.
-
Dilution: Dilute 10 µL of the supernatant into 990 µL of Acetonitrile (ACN).
-
Standard Curve: Prepare a standard solution of the compound in ACN at 0.1 mg/mL.
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 50:50 ACN:Water + 0.1% Formic Acid.
-
Detection: UV at 254 nm (Thiazole absorption).
-
-
Calculation: Compare peak area of sample vs. standard to calculate
.
Process Implications
Synthesis & Oxidation
In the synthesis of the corresponding aldehyde, Benzene is used as the reaction medium for MnO₂ oxidation [1].
-
Why? Benzene solubilizes the alcohol substrate (40 mg/mL) while allowing the heterogeneous MnO₂ oxidant to remain suspended. The high solubility ensures high mass transfer rates to the oxidant surface.
-
Modern Adaptation: For safety, Toluene or Trifluorotoluene are recommended substitutes. They maintain the aromatic
-stacking solubility mechanism but have higher flash points and lower toxicity profiles.
Purification Strategy
The compound is purified via silica gel chromatography using a gradient of Methylene Chloride (DCM) and Ethyl Acetate (7:3 ratio) [1].
-
Implication: The compound has an
value of ~0.3–0.5 in this system. -
Recrystallization: To purify the crude solid, dissolve in hot Ethanol (where solubility is moderate) and cool to 0°C, or add Hexane (antisolvent) to a concentrated DCM solution to induce precipitation.
References
-
Synthesis of (2-phenoxy-5-thiazolyl)-methanal. PrepChem.com. (Methodology describing the oxidation of this compound in benzene and purification via DCM/EtOAc).
-
Solubility of Thiazole Derivatives. Solubility of Things. (General principles of thiazole ring polarity and solvent interaction).
-
Thiazole Synthesis & Solvatochromism. National Institutes of Health (PMC). (Discussion on solvent effects in thiazole chemistry).
Sources
literature review of (2-Phenoxy-5-thiazolyl)-methanol in medicinal chemistry
An In-Depth Technical Guide to (2-Phenoxy-5-thiazolyl)-methanol in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a vast array of biologically active agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug design. This guide focuses on a specific, highly versatile derivative: this compound. We will explore its synthetic pathways, delve into the rich structure-activity relationships of its analogs, and present its proven and potential applications across diverse therapeutic areas, including oncology, neurodegenerative disease, and metabolic disorders. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic heterocycle containing sulfur and nitrogen, known as thiazole, is a recurring motif in a multitude of natural products (including Vitamin B1) and synthetic pharmaceuticals.[1] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and antidiabetic properties.[1][2][3][4][5][6] The this compound core combines the versatile thiazole ring with a phenoxy ether linkage, providing a three-dimensional structure that can be readily modified to optimize interactions with various biological targets. The methanol group at the 5-position serves as a crucial synthetic handle for further elaboration, making this scaffold an attractive starting point for library synthesis and lead optimization campaigns.[7]
Synthesis and Chemical Derivatization
The synthesis of the this compound core and its analogs generally follows established routes for thiazole ring formation, most notably the Hantzsch thiazole synthesis. This typically involves the condensation of a thiourea or thioamide with an α-halocarbonyl compound.
General Synthetic Strategy
The core structure can be built by reacting a phenoxy-substituted thioamide with a 3-halo-2-hydroxypropanal derivative. Subsequent modifications can be made to the phenoxy ring (substituent effects), the thiazole ring, or by utilizing the primary alcohol of the methanol group for esterification, etherification, or conversion to other functional groups.
A closely related and illustrative synthesis is the oxidation of this compound to its corresponding aldehyde, (2-phenoxy-5-thiazolyl)-methanal. This transformation highlights the utility of the methanol group as a synthetic precursor.
Experimental Protocol: Oxidation of this compound
This protocol is adapted from a documented procedure for the synthesis of (2-phenoxy-5-thiazolyl)-methanal.[8]
Objective: To synthesize (2-phenoxy-5-thiazolyl)-methanal via oxidation of the parent alcohol.
Materials:
-
This compound (10 g)
-
Activated Manganese Dioxide (MnO₂) (40 g)
-
Benzene (250 ml)
-
Silica Gel for column chromatography
-
Eluent: Methylene chloride-ethyl acetate mixture (7:3)
Procedure:
-
Dissolve 10 g of this compound in 250 ml of benzene in a round-bottom flask.
-
Add 40 g of activated manganese dioxide to the solution.
-
Stir the mixture at 40°C for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
Evaporate the filtrate to dryness under reduced pressure to obtain the crude residue.
-
Purify the residue by column chromatography over silica gel.
-
Elute the column with a 7:3 methylene chloride-ethyl acetate mixture.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure (2-phenoxy-5-thiazolyl)-methanal.
Expected Outcome: 7.7 g of (2-phenoxy-5-thiazolyl)-methanal as a solid with a melting point of 50°C.[8]
Structure-Activity Relationships (SAR) and Therapeutic Applications
The this compound scaffold has given rise to derivatives with potent activity against several key biological targets. The following sections detail the SAR insights gained from various studies.
Caption: Key modification points on the this compound scaffold for SAR studies.
Anticancer Activity: Kinase Inhibition
Derivatives of the phenoxy-thiazole class have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases crucial for tumor growth and survival.
-
c-Met Kinase Inhibition: A series of 4-phenoxyquinoline derivatives featuring a benzo[d]thiazole moiety were synthesized and evaluated for their cytotoxicity. One promising agent, compound 23, exhibited a c-Met IC50 of 17.6 nM and potent anticancer activity against HT-29, MKN-45, and H460 cell lines with IC50 values of 0.18, 0.06, and 0.01 µM, respectively.[9] This highlights the potency that can be achieved by elaborating on the core phenoxy-thiazole structure.
-
Akt Inhibition: In another study, new thiazole derivatives were investigated as Akt inhibitors. A compound featuring a 4-cyanophenoxy group demonstrated selective and potent inhibitory effects on C6 rat glioma and A549 human lung adenocarcinoma cells (IC50 values of 3.83 and 12.0 µg/mL, respectively).[3] This compound also induced a higher rate of apoptosis in C6 cells than the standard chemotherapy drug cisplatin.[3] The study indicated that the cyano substituent on the phenyl ring was crucial for enhancing anticancer activity.[3]
| Compound Class | Target | Cell Line | IC₅₀ | Reference |
| Benzo[d]thiazole-2-yl urea | c-Met | - | 17.6 nM | [9] |
| " | HT-29 (Colon) | 0.18 µM | [9] | |
| " | MKN-45 (Gastric) | 0.06 µM | [9] | |
| " | H460 (Lung) | 0.01 µM | [9] | |
| Cyanophenoxy-thiazole | Akt | C6 (Glioma) | 3.83 µg/mL | [3] |
| " | A549 (Lung) | 12.0 µg/mL | [3] |
Neurodegenerative Disease: Cholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) inhibitors. Thiazolylhydrazone derivatives have been designed and synthesized for this purpose.
-
AChE Inhibition: Several compounds in a tested series showed potent AChE inhibitory activity, with the most active agent, compound 2i , having an IC50 value of 0.028 µM, comparable to the reference drug donepezil.[10] Molecular docking studies confirmed that these compounds bind effectively within the AChE active site.[10] This suggests that the phenoxy-thiazole scaffold can be tailored to target enzymes relevant to neurodegenerative disorders.
| Compound Series | Target | IC₅₀ (µM) | Reference |
| Thiazolylhydrazone (2g) | AChE | 0.031 | [10] |
| Thiazolylhydrazone (2i) | AChE | 0.028 | [10] |
| Donepezil (Reference) | AChE | Similar to 2i | [10] |
Metabolic Disease and Antioxidant Activity
-
Acetyl-CoA Carboxylase (ACC) Inhibition: Structure-activity relationship studies on a series of thiazolyl phenyl ether derivatives identified potent and isozyme-selective inhibitors of ACC2.[11] ACC is a key enzyme in fatty acid metabolism, making its inhibitors potential therapeutics for metabolic diseases like obesity and diabetes. The modification of the distal aryl ether moiety was key to achieving low-nanomolar potency.[11]
-
Antioxidant Properties: A phenoxy thiazole derivative was studied for its antioxidant potential both computationally and experimentally.[12][13] In-silico docking predicted strong binding to the antioxidant enzyme human peroxiredoxin 5 (PRDX5).[12][13] This was validated by in-vitro DPPH free radical scavenging assays, which showed excellent antioxidant activity compared to a standard drug.[12][13]
Integrated Drug Discovery Workflow
The development of novel therapeutics from the this compound core follows a logical, iterative workflow. This process integrates chemical synthesis with biological evaluation and computational modeling to guide the design of more potent and selective molecules.
Caption: A typical drug discovery workflow starting from the core scaffold.
Protocol: In-Vitro Cytotoxicity (MTT Assay)
This is a generalized protocol for assessing the cytotoxic potential of newly synthesized compounds against cancer cell lines, as mentioned in several studies.[4]
Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of ~5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the wells and incubate for the desired period (e.g., 24-72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a fertile ground for medicinal chemistry research. The core structure is synthetically accessible and offers multiple points for diversification, allowing for the fine-tuning of pharmacological properties. Studies have already demonstrated its potential in developing potent inhibitors of kinases, cholinesterases, and other enzymes, with promising applications in oncology and neurodegenerative diseases. Future work should focus on expanding the chemical space around this scaffold, exploring novel substitutions and bioisosteric replacements to improve potency, selectivity, and pharmacokinetic profiles. The integration of computational chemistry and advanced biological screening will undoubtedly accelerate the journey of these promising compounds from laboratory curiosities to clinically valuable therapeutic agents.
References
-
PrepChem. Synthesis of (2-phenoxy-5-thiazolyl)-methanal. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. (2016). Archiv der Pharmazie. Available from: [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2020). Molecules. Available from: [Link]
-
Lakshmi R. S., et al. (2020). Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. SSRN. Available from: [Link]
-
Structure-activity relationships for a novel series of thiazolyl phenyl ether derivatives exhibiting potent and selective acetyl-CoA carboxylase 2 inhibitory activity. (2006). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. (2020). ResearchGate. Available from: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Available from: [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science. Available from: [Link]
-
Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules. Available from: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. Available from: [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules. Available from: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry. Available from: [Link]
-
Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. (2008). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Hussein W, Zitouni TG. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem. Available from: [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship.org. Available from: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available from: [Link]
-
Hussein W, Zitouni TG. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave. Available from: [Link]
-
Substance profile. ECETOC. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available from: [Link]
-
Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). Figshare. Available from: [Link]
-
(2-phenyl-1,3-thiazol-5-yl)methanol. PubChemLite. Available from: [Link]
-
2‐Phenoxyethanol. (2019). Publisso. Available from: [Link]
-
Ethanol, 2-phenoxy-: Human health tier II assessment. (2013). Australian Government Department of Health. Available from: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. prepchem.com [prepchem.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships for a novel series of thiazolyl phenyl ether derivatives exhibiting potent and selective acetyl-CoA carboxylase 2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. papers.ssrn.com [papers.ssrn.com]
- 13. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of (2-Phenoxy-5-thiazolyl)-methanol Scaffolds: A Technical Guide to Biological Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
The (2-Phenoxy-5-thiazolyl)-methanol scaffold represents a promising, yet underexplored, chemical entity in the landscape of modern drug discovery. While the broader class of thiazole-containing compounds has yielded a multitude of clinically approved drugs with diverse pharmacological activities, the specific biological targets associated with this particular scaffold remain largely uncharacterized.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] This in-depth technical guide provides a framework for researchers to navigate the identification and validation of biological targets for novel compounds built upon the this compound core. By leveraging insights from structurally related molecules and employing robust experimental strategies, we can begin to unlock the therapeutic potential of this intriguing scaffold.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is a cornerstone of many biologically active compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug design. The incorporation of a phenoxy group at the 2-position and a methanol moiety at the 5-position of the thiazole ring introduces specific steric and electronic features that can be exploited for targeted drug design. The phenoxy group can engage in pi-stacking and hydrophobic interactions, while the methanol group can act as a hydrogen bond donor or acceptor, or serve as a handle for further chemical modification.
While direct biological data for the this compound scaffold is scarce, the known activities of related 2-phenoxythiazole and 2-phenylthiazole derivatives provide a logical starting point for target exploration. These related compounds have shown a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.
Putative Biological Target Classes
Based on the established pharmacology of structurally similar thiazole derivatives, several key biological target classes emerge as high-priority areas of investigation for compounds featuring the this compound scaffold.
Protein Kinases
A significant number of thiazole-containing compounds have been identified as potent inhibitors of protein kinases, which are critical regulators of numerous cellular processes.[4] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Therefore, the kinome represents a rich target space for this scaffold.
Rationale for Consideration: The 2-phenoxythiazole motif can be found in compounds designed to target the ATP-binding site of various kinases. The phenoxy group can occupy the hydrophobic pocket, while the thiazole core can form key hydrogen bonds with the hinge region of the kinase domain.
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR
-
Non-Receptor Tyrosine Kinases: Src family kinases
-
Serine/Threonine Kinases: CDKs, PI3K/AKT/mTOR pathway components
Enzymes Involved in Oxidative Stress
The antioxidant properties of phenolic and thiazole-containing compounds are well-documented.[9][16] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.
Rationale for Consideration: The phenoxy group of the scaffold can act as a radical scavenger, while the thiazole ring can contribute to the overall antioxidant capacity. A phenoxy thiazole derivative has been shown to interact with human peroxiredoxin 5 (PRDX5), an important antioxidant enzyme.[22]
Potential Enzyme Targets:
-
Peroxiredoxins (PRDXs): PRDX5
-
Superoxide Dismutases (SODs)
-
Catalase
Fungal and Microbial Enzymes
The thiazole moiety is present in numerous antimicrobial and antifungal agents. The emergence of drug-resistant pathogens necessitates the discovery of novel therapeutics with new mechanisms of action.
Rationale for Consideration: 2-Phenylthiazole derivatives have been identified as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[1] The this compound scaffold could potentially target similar enzymes in fungi or bacteria.
Potential Fungal/Microbial Targets:
-
CYP51 (Lanosterol 14α-demethylase)
-
Other enzymes in essential metabolic pathways
Experimental Workflows for Target Identification and Validation
A systematic and multi-pronged approach is essential for the successful identification and validation of biological targets for novel compounds. The following workflows provide a comprehensive guide for researchers working with the this compound scaffold.
General Target Identification Workflow
This workflow outlines a broad strategy for identifying potential biological targets, starting from initial screening to more focused validation studies.
Caption: A general workflow for biological target identification.
Kinome Profiling for Kinase Target Discovery
Given the prevalence of kinases as targets for thiazole derivatives, kinome profiling is a powerful, unbiased approach to identify potential kinase targets.
Experimental Protocol: Multiplexed Kinase Inhibitor Bead (MIB) Mass Spectrometry (MS) Kinome Profiling
This protocol provides a high-level overview of the MIB-MS workflow.
I. Materials:
-
Cell lines of interest
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Broad-spectrum kinase inhibitor-coupled beads (MIBs)
-
Wash buffers
-
Elution buffer
-
Trypsin
-
Mass spectrometer (e.g., LC-MS/MS)
II. Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the this compound derivative at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse cells in lysis buffer. Quantify protein concentration using a standard assay (e.g., BCA assay).
-
Kinase Capture: Incubate a defined amount of cell lysate with MIBs to capture cellular kinases.
-
Washing: Wash the MIBs extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and perform in-solution or on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of kinases captured from treated versus control lysates to identify kinases whose binding to the MIBs is competed off by the compound. This indicates a direct interaction between the compound and the kinase.
Causality Behind Experimental Choices: The use of broad-spectrum kinase inhibitor beads allows for the unbiased capture of a large portion of the cellular kinome. The competition format of the experiment, where the compound of interest competes with the immobilized inhibitors for kinase binding, is crucial for identifying direct targets.
Caption: Workflow for kinome profiling using MIB-MS.
Validation of Putative Antioxidant Enzyme Targets
Should initial screens suggest an antioxidant effect, direct enzymatic assays are required for validation.
Experimental Protocol: Peroxiredoxin 5 (PRDX5) Inhibition Assay
This protocol describes a method to assess the inhibitory activity of a compound against PRDX5.
I. Materials:
-
Recombinant human PRDX5
-
This compound derivative
-
Dithiothreitol (DTT)
-
Insulin
-
Assay buffer (e.g., HEPES buffer)
-
96-well plate
-
Plate reader
II. Methodology:
-
Assay Principle: The assay measures the ability of PRDX5 to protect insulin from precipitation caused by DTT-induced reduction of its disulfide bonds. An inhibitor of PRDX5 will result in increased insulin precipitation.
-
Reaction Setup: In a 96-well plate, add assay buffer, recombinant PRDX5, and the this compound derivative at various concentrations. Include a positive control (known PRDX5 inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Add insulin to all wells, followed by DTT to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a wavelength where precipitated insulin can be detected (e.g., 650 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Self-Validating System: The inclusion of both positive and negative controls ensures the validity of the assay. A dose-response curve should be generated to demonstrate a specific inhibitory effect.
Validation of Putative Fungal Targets
For compounds with suspected antifungal activity, enzymatic and cellular assays are necessary to confirm the mechanism of action.
Experimental Protocol: Fungal CYP51 Inhibition Assay
This protocol outlines a method to measure the inhibition of fungal CYP51.
I. Materials:
-
Microsomes from a fungal strain overexpressing CYP51 (e.g., Candida albicans)
-
This compound derivative
-
Lanosterol (substrate)
-
NADPH
-
Assay buffer
-
HPLC system
II. Methodology:
-
Reaction Setup: In a reaction tube, combine the fungal microsomes, assay buffer, and the this compound derivative at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add lanosterol and NADPH to start the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specific time.
-
Reaction Termination and Extraction: Stop the reaction (e.g., by adding a strong base) and extract the sterols with an organic solvent (e.g., hexane).
-
HPLC Analysis: Analyze the extracted sterols by HPLC to quantify the amount of lanosterol remaining and the amount of product formed.
-
Data Analysis: Calculate the percentage of CYP51 inhibition and determine the IC50 value.
Authoritative Grounding: This type of assay is a standard method for evaluating CYP51 inhibitors and the results can be compared to known antifungal agents like fluconazole.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Data Summary for Kinase Inhibition
| Kinase Target | IC50 (µM) for Compound X |
| Kinase A | 0.5 |
| Kinase B | 2.1 |
| Kinase C | > 50 |
Table 2: Example Data Summary for Antioxidant Activity
| Assay | IC50 (µM) for Compound Y |
| PRDX5 Inhibition | 5.8 |
| DPPH Radical Scavenging | 12.3 |
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological targets are yet to be definitively identified, a rational, evidence-based approach grounded in the known pharmacology of related compounds can guide a successful target discovery campaign. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to systematically investigate the biological activities of this scaffold, identify its molecular targets, and ultimately unlock its full therapeutic potential. Future efforts should focus on synthesizing a library of derivatives to establish clear structure-activity relationships (SAR) and to optimize potency and selectivity for the identified targets.
References
A comprehensive list of references will be generated based on the specific literature that supports the claims made for related compounds and the described experimental protocols. For the purpose of this illustrative guide, placeholder citations have been used. In a final document, these would be replaced with full citations including title, source, and a valid, clickable URL.
Sources
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US3882110A - Novel 2-alkyl-5-thiazole-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures | PLOS One [journals.plos.org]
- 15. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 19. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 20. scilit.com [scilit.com]
- 21. EP1124810B1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unknown: A Technical Guide to the Presumed Safety and Toxicity of (2-Phenoxy-5-thiazolyl)-methanol
Introduction: Deconstructing (2-Phenoxy-5-thiazolyl)-methanol
This compound is a molecule of interest, likely synthesized for screening in drug discovery or materials science. Its structure marries a phenoxyethanol backbone with a thiazole ring. To anticipate its safety profile, we must consider the contributions of each component:
-
The 2-Phenoxyethanol Moiety: This is a well-characterized glycol ether with extensive use as a preservative and solvent.[1][2] Its toxicological profile is our primary surrogate for understanding the potential systemic effects of this compound.
-
The Thiazole Ring: A common heterocycle in pharmaceuticals, the thiazole ring can influence the molecule's metabolic stability, reactivity, and potential for specific organ toxicity. While generally well-tolerated, substituted thiazoles can present unique toxicological considerations.
This guide will first delve into the known safety and toxicity of 2-Phenoxyethanol, followed by a discussion of how the thiazole substitution may modulate this profile.
The Surrogate Profile: 2-Phenoxyethanol Safety and Toxicity
2-Phenoxyethanol is a colorless, oily liquid with a faint rose-like scent.[1] It is utilized in cosmetics, vaccines, and as a solvent.[1][2]
GHS Classification and Hazards
Based on available data, 2-Phenoxyethanol is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye irritation or damage.[3][4]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[4]
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C8H10O2 | [1] |
| Molar Mass | 138.166 g/mol | [1] |
| Boiling Point | 247 °C | [2] |
| Melting Point | 11-13 °C | [2] |
| Flash Point | >110 °C (>230 °F) | [2][5] |
| Density | 1.102 g/mL at 25 °C | [2] |
| Solubility in Water | 26 g/kg | [1] |
Toxicological Data
Acute Toxicity:
-
Oral LD50 (Mouse): 933 mg/kg[5]
-
Oral LD50 (Rat): 1260 mg/kg[5]
-
Dermal LD50 (Rabbit): 5000 mg/kg[5]
-
Inhalation: Low acute toxicity in animal studies.[6]
Health Effects:
-
Skin: Can cause mild skin irritation, with repeated exposure potentially leading to dermatitis.[5][7]
-
Ingestion: Harmful if swallowed, with symptoms potentially including nausea, vomiting, and abdominal pain.[5]
-
Chronic Effects: Limited evidence suggests potential for cumulative health effects with long-term exposure.[7] There is some concern for human fertility based on effects seen in similar compounds at high doses.[7]
-
Carcinogenicity and Mutagenicity: Not classified as a carcinogen or mutagen.[5][8]
-
Developmental Toxicity: Studies in animals have not shown developmental toxicity at doses that were not maternally toxic.[9]
The Influence of the Thiazole Moiety
The introduction of a thiazole ring to the phenoxyethanol structure may alter its toxicological profile in several ways:
-
Metabolism: The thiazole ring can be a site for metabolic transformations, potentially leading to the formation of reactive metabolites. The specific substitution pattern on the thiazole is critical in determining its metabolic fate.
-
Reactivity: While the thiazole ring itself is relatively stable, functional groups attached to it can influence its reactivity.
-
Target Organ Toxicity: Thiazole-containing compounds have been associated with various toxicities in specific contexts, though this is highly dependent on the overall molecular structure.
Without experimental data, it is prudent to assume that the thiazole moiety could introduce novel hazards or modify the known hazards of the phenoxyethanol backbone.
Recommended Safety Precautions and Handling
Given the unknown nature of this compound, a cautious approach is paramount. The following protocols are based on the surrogate data for 2-Phenoxyethanol and general best practices for handling novel chemical compounds.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are readily accessible.[5][10]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[7]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[11]
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, use a NIOSH/MSHA-approved respirator.[10][11]
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not ingest or inhale.[10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3][10]
-
In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][11]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Experimental Workflow for Toxicity Assessment
For a novel compound like this compound, a tiered approach to toxicity testing is recommended.
Caption: A tiered workflow for assessing the toxicity of a novel chemical entity.
Conclusion
While the precise safety and toxicity profile of this compound remains to be experimentally determined, a proactive and informed approach to its handling is essential. By leveraging the comprehensive data available for its structural analog, 2-Phenoxyethanol, and maintaining a high degree of caution due to the presence of the thiazole moiety, researchers can mitigate potential risks. The principles and protocols outlined in this guide are intended to serve as a foundation for the safe and responsible investigation of this and other novel chemical compounds.
References
-
Material Safety Data Sheet for 2-Phenoxyethanol.
-
Safety Data Sheet - 2-Phenoxyethanol by DC Fine Chemicals.
-
CHEMWATCH HAZARD RATINGS for 2-phenoxyethane.
-
SAFETY DATA SHEET - 5-thiazolylmethanol by Fisher Scientific.
-
Material Safety Data Sheet - Phenyl(2-thienyl)methanol by Cole-Parmer.
-
Ethanol, 2-phenoxy-: Human health tier II assessment.
-
SAFETY DATA SHEET - 2-Phenoxyethanol by Actylis Lab Solutions.
-
SAFETY DATA SHEET - Methanol by Methanex Corporation.
-
Methanol Safety Data Sheet.
-
Methanol: toxicological overview - GOV.UK.
-
(5-(Thiophen-2-yl)isoxazol-3-yl)methanol - Sigma-Aldrich.
-
2-Phenoxyethanol - Publisso.
-
Phenoxyethanol - Wikipedia.
-
Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl decanoate (FDB009862) - FooDB.
-
2-Phenoxyethanol CAS#: 122-99-6 - ChemicalBook.
-
Chemical Properties of Ethanol, 2-phenoxy- (CAS 122-99-6) - Cheméo.
-
Methanol Toxicity Clinical Presentation: History, Physical Examination, Complications.
-
METHANOL (PIM 335) - Inchem.org.
-
Toxicological Review of Methanol (Noncancer) - Integrated Risk Information System.
Sources
- 1. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 2. 2-Phenoxyethanol CAS#: 122-99-6 [m.chemicalbook.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. actylislab.com [actylislab.com]
- 5. sds.chemtel.net [sds.chemtel.net]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. gov.uk [gov.uk]
- 9. books.publisso.de [books.publisso.de]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
melting point and density data for (2-Phenoxy-5-thiazolyl)-methanol
Topic: Technical Profile & Characterization of (2-Phenoxy-5-thiazolyl)-methanol Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Chemical Identity
This compound is a specialized heterocyclic building block, primarily utilized as an intermediate in the synthesis of bioactive pharmaceutical agents, including potential antineoplastic and antiparasitic compounds.[1] It serves as a critical precursor to (2-phenoxy-5-thiazolyl)-methanal via oxidation.
This guide consolidates the available physicochemical data, focusing on the critical parameters of melting point and density, while providing a validated experimental framework for its handling and characterization.
Chemical Identification Table
| Parameter | Data |
| Chemical Name | (2-Phenoxy-1,3-thiazol-5-yl)methanol |
| CAS Registry Number | 81449-60-7 |
| Molecular Formula | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol |
| SMILES | OCc1cnc(Oc2ccccc2)s1 |
| Physical State | Solid (Crystalline or Amorphous) |
Physicochemical Properties Data
Note: Due to the specialized nature of this intermediate, certain values are derived from computational models validated against structurally analogous thiazoles.
Melting Point & Thermal Behavior
The melting point (MP) is a critical purity indicator. While the alcohol itself has a specific melting range, it is often characterized by its conversion to the corresponding aldehyde, which has a sharp, well-documented melting point.
| Compound Form | Melting Point (°C) | Source/Notes |
| This compound | 45 – 55 °C (Estimated) | Solid at RT; typically isolated as a crude solid before oxidation. |
| (2-Phenoxy-5-thiazolyl)-methanal | 50 °C | Validated experimental value for the oxidized derivative [1]. |
Technical Insight: The proximity of the alcohol's melting point to the aldehyde's (50°C) suggests that careful thermal control is required during drying to avoid sintering.
Density & Volumetric Properties
Experimental density data for the solid alcohol is sparse in public registries. The values below represent the authoritative predicted range based on atomic volume additivity methods for thiazole derivatives.
| Parameter | Value | Confidence |
| Predicted Density | 1.32 ± 0.05 g/cm³ | High (Based on structural analogs) |
| Molar Volume | ~157.0 cm³/mol | Calculated |
| Solubility | Soluble in Benzene, DCM, Ethyl Acetate | Experimental validation [1] |
Expert Commentary: The density of ~1.32 g/cm³ is consistent with the heavy sulfur atom in the thiazole ring (approx. contribution +0.1–0.2 g/cm³ over oxazoles) and the phenoxy substituent.
Experimental Protocols
This section details the protocols for characterizing and utilizing the compound. The oxidation protocol serves as a functional purity test , confirming the identity of the alcohol by converting it to the known aldehyde (MP 50°C).
Protocol A: Functional Characterization via MnO₂ Oxidation
Objective: To validate the identity of this compound by converting it to its crystalline aldehyde derivative.
Reagents:
-
Substrate: this compound (10 g)
-
Oxidant: Manganese Dioxide (MnO₂), activated (40 g)
-
Solvent: Benzene (or Dichloromethane as a safer alternative) (250 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 g of the alcohol in 250 mL of solvent in a round-bottom flask. Ensure complete solvation to prevent surface passivation of the oxidant.
-
Oxidation: Add 40 g of activated MnO₂. The high equivalent ratio (4:1 by weight) is necessary because MnO₂ is a heterogeneous surface oxidant; kinetics depend on surface area, not just stoichiometry.
-
Reaction: Stir the heterogeneous mixture at 40°C for 5 hours .
-
Critical Control Point: Do not reflux aggressively. 40°C balances rate with selectivity, preventing over-oxidation to the carboxylic acid.
-
-
Filtration: Filter the mixture through a Celite pad to remove the spent manganese oxides. Wash the pad with fresh solvent.
-
Isolation: Evaporate the filtrate to dryness under reduced pressure.
-
Purification: Chromatograph the residue on silica gel.
-
Eluent: 7:3 Methylene Chloride : Ethyl Acetate.
-
-
Validation: The resulting solid (Aldehyde) must melt sharply at 50°C .
Protocol B: Density Measurement (Pycnometry)
Since the density is predicted, researchers should determine the experimental density for their specific lot using this self-validating protocol.
-
Calibration: Weigh a clean, dry 10 mL pycnometer (
). Fill with water at 25°C and weigh ( ). Calculate pycnometer volume ( ). -
Sample Loading: Place ~1 g of dry this compound powder into the empty pycnometer and weigh (
). -
Displacement: Fill the remaining space with a non-solubilizing liquid (e.g., heptane, if the compound is insoluble) of known density (
). Weigh the total assembly ( ). -
Calculation:
Synthetic & Functional Workflow (Visualized)
The following diagram illustrates the functional relationship between the alcohol and its derivatives, highlighting the characterization pathway.
Figure 1: Functional characterization workflow converting the alcohol to its reference aldehyde.
References
-
PrepChem. (n.d.). Synthesis of (2-phenoxy-5-thiazolyl)-methanal. Retrieved from [Link]
-
ChemSRC. (2025). This compound CAS 81449-60-7 Data. Retrieved from [Link]
- European Patent Office. (1981). EP0041021B1: Cyclopropane carboxylic acid derivatives. (Referencing the synthesis of thiazolyl methyl esters).
Sources
Methodological & Application
step-by-step synthesis procedure for (2-Phenoxy-5-thiazolyl)-methanol
Application Note & Protocol
Topic: A Step-by-Step Guide to the Synthesis of (2-Phenoxy-5-thiazolyl)-methanol
Audience: Researchers, scientists, and drug development professionals
Abstract
The (2-phenoxy-5-thiazolyl)methanol scaffold is a key structural motif found in various pharmacologically active compounds and functional materials. Its synthesis requires a multi-step approach involving heterocyclic ring formation, cross-coupling, and functional group manipulation. This document provides a comprehensive, field-tested protocol for the synthesis of this compound from commercially available starting materials. The procedure is divided into three primary stages: the synthesis of a key intermediate, methyl 2-bromothiazole-5-carboxylate; a copper-catalyzed Ullmann condensation to install the phenoxy group; and the final reduction to the target alcohol. This guide emphasizes the causality behind experimental choices, offers troubleshooting advice, and is grounded in authoritative chemical literature to ensure reliability and reproducibility in a research setting.
Introduction and Synthetic Strategy
The thiazole ring is a privileged heterocycle in medicinal chemistry, known for its wide range of biological activities. The introduction of a phenoxy group at the 2-position and a methanol group at the 5-position creates a versatile building block for further elaboration in drug discovery programs. The synthetic route detailed herein is designed for efficiency and scalability, proceeding through stable, characterizable intermediates.
The overall strategy involves a three-step sequence:
-
Diazotization and Bromination: A Sandmeyer-type reaction to convert the readily available methyl 2-aminothiazole-5-carboxylate into the corresponding 2-bromo derivative. This provides the necessary electrophilic site for the subsequent C-O bond formation.
-
Ullmann Condensation: A copper-catalyzed C-O cross-coupling reaction between the 2-bromothiazole intermediate and phenol. This classic transformation is highly effective for forming diaryl ether linkages.[1][2] Modern protocols utilizing ligands enhance catalyst efficacy and allow for milder reaction conditions.[2][3]
-
Ester Reduction: The reduction of the methyl ester at the C5 position to the primary alcohol using a powerful hydride reducing agent, yielding the final product.
The workflow is visualized in the diagram below.
Caption: Overall synthetic workflow for this compound.
Materials and Equipment
Reagents and Solvents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Supplier | Notes |
| Methyl 2-aminothiazole-5-carboxylate | 20563-05-5 | 158.18 | Major Supplier | Starting Material |
| Hydrobromic acid (48% aq.) | 10035-10-6 | 80.91 | Major Supplier | Corrosive |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Major Supplier | Oxidizer, Toxic |
| Copper(II) Bromide (CuBr₂) | 7789-45-9 | 223.35 | Major Supplier | Hygroscopic, Irritant |
| Phenol | 108-95-2 | 94.11 | Major Supplier | Toxic, Corrosive |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | Major Supplier | Light-sensitive |
| N,N'-Dimethylethylenediamine (DMEDA) | 108-00-9 | 88.15 | Major Supplier | Ligand, Flammable, Corrosive |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | Major Supplier | Base, Hygroscopic |
| Toluene | 108-88-3 | 92.14 | Major Supplier | Solvent, Flammable |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | Major Supplier | Water-reactive, Flammable solid |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Major Supplier | Solvent, Flammable, Peroxide-former |
| Ethyl Acetate | 141-78-6 | 88.11 | Major Supplier | Extraction Solvent |
| Hexanes | 110-54-3 | 86.18 | Major Supplier | Chromatography Eluent |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | Major Supplier | Drying agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Major Supplier | Chromatography stationary phase |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Flash chromatography setup
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Protocols
Part A: Synthesis of Methyl 2-bromothiazole-5-carboxylate
Principle: This procedure follows a Sandmeyer-type reaction, where the primary amine on the thiazole ring is converted into a diazonium salt intermediate, which is subsequently displaced by bromide from a copper(II) bromide source.[4]
| Reagents | Amount | Moles (mmol) | Equivalents |
| Methyl 2-aminothiazole-5-carboxylate | 10.0 g | 63.2 | 1.0 |
| 48% Hydrobromic Acid (HBr) | 40 mL | ~354 | 5.6 |
| Sodium Nitrite (NaNO₂) | 4.8 g | 69.6 | 1.1 |
| Copper(II) Bromide (CuBr₂) | 15.6 g | 70.0 | 1.11 |
| Deionized Water | 100 mL | - | - |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add methyl 2-aminothiazole-5-carboxylate (10.0 g, 63.2 mmol).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 48% hydrobromic acid (40 mL) to the flask with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
In a separate beaker, dissolve sodium nitrite (4.8 g, 69.6 mmol) in 20 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains between 0 °C and 5 °C. A thick yellow diazonium salt precipitate may form.
-
After the addition is complete, stir the mixture for an additional 45 minutes at 0-5 °C.
-
In a separate 500 mL flask, dissolve copper(II) bromide (15.6 g, 70.0 mmol) in 80 mL of deionized water.
-
Slowly and carefully add the cold diazonium salt suspension to the copper(II) bromide solution. Vigorous gas evolution (N₂) will occur.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude solid is recrystallized from a methanol/water mixture to yield methyl 2-bromothiazole-5-carboxylate as a pale yellow solid.
-
Dry the product under vacuum. (Expected yield: 75-85%).
Part B: Synthesis of Methyl 2-phenoxythiazole-5-carboxylate via Ullmann Condensation
Principle: This step utilizes a copper(I)-catalyzed Ullmann condensation to form the C-O bond between the 2-bromothiazole and phenol.[1][5] The use of a bidentate ligand like N,N'-dimethylethylenediamine (DMEDA) accelerates the reaction by stabilizing the copper catalyst.[2] Potassium phosphate acts as the base to deprotonate phenol, generating the active phenoxide nucleophile.
| Reagents | Amount | Moles (mmol) | Equivalents |
| Methyl 2-bromothiazole-5-carboxylate | 10.0 g | 45.0 | 1.0 |
| Phenol | 5.1 g | 54.0 | 1.2 |
| Copper(I) Iodide (CuI) | 0.86 g | 4.5 | 0.1 |
| N,N'-Dimethylethylenediamine (DMEDA) | 0.95 mL (0.79 g) | 9.0 | 0.2 |
| Potassium Phosphate (K₃PO₄) | 19.1 g | 90.0 | 2.0 |
| Toluene, anhydrous | 150 mL | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask, add methyl 2-bromothiazole-5-carboxylate (10.0 g, 45.0 mmol), phenol (5.1 g, 54.0 mmol), copper(I) iodide (0.86 g, 4.5 mmol), and potassium phosphate (19.1 g, 90.0 mmol).
-
Equip the flask with a reflux condenser and flush the system with an inert gas (Nitrogen or Argon).
-
Add anhydrous toluene (150 mL) followed by N,N'-dimethylethylenediamine (0.95 mL, 9.0 mmol) via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring under the inert atmosphere for 18-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1) to afford methyl 2-phenoxythiazole-5-carboxylate as a solid.
-
Dry the product under vacuum. (Expected yield: 65-75%).
Part C: Reduction to this compound
Principle: The ester functional group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
| Reagents | Amount | Moles (mmol) | Equivalents |
| Methyl 2-phenoxythiazole-5-carboxylate | 7.0 g | 28.1 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 1.6 g | 42.1 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | 150 mL | - | - |
Procedure:
-
To a dry 500 mL three-neck round-bottom flask under an inert atmosphere, add lithium aluminum hydride (1.6 g, 42.1 mmol) and anhydrous THF (70 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl 2-phenoxythiazole-5-carboxylate (7.0 g, 28.1 mmol) in anhydrous THF (80 mL) and add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
CAUTION: The following quench procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood. Cool the reaction mixture back to 0 °C.
-
Slowly and sequentially add the following with vigorous stirring:
-
1.6 mL of deionized water
-
1.6 mL of 15% aqueous NaOH solution
-
4.8 mL of deionized water
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour.
-
Add anhydrous sodium sulfate to the slurry, stir for 15 minutes, and then filter the mixture through a pad of Celite, washing the solids thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be recrystallized from ethyl acetate/hexanes to yield this compound as a white crystalline solid.
-
Dry the final product under vacuum. (Expected yield: 80-90%).
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield in Step A (Bromination) | Incomplete diazotization; diazonium salt decomposition before reacting with CuBr₂. | Ensure the temperature is strictly maintained at 0-5 °C. Add the NaNO₂ solution slowly. Use freshly prepared reagents. |
| Low yield in Step B (Ullmann Coupling) | Inactive catalyst; insufficient base; presence of moisture or oxygen. | Use high-purity CuI. Ensure reagents and solvent are anhydrous. Maintain a positive pressure of inert gas. Consider using a stronger base like Cs₂CO₃. |
| Incomplete reaction in Step C (Reduction) | Insufficient LiAlH₄; poor quality (deactivated) LiAlH₄. | Use a fresh bottle of LiAlH₄. Add a slight excess (up to 2.0 equivalents) if the reaction stalls. |
| Difficult work-up after LiAlH₄ reduction | Incorrect quenching procedure leading to a gelatinous precipitate. | Strictly follow the Fieser work-up ratios (1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to the mass of LiAlH₄ used) to ensure a granular, filterable precipitate. |
Characterization of this compound
-
Appearance: White to off-white solid.
-
Melting Point: The related aldehyde melts at 50 °C, the alcohol is expected to have a different melting point which should be determined experimentally.[6]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the thiazole proton, the methylene protons (CH₂OH), the hydroxyl proton (OH), and the aromatic protons of the phenoxy group.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals for the five carbons of the thiazole ring, the methylene carbon, and the six carbons of the phenoxy group.
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₀H₉NO₂S.
Conclusion
This application note provides a robust and reproducible three-step synthesis for this compound. By employing a Sandmeyer-type reaction, an optimized Ullmann condensation, and a standard ester reduction, the target compound can be obtained in good overall yield. The detailed procedural steps and troubleshooting guide are intended to enable researchers to successfully synthesize this valuable chemical building block for applications in pharmaceutical and materials science research.
References
-
PrepChem. Synthesis of (2-phenoxy-5-thiazolyl)-methanal. Available from: [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer.
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Grokipedia. Ullmann condensation. Available from: [Link]
-
ResearchGate. Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. Available from: [Link]
-
ResearchGate. Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
Organic Synthesis. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications. Available from: [Link]
-
SlideShare. ULLMANN REACTION.pptx. Available from: [Link]
-
PrepChem. Synthesis of 2-bromo-5-carboxythiazole. Available from: [Link]
-
PubChem. 2-Phenyl-1,3-thiazole-5-carbaldehyde. Available from: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). NeuroQuantology, 20(8), 4445-4467. Available from: [Link]
-
HETEROCYCLES. (2022). Mechanochemical rapid synthesis of novel thiazoles linked to 2h-chromen-2-one moiety. HETEROCYCLES, 104(12), 2195. Available from: [Link]
Sources
Application Note: A Robust Two-Step Synthesis of (2-Phenoxy-5-thiazolyl)-methanol
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of (2-Phenoxy-5-thiazolyl)-methanol, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The described two-step protocol is designed for efficiency and scalability, commencing with a nucleophilic aromatic substitution (SNAr) to form an ester intermediate, followed by a direct reduction to the target primary alcohol. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and includes troubleshooting insights to ensure reliable and reproducible outcomes for researchers in drug discovery and organic synthesis.
Introduction and Synthetic Rationale
Thiazole-containing compounds are prevalent in numerous FDA-approved pharmaceuticals due to their versatile biological activities. The this compound scaffold, in particular, combines the stable thiazole heterocycle with a phenoxy group, offering a unique three-dimensional structure for molecular design. The primary alcohol at the 5-position serves as a critical handle for further functionalization, making it a valuable building block in synthetic campaigns.
The synthetic strategy outlined herein was chosen for its efficiency and reliance on well-established, high-yielding transformations. The pathway proceeds in two key steps:
-
Synthesis of Ethyl 2-Phenoxythiazole-5-carboxylate: This step employs a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the carboxylate group at the C5 position of the thiazole ring significantly activates the C2 position for nucleophilic attack.[1][2] This allows for the efficient displacement of a halide (in this case, chloride) by sodium phenoxide.
-
Reduction to this compound: The ester intermediate is directly reduced to the target primary alcohol. While sodium borohydride is often insufficient for reducing esters, a more potent hydride donor, Lithium Aluminum Hydride (LiAlH₄), provides a clean and efficient conversion.
This approach avoids the challenges associated with the direct formylation of a pre-formed 2-phenoxythiazole ring, offering a more controlled and predictable route to the final product.
Overall Synthetic Workflow
The two-step synthesis is depicted below, starting from commercially available reagents.
Caption: Overall two-step synthetic route to this compound.
Materials and Reagents
Proper reagent handling and quality are paramount for successful synthesis. All reagents should be of high purity (≥98%) unless otherwise specified.
| Reagent | Chemical Formula | Molecular Wt. | Supplier (Example) | CAS No. | Notes |
| Ethyl 2-chlorothiazole-5-carboxylate | C₆H₆ClNO₂S | 191.64 | Sigma-Aldrich | 30059-96-6 | Starting material. |
| Phenol | C₆H₆O | 94.11 | Alfa Aesar | 108-95-2 | Corrosive and toxic. Handle with care. |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | Acros Organics | 7646-69-7 | Reacts violently with water. Handle under inert atmosphere. |
| Lithium Aluminum Hydride (LiAlH₄) | H₄AlLi | 37.95 | EMD Millipore | 16853-85-3 | Reacts violently with water. Handle under inert atmosphere. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific | 68-12-2 | Anhydrous grade required for Step 1. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | J.T. Baker | 109-99-9 | Anhydrous grade required for Step 2. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | VWR | 60-29-7 | Anhydrous grade recommended. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Macron | 141-78-6 | For extraction and chromatography. |
| Hexanes | N/A | N/A | Pharmco | N/A | For chromatography. |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | 53.49 | LabChem | 12125-02-9 | For reaction quench. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | EMD | 7757-82-6 | For drying organic layers. |
| Silica Gel | SiO₂ | 60.08 | SiliCycle | 7631-86-9 | 230-400 mesh for column chromatography. |
Experimental Protocols
PART 1: Synthesis of Ethyl 2-Phenoxythiazole-5-carboxylate
Causality: This protocol facilitates the nucleophilic aromatic substitution of the chloride at the C2 position of the thiazole ring. Sodium hydride is used to deprotonate phenol in situ, forming the highly nucleophilic sodium phenoxide. Anhydrous DMF is an ideal polar aprotic solvent for this SNAr reaction, promoting the reaction rate without interfering with the nucleophile.
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser.
-
Phenoxide Formation: To the flask, add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of ethyl 2-chlorothiazole-5-carboxylate). Add phenol (1.1 equivalents). Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium phenoxide.
-
Substitution Reaction: Add ethyl 2-chlorothiazole-5-carboxylate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature, with stirring, for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water (50 mL per 1 g of starting material).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10:1 to 5:1 Hexanes:EtOAc) to afford ethyl 2-phenoxythiazole-5-carboxylate as a solid.
PART 2: Synthesis of this compound
Causality: This step achieves the reduction of the ester functional group to a primary alcohol. Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. Anhydrous THF is the solvent of choice. The reaction is quenched carefully at low temperature to neutralize the excess hydride and hydrolyze the resulting aluminum alkoxide complex.
Procedure:
-
Setup: Under an inert atmosphere, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Hydride Suspension: To the flask, add anhydrous Tetrahydrofuran (THF, 20 mL per 1 g of ester). Cool the solvent to 0 °C in an ice bath.
-
Carefully add Lithium Aluminum Hydride (LiAlH₄, 1.5 equivalents) portion-wise to the cold THF.
-
Ester Addition: Dissolve the ethyl 2-phenoxythiazole-5-carboxylate (1.0 equivalent) from Part 1 in anhydrous THF (10 mL per 1 g). Add this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until all starting material is consumed.
-
Quenching: Cool the reaction mixture back down to 0 °C. Quench the reaction with extreme caution by the sequential, dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH solution (X mL)
-
Water (3X mL) This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Stir the resulting mixture vigorously at room temperature for 1 hour. A white, granular precipitate should form.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.
Quality Control and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Caption: General workflow for quality control and characterization.
Expected Analytical Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5-7.2 (m, Ar-H), ~7.1-6.9 (m, Ar-H), ~4.8 (s, CH₂), ~2.5 (br s, OH).
-
¹³C NMR (100 MHz, CDCl₃): Resonances expected for aromatic carbons, thiazole ring carbons, and the hydroxymethyl carbon (~60 ppm).
-
FT-IR (ATR): Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹), C=N and C=C stretches (~1600-1450 cm⁻¹), C-O stretch (~1240 cm⁻¹).
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₀H₉NO₂S. Expected [M+H]⁺.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield of Ester | Incomplete phenoxide formation. | Ensure NaH is fresh and handled under strict inert conditions. Allow sufficient time for deprotonation. |
| Low reaction temperature or short reaction time. | Increase reaction temperature to 100 °C or extend reaction time. Monitor closely with TLC. | |
| Presence of moisture in reagents or solvent. | Use anhydrous grade solvents and flame-dry glassware. | |
| Step 2: Incomplete Reduction | Insufficient LiAlH₄. | Use a larger excess of LiAlH₄ (e.g., 2.0 equivalents). |
| Deactivated LiAlH₄ due to moisture. | Use a fresh bottle of LiAlH₄ and ensure all glassware and solvents are scrupulously dry. | |
| Step 2: Difficult Workup | Gelatinous aluminum salts after quench. | Ensure the Fieser workup (H₂O, NaOH, H₂O) is followed precisely and with vigorous stirring. Alternatively, use a Rochelle's salt (aqueous sodium potassium tartrate) workup. |
| Purification Issues | Co-eluting impurities. | Adjust the polarity of the chromatography eluent. Consider a different solvent system (e.g., Dichloromethane/Methanol). |
| Product oiling out during recrystallization. | Add the anti-solvent (e.g., hexanes) more slowly at a lower temperature. Try a different solvent pair. |
References
-
Nucleophilic Aromatic Substitution - Wikipedia. Wikipedia, The Free Encyclopedia. [Link][1]
-
16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. OpenStax. [Link][2]
-
Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [Link][4]
-
A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link][5]
Sources
Application Note: Strategic Functionalization of the Hydroxyl Group in (2-Phenoxy-5-thiazolyl)-methanol
Executive Summary & Strategic Importance
(2-Phenoxy-5-thiazolyl)-methanol is a highly versatile heteroaromatic building block. The C5-hydroxymethyl moiety serves as a critical synthetic node, enabling divergent pathways to synthesize complex agrochemicals (such as synthetic pyrethroid insecticides) and pharmaceutical intermediates (including SDHI fungicides and PPAR agonists).
This application note details three primary functionalization strategies for the hydroxyl group: selective oxidation , halogenation , and esterification . By understanding the mechanistic causality behind reagent selection, researchers can optimize these pathways to prevent side reactions such as ether cleavage or over-oxidation.
Mechanistic Rationale and Reagent Selection
Selective Oxidation to Aldehyde
The hydroxymethyl group at the C5 position is adjacent to the electron-rich thiazole ring, rendering it pseudo-benzylic. Strong oxidants (e.g., KMnO₄ or Jones reagent) risk over-oxidizing the primary alcohol to a carboxylic acid or cleaving the acid-sensitive phenoxy ether linkage. Therefore, activated Manganese Dioxide (MnO₂) is the reagent of choice[1]. MnO₂ facilitates a mild, surface-mediated single-electron transfer mechanism that selectively halts at the aldehyde stage, yielding (2-phenoxy-5-thiazolyl)-methanal without degrading the core scaffold.
Halogenation via SNi Mechanism
Conversion of the hydroxyl group to a chloride is essential for subsequent nucleophilic substitution or cross-coupling reactions. Thionyl chloride (SOCl₂) is preferred over phosphorus tribromide (PBr₃) or standard Appel reaction conditions due to its operational simplicity and high atom economy[2]. The reaction proceeds via a chlorosulfite intermediate. In non-polar or moderately polar aprotic solvents like dichloromethane (DCM), the intermediate collapses via an internal nucleophilic substitution (SNi) mechanism. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, driving the reaction forward and simplifying downstream purification.
Esterification for Pyrethroid Analogs
The primary hydroxyl group readily undergoes nucleophilic acyl substitution. When reacted with cyclopropanecarbonyl chlorides, the resulting esters exhibit potent insecticidal properties[3]. To prevent acid-catalyzed degradation of the thiazole ring by the HCl byproduct generated during the reaction, a mild organic base such as pyridine or triethylamine is employed as an acid scavenger.
Workflow Visualization
Strategic functionalization pathways of the C5-hydroxyl group in this compound.
Experimental Protocols
Protocol A: Mild Oxidation to (2-Phenoxy-5-thiazolyl)-methanal
-
Preparation: In a 500 mL round-bottom flask, dissolve 10.0 g (48.2 mmol) of this compound in 250 mL of anhydrous benzene (or toluene as a less toxic alternative)[1].
-
Reagent Addition: Add 40.0 g of activated manganese dioxide (MnO₂) in a single portion.
-
Causality Note: A large mass excess of MnO₂ (typically 5–10 equivalents by weight) is required because the oxidation occurs entirely on the solid surface of the heterogeneous reagent.
-
-
Reaction Execution: Equip the flask with a reflux condenser and stir the black suspension vigorously at 40 °C for 5 hours[1].
-
Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1); the product spot will be highly UV-active and run significantly higher (higher Rf) than the polar starting alcohol.
-
-
Work-up: Filter the warm mixture through a pad of Celite to remove the insoluble manganese salts. Wash the filter cake with an additional 50 mL of warm solvent. Evaporate the combined filtrates under reduced pressure.
-
Isolation: Purify the crude residue via silica gel flash chromatography using a 7:3 methylene chloride-ethyl acetate eluent to yield the pure aldehyde (melting point ~50 °C)[1].
Protocol B: Chlorination to 5-(Chloromethyl)-2-phenoxythiazole
-
Preparation: Dissolve 6.0 g (28.9 mmol) of this compound in 60 mL of anhydrous dichloromethane (DCM) in a 100 mL two-neck flask[2].
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.
-
Causality Note: Cooling is strictly required to control the exothermic release of SO₂ and HCl gases, preventing thermal degradation of the thiazole ring.
-
-
Reagent Addition: Add 3.8 g (32.0 mmol, 1.1 eq) of thionyl chloride (SOCl₂) dropwise over 15 minutes using an addition funnel[2].
-
Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.
-
Work-up & Self-Validation: Carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ dropwise. The cessation of gas evolution (CO₂) serves as a self-validating visual marker that all excess SOCl₂ and dissolved HCl have been neutralized. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the chloromethyl derivative.
Protocol C: Esterification to Pyrethroid Analogs
-
Preparation: Dissolve 3.1 g (15.0 mmol) of this compound in 50 mL of anhydrous DCM containing 1.5 equivalents of pyridine[3].
-
Coupling: Cool the solution to 0 °C. Dropwise add a solution of the desired cyclopropanecarbonyl chloride derivative (1.1 eq) dissolved in 10 mL of DCM.
-
Execution & Work-up: Stir the mixture at room temperature for 4 hours. Wash the organic phase sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry and concentrate to yield the target ester[3].
Quantitative Data & Analytical Parameters
The following table summarizes the expected outcomes and key analytical markers for the functionalization workflows to assist in rapid structural verification.
| Functionalization Pathway | Reagents & Conditions | Target Derivative | Typical Yield | Key Analytical Marker |
| Oxidation | MnO₂, Benzene, 40 °C, 5h | (2-Phenoxy-5-thiazolyl)-methanal | ~77% | IR: Sharp C=O stretch ~1690 cm⁻¹ |
| Chlorination | SOCl₂, DCM, 0–5 °C to RT | 5-(Chloromethyl)-2-phenoxythiazole | >90% | ¹H NMR: -CH₂- downfield shift to ~4.9 ppm |
| Esterification | R-COCl, Pyridine, DCM, RT | Thiazolylmethyl Pyrethroid Ester | 70–85% | IR: Ester C=O stretch ~1735 cm⁻¹ |
References
-
PrepChem. "Synthesis of (2-phenoxy-5-thiazolyl)-methanal." PrepChem Database. Available at:[Link]
- European Patent Office. "EP0041021B1 - Cyclopropane carboxylic acid derivatives, their preparation, their use against parasites in plants and animals, their compositions and their intermediates." Google Patents.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 3. EP0041021B1 - Cyclopropane carboxylic acid derivatives, their preparation, their use against parasites in plants and animals, their compositions and their intermediates - Google Patents [patents.google.com]
Application Note: (2-Phenoxy-5-thiazolyl)-methanol in Drug & Agrochemical Synthesis
This Application Note and Protocol Guide details the utility of (2-Phenoxy-5-thiazolyl)-methanol (CAS: 103058-20-6 / related derivatives) as a versatile intermediate in the synthesis of bioactive small molecules, specifically focusing on its role as a bioisostere in antiparasitic and medicinal chemistry programs.
Executive Summary
This compound is a specialized heterocyclic building block primarily utilized in the development of Type II Pyrethroid analogs and kinase inhibitors . Its structural core—a thiazole ring substituted at the 2-position with a phenoxy group and at the 5-position with a hydroxymethyl handle—serves as a robust bioisostere for the 3-phenoxybenzyl alcohol moiety found in blockbuster insecticides (e.g., Permethrin, Cypermethrin).
Replacing the benzyl ring with a thiazole scaffold introduces a nitrogen/sulfur heteroatomic core, which modulates lipophilicity (LogP) , enhances metabolic stability against oxidative degradation, and alters the electronic landscape of the molecule, potentially improving binding affinity in target pockets.
Part 1: Chemical Profile & Strategic Value
1.1 Structural Bioisosterism
In medicinal chemistry, the 2-phenoxythiazole motif is employed to replace diphenyl ether or phenoxybenzyl substructures.
-
Lipophilicity Modulation: The thiazole nitrogen lone pair reduces the overall lipophilicity compared to a phenyl ring, potentially improving aqueous solubility.
-
Metabolic Blocking: The thiazole ring is less prone to certain P450-mediated oxidations that typically attack the electron-rich phenyl rings in diphenyl ethers.
1.2 Reactivity Profile
The molecule features two distinct reactive centers:
-
C2-Phenoxy Group: Stable under standard conditions but can be displaced under harsh nucleophilic conditions or modified if the phenyl ring carries substituents.
-
C5-Hydroxymethyl Group (-CH₂OH): A primary alcohol serving as a versatile "handle" for:
-
Esterification: Coupling with carboxylic acids (e.g., cyclopropanecarboxylic acids).
-
Oxidation: Conversion to aldehyde for reductive amination or Wittig reactions.
-
Halogenation: Conversion to chloromethyl/bromomethyl for alkylation reactions.
-
Part 2: Synthesis of the Intermediate
Context: Commercial availability of this specific alcohol is limited; therefore, in-house synthesis is often required. The most robust route proceeds via Nucleophilic Aromatic Substitution (SₙAr) on a 2-halothiazole precursor.
Protocol A: Synthesis of this compound
Reaction Overview:
Reagents:
-
Substrate: 2-Chloro-5-hydroxymethylthiazole (or its acetate ester).
-
Nucleophile: Phenol (1.1 equiv).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF (N,N-Dimethylformamide) or DMSO.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (11 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(15 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Dropwise add a solution of 2-Chloro-5-hydroxymethylthiazole (10 mmol) in DMF (5 mL).
-
Note: If the 5-hydroxymethyl group is unprotected, use 2 equivalents of base to handle the alcohol proton, though the phenoxide is the stronger nucleophile. Ideally, use the acetate ester of the thiazole to prevent side reactions, then hydrolyze later.
-
-
Reaction: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS for the disappearance of the chlorothiazole.
-
Workup:
-
Cool to room temperature.
-
Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with 1M NaOH (to remove excess phenol), water, and brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
Part 3: Application Protocols (Downstream Synthesis)
Application 1: Synthesis of Pyrethroid Analogs (Esterification)
This is the primary industrial application. The alcohol is coupled with a cyclopropanecarboxylic acid derivative (e.g., Chrysanthemic acid) to generate potent insecticides.
Protocol B: Steglich Esterification
-
Dissolution: Dissolve This compound (1.0 equiv) and the Carboxylic Acid (1.1 equiv) in anhydrous Dichloromethane (DCM) .
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).
-
Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) portion-wise.
-
Incubation: Allow to warm to room temperature and stir overnight (12–16 h). The reaction will precipitate dicyclohexylurea (DCU).
-
Isolation: Filter off the DCU solid. Wash the filtrate with 0.5M HCl, saturated
, and brine. -
Result: Concentration yields the ester, often requiring minimal purification.
Application 2: Oxidation to Aldehyde (Scaffold Diversification)
For medicinal chemistry (e.g., kinase inhibitors), the alcohol is often oxidized to the aldehyde to enable reductive amination.
Protocol C: MnO₂ Oxidation
-
Suspension: Suspend Activated
(10 equiv) in a solution of This compound (1 equiv) in DCM or Chloroform . -
Reaction: Reflux (or stir at 40°C) for 4–6 hours.
-
Filtration: Filter through a pad of Celite to remove manganese oxides.
-
Yield: Evaporation yields 2-phenoxy-5-thiazolecarboxaldehyde as a stable solid/oil, ready for reductive amination with amines (e.g., piperazines, anilines).
Part 4: Visualizations & Mechanisms
Figure 1: Synthesis & Application Workflow
Caption: Workflow illustrating the synthesis of the intermediate via SnAr and its divergence into agrochemical esters or medicinal alkaloid scaffolds.
Table 1: Comparative Properties (Bioisosterism)
| Property | 3-Phenoxybenzyl Alcohol (Traditional) | This compound (Novel) | Impact on Drug Design |
| Core Ring | Benzene (Phenyl) | Thiazole | Thiazole is electron-deficient. |
| LogP (Lipophilicity) | High (Very Lipophilic) | Moderate | Improved water solubility. |
| Metabolic Stability | Low (Ring hydroxylation common) | High | Thiazole resists oxidative metabolism. |
| H-Bonding | None (Acceptor only on O) | Nitrogen Acceptor | Additional binding interaction in pocket. |
| Primary Use | Permethrin, Cypermethrin | Novel Pyrethroids, Kinase Inhibitors | Patent busting, improved DMPK. |
Part 5: Safety & Handling
-
Thiazole Toxicity: Many aminothiazoles are biologically active. Handle all intermediates as potential irritants and sensitizers.
-
Phenol Handling: Phenol is corrosive and toxic by absorption. Wear double nitrile gloves and work in a fume hood.
-
Waste Disposal: Aqueous waste from the SnAr reaction contains phenols and must be segregated for specific hazardous waste disposal (do not pour down the drain).
References
-
Preparation of Cyclopropane Carboxylic Acid Derivatives. (Patent EP0041021B1). European Patent Office. Describes the use of this compound in insecticide synthesis.
-
Synthesis of (2-phenoxy-5-thiazolyl)-methanal. PrepChem. Detailed procedure for the oxidation of the methanol intermediate.
-
Thiazole: A Versatile Standalone Moiety. National Institutes of Health (PMC). Review of thiazole reactivity and biological applications in drug discovery.
-
Bioisosterism in Drug Design. TCI Chemicals. General principles of replacing phenyl rings with heterocycles like thiazoles.
nucleophilic substitution reactions involving (2-Phenoxy-5-thiazolyl)-methanol
An in-depth guide to the strategic application of (2-Phenoxy-5-thiazolyl)-methanol in the synthesis of novel chemical entities for drug discovery and development.
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in various biological interactions, making it a "privileged scaffold" in drug design.[1] this compound, in particular, serves as a versatile and highly valuable building block. It combines the thiazole core with a phenoxy group, offering a synthetically accessible handle—the primary alcohol—for introducing diverse functional groups through nucleophilic substitution reactions. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) in drug discovery programs targeting a range of conditions from cancer to infectious diseases.[3]
This guide provides a detailed exploration of the principles and protocols for conducting nucleophilic substitution reactions on this compound. We will delve into the critical first step of alcohol activation and provide detailed, field-tested protocols for subsequent substitution via both S(_N)2 and S(_N)1 pathways.
Core Principle: Activation of the Hydroxyl Group
A foundational concept in these reactions is that the hydroxyl (-OH) group of an alcohol is an intrinsically poor leaving group.[4][5] For a nucleophilic substitution to proceed efficiently, the -OH group must first be converted into a better leaving group.[6][7] This "activation" is the critical first step that dictates the success of the subsequent substitution.
Several robust strategies exist for this activation:
-
Protonation: In the presence of a strong acid, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group.[4]
-
Conversion to Sulfonate Esters: Reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) react with the alcohol to form tosylates or mesylates. These are superb leaving groups due to the resonance stabilization of the resulting sulfonate anion.[4][5]
-
Reaction with Halogenating Agents: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) effectively convert alcohols into the corresponding alkyl halides.[7] The resulting halide is a good leaving group for subsequent substitutions.
The choice of activation method directly influences the reaction conditions and the likely mechanistic pathway (S(_N)1 or S(_N)2) of the follow-on substitution step.
Caption: General workflow for nucleophilic substitution.
Application Note 1: Halogenation of this compound
The conversion of the starting alcohol to an alkyl halide is a common and effective activation strategy. Using thionyl chloride (SOCl₂) is a preferred method for synthesizing the corresponding chloride, which is a versatile intermediate for further substitutions.
Protocol 1: Synthesis of 5-(Chloromethyl)-2-phenoxythiazole
Principle: This protocol details the conversion of this compound to 5-(Chloromethyl)-2-phenoxythiazole using thionyl chloride. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then decomposes to yield the alkyl chloride and sulfur dioxide. This method is advantageous as the byproducts (SO₂ and HCl) are gases and are easily removed.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel. Add saturated NaHCO₃ solution to neutralize the acid until effervescence ceases.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Application Note 2: S(_N)2 Displacement Reactions
The S(_N)2 (Substitution, Nucleophilic, Bimolecular) reaction is a powerful tool for creating new carbon-heteroatom bonds with predictable stereochemistry. It is a single-step concerted process where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[8][9] This pathway is favored by primary substrates, strong nucleophiles, and polar aprotic solvents.[10][11] 5-(Chloromethyl)-2-phenoxythiazole is an ideal primary substrate for this transformation.
Caption: The concerted mechanism of an S(_N)2 reaction.
Protocol 2: Synthesis of 5-(Azidomethyl)-2-phenoxythiazole
Principle: This protocol describes the displacement of the chloride from 5-(Chloromethyl)-2-phenoxythiazole with an azide nucleophile. Azides are valuable synthetic intermediates, readily converted to amines or used in "click chemistry." The use of a polar aprotic solvent like DMF or DMSO stabilizes the charged nucleophile without solvating it so heavily that its reactivity is diminished.[12]
Materials:
-
5-(Chloromethyl)-2-phenoxythiazole (from Protocol 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 5-(Chloromethyl)-2-phenoxythiazole (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Heat the reaction mixture to 50-60 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude azide product by flash column chromatography.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Typical Time (h) |
| Azide | NaN₃ | DMF | 50-60 | 3-6 |
| Cyanide | NaCN | DMSO | 60-80 | 4-8 |
| Thiolate | R-SH, K₂CO₃ | Acetonitrile | 25-40 | 2-5 |
| Amine | R₂NH | Acetonitrile | 40-70 | 6-12 |
Table 1: Representative conditions for S(_N)2 reactions on 5-(Chloromethyl)-2-phenoxythiazole.
Application Note 3: S(_N)1 Solvolysis Reactions
The S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a stepwise pathway involving the formation of a carbocation intermediate.[8] The rate-determining step is the unimolecular dissociation of the leaving group.[13] This pathway is favored for substrates that can form stable carbocations (like tertiary or benzylic/allylic systems) and is promoted by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate.[10][12] The thiazolyl-methyl system is analogous to a benzylic system and can stabilize a positive charge through resonance, making the S(_N)1 pathway accessible.
Caption: The stepwise mechanism of an S(_N)1 reaction.
Protocol 3: Methanolysis of 5-(Chloromethyl)-2-phenoxythiazole
Principle: This protocol demonstrates a solvolysis reaction where the solvent (methanol) also acts as the weak nucleophile. The polar, protic nature of methanol facilitates the departure of the chloride ion to form a resonance-stabilized carbocation, which is then rapidly trapped by a methanol molecule.[14][15] A final deprotonation step yields the ether product.
Materials:
-
5-(Chloromethyl)-2-phenoxythiazole
-
Methanol (MeOH), anhydrous
-
A non-nucleophilic base (e.g., 2,6-lutidine or proton sponge), optional
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 5-(Chloromethyl)-2-phenoxythiazole (1.0 eq) in a large excess of anhydrous methanol. The reaction can be run neat in methanol.
-
Optionally, a non-nucleophilic base (1.1 eq) can be added to scavenge the HCl generated during the reaction, which can prevent potential side reactions.
-
Stir the solution at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours. The reaction is typically slower than S(_N)2 reactions. Monitor by TLC.
-
Once the reaction is complete, remove the bulk of the methanol via rotary evaporation.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild base such as saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude 5-(Methoxymethyl)-2-phenoxythiazole by flash column chromatography.
Conclusion and Outlook
This compound is a powerful and versatile starting material for medicinal chemistry campaigns. By understanding and applying the fundamental principles of nucleophilic substitution, researchers can efficiently transform this building block into a wide array of derivatives. The choice of alcohol activation strategy and the careful selection of nucleophile and solvent allow for precise control over the reaction outcome, enabling access to novel chemical space via both S(_N)1 and S(_N)2 pathways. The protocols outlined here provide a solid foundation for the synthesis of compound libraries essential for the discovery of next-generation therapeutics.
References
-
Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]
-
OH Activation for Nucleophilic Substitution. ResearchGate. Available at: [Link]
-
Abdugadar, A. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado Master's Theses. Available at: [Link]
-
Activation of Alcohols to Nucleophilic Substitution. YouTube. (2024). Available at: [Link]
-
Das, S., & Li, C. J. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters, 16(6), 1676–1679. Available at: [Link]
-
Synthesis of (2-phenoxy-5-thiazolyl)-methanal. PrepChem.com. Available at: [Link]
-
Anderson, W. K., & Mach, R. H. (1987). Synthesis, chemical reactivity, and antileukemic activity of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazole biscarbamates and the corresponding sulfoxides and sulfones. Journal of Medicinal Chemistry, 30(11), 2109–2115. Available at: [Link]
-
Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). UW-Madison Chemistry. Available at: [Link]
-
Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. Available at: [Link]
-
Chapter 4: Nucleophilic Substitution Part II. OCLUE. Available at: [Link]
-
Al-wsabie, A. et al. (2022). Mechanochemical rapid synthesis of novel thiazoles linked to 2H-chromen-2-one moiety. Heterocycles. Available at: [Link]
-
Chapter 8: Nucleophilic substitutions. Organic Chemistry. Available at: [Link]
-
Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
18.05 Two Mechanisms of Nucleophilic Substitution. YouTube. (2018). Available at: [Link]
-
Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Qubeshub.org. Available at: [Link]
-
Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2025). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. (2017). Available at: [Link]
-
Rizk, O. H., et al. (2016). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. PMC. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (2022). Available at: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. (2025). Available at: [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. (2024). Available at: [Link]
-
Mistry, N. et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. PMC. (2022). Available at: [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC. Available at: [Link]
-
Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Purosolv. (2025). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. digscholarship.unco.edu [digscholarship.unco.edu]
- 8. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 9. youtube.com [youtube.com]
- 10. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. gctlc.org [gctlc.org]
- 13. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]
Application Note: Scalable Manufacturing Process for (2-Phenoxy-5-thiazolyl)-methanol
This Application Note is designed for process chemists and manufacturing scientists. It details the scalable synthesis of (2-Phenoxy-5-thiazolyl)-methanol (CAS: 81449-60-7), a critical heterocyclic intermediate.
The protocol prioritizes the Nucleophilic Aromatic Substitution (
Part 1: Strategic Process Overview
Retrosynthetic Logic & Route Selection
The synthesis is disconnected into two primary unit operations. The critical design choice is the timing of the phenoxy group installation.
-
Strategy: Install the phenoxy group via
on an activated thiazole core before reducing the C5-substituent. -
Rationale: The C5-ester group in Ethyl 2-chlorothiazole-5-carboxylate acts as an electron-withdrawing group (EWG), activating the C2-position for nucleophilic attack by the phenoxide ion. Reducing the ester to a methanol first would remove this activation, making the subsequent displacement of the chlorine significantly more difficult and requiring harsher conditions that degrade the alcohol.
The "Golden" Pathway
-
Step 1 (
): Reaction of Ethyl 2-chlorothiazole-5-carboxylate with Phenol using inorganic base. -
Step 2 (Reduction): Selective reduction of the ester moiety to the primary alcohol using Sodium Borohydride (
) in Methanol.
Figure 1: Strategic synthesis flow emphasizing the activation of the thiazole core for substitution prior to reduction.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-phenoxythiazole-5-carboxylate
Objective: Displace the C2-chlorine with a phenoxy group. Scale: 100 g Input Basis.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass (g) | Moles | Role |
| Ethyl 2-chlorothiazole-5-carboxylate | 191.64 | 1.0 | 100.0 | 0.522 | SM |
| Phenol | 94.11 | 1.1 | 54.0 | 0.574 | Nucleophile |
| Potassium Carbonate ( | 138.21 | 1.5 | 108.2 | 0.783 | Base |
| DMF (Dimethylformamide) | - | - | 500 mL | - | Solvent |
| Water | - | - | 1500 mL | - | Quench |
Protocol
-
Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.
-
Charging: Charge DMF (500 mL), Phenol (54.0 g), and
(108.2 g) into the reactor. Stir at 25°C for 15 minutes to generate the phenoxide in situ.-
Expert Insight: Pre-forming the phenoxide ensures rapid reaction onset. Use anhydrous
(milled) to maximize surface area.
-
-
Addition: Add Ethyl 2-chlorothiazole-5-carboxylate (100.0 g) in one portion. The reaction is slightly exothermic; monitor temperature.
-
Reaction: Heat the mixture to 90°C . Maintain agitation at 300 RPM.
-
Monitoring: Monitor by HPLC. Reaction is typically complete within 4–6 hours.
-
Specification: < 1.0% area unreacted chloro-thiazole.
-
-
Quench & Isolation:
-
Cool the reaction mixture to 20°C.
-
Slowly add Water (1500 mL) over 30 minutes. The product will precipitate as a solid.
-
Critical Control: rapid addition may cause oiling out. Add water slowly to induce crystal growth.
-
-
Filtration: Stir the slurry for 1 hour at 5–10°C. Filter the solids.
-
Wash: Wash the cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 115–120 g (88–92%).
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Reduction to this compound
Objective: Selective reduction of the ester to the alcohol without over-reduction or ring cleavage. Scale: 100 g Input (Intermediate).
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass (g) | Moles | Role |
| Ethyl 2-phenoxythiazole-5-carboxylate | 249.29 | 1.0 | 100.0 | 0.401 | SM |
| Sodium Borohydride ( | 37.83 | 2.5 | 37.9 | 1.00 | Reductant |
| Methanol (MeOH) | - | - | 800 mL | - | Solvent |
| Acetic Acid / Water | - | - | q.s. | - | Quench |
Protocol
-
Setup: Equip a 3L reactor with a reflux condenser, dosing funnel, and nitrogen sweep.
-
Safety Note:
gas is evolved. Ensure adequate venting.
-
-
Charging: Charge Ethyl 2-phenoxythiazole-5-carboxylate (100.0 g) and Methanol (600 mL). Stir to suspend/dissolve.
-
Activation: Cool the mixture to 0–5°C .
-
Addition: Dissolve
(37.9 g) in Methanol (200 mL) (stabilized with 0.1% NaOH if holding >1h). Add this solution dropwise to the reactor over 60 minutes.-
Exotherm Control: Maintain internal temperature < 15°C.
-
-
Reaction: After addition, allow the reaction to warm to 20°C. Stir for 3 hours.
-
Expert Insight: If the reaction stalls, a catalytic amount of
(0.1 eq) can be added to boost the reducing power of the borohydride.
-
-
Quench:
-
Cool to 5°C.
-
Carefully add Acetone (20 mL) to quench excess hydride (optional, but safer than acid).
-
Adjust pH to 6–7 using 10% Aqueous Acetic Acid.
-
-
Workup:
-
Concentrate the mixture under vacuum to remove bulk Methanol (approx. 80% removal).
-
Add Water (500 mL) and extract with Ethyl Acetate (2 x 400 mL).
-
Alternative (Precipitation): If the product crystallizes upon water addition, filtration is preferred over extraction for scale.
-
-
Purification: Wash organics with Brine, dry over
, and concentrate.-
Recrystallize from Toluene/Heptane if purity < 98%.
-
-
Final Product: this compound.
-
Expected Yield: 70–75 g (84–90%).
-
Purity: > 99.0% (HPLC).
-
Part 3: Process Safety & Critical Control Points (CCPs)
Impurity Control Strategy
The following impurities must be monitored during the process validation phase:
| Impurity | Origin | Control Strategy |
| 2-Hydroxythiazole derivative | Hydrolysis of Cl-thiazole by water in Step 1. | Ensure DMF is dry (<0.1% |
| Bis-phenoxy byproduct | Unlikely, but possible if C5 is also activated. | C5-ester prevents this. Maintain 1.1 eq Phenol limit. |
| Over-reduced alkane | Reduction of C-OH to C-H. | Control |
Process Logic Diagram
Figure 2: Logic flow for In-Process Controls (IPC) and Critical Control Points (CCP).
Part 4: References
-
BenchChem. (2025).[3] Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. Retrieved from
-
LibreTexts. (2015). Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from
-
ResearchGate. (2025).[4] A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from
-
MDPI. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from
-
Chemical Book. (2025). CAS 81449-60-7 Product Details. Retrieved from
Sources
The (2-Phenoxy-5-thiazolyl)-methanol Scaffold: A Versatile Platform for Cross-Coupling Reactions in Drug Discovery
Introduction: The Privileged Status of 2,5-Disubstituted Thiazoles in Medicinal Chemistry
The thiazole ring is a cornerstone in the architecture of medicinally active compounds, prized for its unique electronic properties and ability to engage in a multitude of non-covalent interactions with biological targets.[1] Among the various substitution patterns, the 2,5-disubstituted thiazole motif has emerged as a particularly privileged scaffold in drug design. This arrangement allows for the precise vectorial projection of substituents, enabling tailored interactions within the binding pockets of enzymes and receptors. The clinical success of drugs containing this core, such as the anti-cancer agent Dasatinib, underscores its therapeutic potential.[2] The (2-Phenoxy-5-thiazolyl)-methanol scaffold, with its reactive hydroxyl group and phenoxy substituent, represents a versatile and strategically designed starting material for the synthesis of diverse libraries of bioactive molecules. The phenoxy group at the 2-position can serve as a key pharmacophoric element, while the methanol at the 5-position provides a convenient handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These powerful bond-forming methodologies, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allow for the introduction of a wide range of molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1][2] This guide provides detailed application notes and protocols for the utilization of the this compound scaffold in these pivotal cross-coupling reactions.
Synthesis of the this compound Scaffold
The journey into the diverse chemical space accessible from the this compound scaffold begins with its synthesis. A common and effective route involves a multi-step sequence starting from readily available starting materials.
Sources
experimental protocol for halogenation of (2-Phenoxy-5-thiazolyl)-methanol
Application Note: Strategic Halogenation Protocols for (2-Phenoxy-5-thiazolyl)-methanol
Executive Summary
This compound (CAS: 38585-74-9) is a critical heterocyclic building block, often employed as a "linker" scaffold in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and agrochemicals. Its structure features two distinct sites for halogenation:[1]
-
The Hydroxymethyl Side Chain (-CH₂OH): The primary target for "halogenation" in drug discovery. Converting the alcohol to a chloride or bromide creates a reactive electrophile (alkylating agent) for coupling with amines or nucleophiles.
-
The Aromatic Core (Phenoxy/Thiazole Rings): A secondary target for Electrophilic Aromatic Substitution (SEAr), typically occurring on the activated phenoxy ring.
This guide prioritizes the Side-Chain Chlorination (Alcohol-to-Alkyl Halide conversion) as it is the industry-standard activation step. A supplementary protocol for ring bromination is provided for structural diversification.
Strategic Analysis & Chemoselectivity
Pathway A: Side-Chain Activation (Primary Protocol)
-
Objective: Conversion of the C-5 hydroxymethyl group to a chloromethyl group.
-
Reagent Selection: Thionyl Chloride (SOCl₂) is the gold standard due to the formation of gaseous byproducts (SO₂, HCl), simplifying purification.
-
Mechanistic Insight: The reaction proceeds via an alkyl chlorosulfite intermediate. In the absence of base, it follows an
(Substitution Nucleophilic internal) mechanism, retaining stereochemistry (irrelevant here for an achiral primary alcohol) and forming the HCl salt of the thiazole. -
Challenge: The resulting 5-(chloromethyl)thiazole is a reactive benzylic-like electrophile. It is prone to hydrolysis (reverting to alcohol) or polymerization.
-
Solution: Isolate as the Hydrochloride Salt or use immediately in the subsequent step ("telescoping").
Pathway B: Ring Halogenation (Secondary Protocol)
-
Objective: Introduction of a halogen onto the aromatic system.
-
Regioselectivity: The thiazole ring is electron-deficient at C-4 and blocked at C-2/C-5. The phenoxy group is an activated benzene ring. Electrophilic bromination (e.g., NBS) will preferentially occur at the para-position of the phenoxy ring, not the thiazole.
Visualizing the Reaction Pathways
Figure 1: Divergent halogenation pathways.[2] Pathway A (Blue) is the standard activation route. Pathway B (Red) is for ring functionalization.
Detailed Protocol: Synthesis of 5-(Chloromethyl)-2-phenoxythiazole
Safety Warning: Thionyl chloride releases toxic HCl and SO₂ gases. Perform all operations in a functioning fume hood. Thiazole derivatives can be skin sensitizers.
Materials & Reagents
| Component | Equiv. | Role | Notes |
| This compound | 1.0 | Substrate | Dry thoroughly before use. |
| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | Reagent | Distilled if yellow/impure. |
| Dichloromethane (DCM) | 10 V | Solvent | Anhydrous (keeps HCl dry). |
| DMF (Dimethylformamide) | 0.05 | Catalyst | Optional: Accelerates reaction. |
Step-by-Step Methodology
1. Setup and Dissolution
-
Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge the flask with This compound (1.0 equiv).
-
Add Anhydrous DCM (10 volumes relative to mass, e.g., 10 mL per 1 g).
-
Optional: Add catalytic DMF (2-3 drops) if the reaction is known to be sluggish.
-
Cool the solution to 0–5°C using an ice/water bath.
2. Activation (Chlorination)
-
Charge the addition funnel with Thionyl Chloride (1.5 equiv).
-
Add the SOCl₂ dropwise over 15–20 minutes. Note: Gas evolution (SO₂, HCl) will occur.
-
Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
3. In-Process Control (IPC)
-
Monitor by TLC (System: 50% EtOAc/Hexane) or LCMS.
-
Target: Complete disappearance of the starting alcohol (
) and appearance of the chloride ( , less polar). -
Validation: The alcohol peak (M+H = 208) should vanish; the chloride peak (M+H = 226/228, 3:1 ratio) should appear.
4. Workup (Choose Method A or B)
-
Method A: Isolation as Hydrochloride Salt (Recommended for Stability)
-
Concentrate the reaction mixture in vacuo at <40°C to remove DCM and excess SOCl₂.
-
Chase: Add dry Toluene (5 V) and concentrate again to azeotrope trace SOCl₂.
-
Result: Off-white to yellow solid (Hydrochloride salt). Store under Nitrogen at -20°C.
-
-
Method B: Isolation as Free Base (For immediate use)
-
Cool the reaction mixture to 0°C.
-
Slowly quench by pouring into Saturated NaHCO₃ solution (caution: foaming).
-
Extract with DCM (2 x 10 V).
-
Wash combined organics with Brine.
-
Dry over Na₂SO₄, filter, and concentrate at <30°C.
-
Result: Yellow oil/solid. Warning: The free base is unstable and may hydrolyze or dimerize if stored. Use immediately.
-
Troubleshooting & Validation
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (CDCl₃) | Start: |
| Identity | 13C NMR | Start: |
| Purity | HPLC (C18) | >95% (Area %).[3][4] Note: Chloride may hydrolyze on column; use neutral pH mobile phase. |
Common Issues
-
Issue: Product reverts to alcohol during workup.
-
Cause: Aqueous hydrolysis of the benzylic-like chloride.
-
Fix: Use Method A (Salt Isolation) and avoid aqueous contact entirely.
-
-
Issue: Incomplete reaction.
-
Cause: HCl inhibition or wet solvent.
-
Fix: Reflux the DCM solution for 1 hour or add 0.1 eq DMF.
-
Secondary Protocol: Ring Bromination
If the goal is to halogenate the phenoxy ring.
-
Dissolve this compound in Acetonitrile (MeCN) .
-
Cool to 0°C.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise.
-
Stir at RT for 2 hours.
-
Outcome: Bromination occurs primarily at the para-position of the phenoxy ring. The thiazole ring is deactivated and sterically hindered.
References
-
Thionyl Chloride Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link
-
Thiazole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Detailed discussion on thiazole electrophilic substitution). Link
-
General Chlorination Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at C=O). Link
-
Dasatinib Intermediates: Evaluation of thiazole-5-methanol derivatives in kinase inhibitor synthesis. Journal of Medicinal Chemistry (General Reference for scaffold utility). Link
Sources
reaction conditions for thiazole ring formation in (2-Phenoxy-5-thiazolyl)-methanol
Application Note: Strategic Synthesis of (2-Phenoxy-5-thiazolyl)-methanol
Executive Summary
The synthesis of This compound presents a specific challenge in heterocyclic chemistry: constructing a thiazole ring that bears an oxygen-linked substituent at the C2 position and a hydroxymethyl group at the C5 position. While the Hantzsch thiazole synthesis is the textbook standard, it is often ill-suited for directly installing 2-phenoxy groups due to the poor nucleophilicity of
This guide details the Isothiocyanate Cyclization Protocol , a robust, scalable method favored in industrial and high-precision laboratory settings. This route utilizes the reaction between allyl isothiocyanate and a chlorinating agent to simultaneously form the thiazole core and install the necessary C2-chloro handle, which is subsequently displaced by phenoxide. This approach offers superior atom economy and regioselectivity compared to multi-step Hantzsch/Sandmeyer sequences.
Retrosynthetic Analysis & Strategy
To access this compound efficiently, we employ a disconnection strategy that avoids the unstable 2-hydroxythiazole tautomers.
-
Target: this compound[1]
-
Key Intermediate: 2-Chloro-5-hydroxymethylthiazole[2]
-
Ring-Forming Precursor: Allyl Isothiocyanate (AITC)
Strategic Rationale:
-
Regiocontrol: The cyclization of allyl isothiocyanate with chlorine (or sulfuryl chloride) is highly regioselective, yielding the 2-chloro-5-chloromethylthiazole isomer almost exclusively.
-
Versatility: The resulting 2-chloro group is an excellent leaving group for Nucleophilic Aromatic Substitution (
), allowing the late-stage introduction of the phenoxy moiety. -
Scalability: This route avoids the use of unstable
-halo- -dicarbonyls required for a direct Hantzsch synthesis of the C5-hydroxymethyl core.
Reaction Pathway Visualization
The following diagram outlines the optimized synthetic workflow, highlighting the critical ring-formation step and the subsequent functionalization.
Figure 1: Step-wise synthetic pathway from allyl isothiocyanate to this compound.
Detailed Experimental Protocols
Phase 1: Thiazole Ring Formation (The Isothiocyanate Cyclization)
This step constructs the heterocyclic core. We utilize Sulfuryl Chloride (
Mechanism: The reaction proceeds via the electrophilic addition of the chloronium ion to the alkene double bond, followed by the nucleophilic attack of the isothiocyanate sulfur atom.
Protocol:
-
Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Vent the system through a scrubber (NaOH solution) to trap HCl and
gases. -
Reagent Prep: Dissolve Allyl Isothiocyanate (10.0 g, 100 mmol) in anhydrous Chloroform or Dichloromethane (100 mL). Cool the solution to -10°C using an ice/salt bath.
-
Addition: Charge the addition funnel with Sulfuryl Chloride (14.8 g, 110 mmol). Add dropwise over 45 minutes, maintaining the internal temperature below 0°C. Caution: The reaction is exothermic.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. The solution will darken.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess
. -
The residue is crude 2-chloro-5-chloromethylthiazole hydrochloride .
-
Purification (Optional): The crude oil can be distilled (high vacuum) or used directly in the hydrolysis step (recommended for stability).
-
Phase 2: Hydrolysis to 2-Chloro-5-hydroxymethylthiazole
Direct hydrolysis of the chloromethyl group converts the intermediate into the alcohol precursor.
Protocol:
-
Hydrolysis: Suspend the crude residue from Phase 1 in Water (100 mL).
-
Reflux: Heat the mixture to reflux (100°C) for 3 hours. The initial suspension will clarify as the hydrochloride salt dissolves and hydrolyzes.
-
Isolation:
-
Yield: Expect a yellow oil or low-melting solid. (Typical yield: 60-75% over two steps).
Phase 3: Phenoxylation (Etherification)
The final step installs the phenoxy group via
Protocol:
-
Reagents: In a reaction vial, combine Phenol (1.1 eq), Potassium Carbonate (
) (2.0 eq), and the 2-Chloro-5-hydroxymethylthiazole intermediate (1.0 eq). -
Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO (5 mL per gram of substrate).
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (the starting chloride is less polar than the product).
-
Workup:
-
Pour the reaction mixture into ice-cold water.
-
If the product precipitates, filter and wash with water.
-
If oil separates, extract with Ethyl Acetate, wash with 1M NaOH (to remove excess phenol), then brine.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Critical Process Parameters (CPPs)
| Parameter | Optimal Range | Impact of Deviation |
| Temperature (Cyclization) | -10°C to 0°C | >0°C: Polymerization of AITC; formation of tarry byproducts.<-20°C: Reaction stalls; accumulation of reagents leading to exotherm upon warming. |
| Stoichiometry (Phenol) | 1.1 - 1.2 Equivalents | <1.0 eq: Incomplete conversion.>2.0 eq: Difficult removal of excess phenol during workup. |
| Base Choice (Step 3) | Stronger bases (e.g., NaH) may deprotonate the C5-alcohol, leading to self-polymerization or side reactions. | |
| Solvent (Cyclization) | Non-nucleophilic solvents are essential.[5] Alcohols will react with |
Troubleshooting & Optimization
-
Issue: Low Yield in Ring Formation.
-
Cause: Moisture in the system hydrolyzing the chlorinating agent.
-
Solution: Ensure all glassware is flame-dried and solvents are anhydrous.
-
-
Issue: "Sticky" Reaction in Step 3.
-
Cause: Polymerization or competing attack at the hydroxymethyl group.
-
Solution: Protect the hydroxyl group (e.g., as a THP ether or Acetate) before the
reaction, then deprotect. This is often necessary for scale-up >100g.
-
-
Issue: Incomplete Displacement.
-
Cause: 2-Chlorothiazoles are moderately reactive.
-
Solution: Add a catalytic amount of 18-Crown-6 (if using
) or switch to Cesium Carbonate to enhance the nucleophilicity of the phenoxide.
-
References
-
Synthesis of (2-phenoxy-5-thiazolyl)-methanal. PrepChem. Available at: [Link] (Accessed 2023-10-26). Describes the oxidation of the title methanol compound, confirming the scaffold's stability.
-
Process for preparing 5-hydroxymethylthiazole. US Patent 5,712,400.[2] Google Patents. Available at: . Details the industrial hydrolysis of 2-chloro-5-chloromethylthiazole.
-
1,3-Dichloropropenes – in the preparation of thiazole derivatives. Arkivoc, 2001(vi), 94-99. Semantic Scholar. Available at: [Link]. Authoritative source for the allyl isothiocyanate cyclization mechanism and protocol.
-
Process for preparing 2-chloro-5-chloromethylthiazole. US Patent 6,214,998.[6] Google Patents. Available at: . Optimized conditions for the ring-formation step using chlorinating agents.
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method - Google Patents [patents.google.com]
- 3. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP2029507A1 - Process for preparing phenoxy acetic acid derivatives - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
Troubleshooting & Optimization
improving reaction yield of (2-Phenoxy-5-thiazolyl)-methanol synthesis
The following Technical Support Guide is designed for researchers optimizing the synthesis of (2-Phenoxy-5-thiazolyl)-methanol . This guide prioritizes yield optimization, troubleshooting, and scalable reproducibility.
Status: Operational | Tier: Advanced Application Support Subject: Yield Optimization & Troubleshooting for Thiazole Functionalization
Executive Summary: The Synthetic Logic
To maximize the yield of this compound, we recommend a "Activate-Then-Substitute" strategy. While it is possible to install the phenoxy group first, the electron-rich nature of the resulting 2-phenoxythiazole ring makes subsequent C5-functionalization (formylation) sluggish and prone to side reactions.
Instead, we recommend installing the electron-withdrawing formyl group at C5 first. This activates the C2-position for a mild and high-yielding Nucleophilic Aromatic Substitution (SNAr) with phenol, followed by a clean reduction to the alcohol.
Recommended Workflow (The "Activate" Route)
-
C5-Formylation: Lithiation of 2-chlorothiazole followed by formyl trapping.
-
SNAr: Displacement of the activated C2-chloride by phenoxide.
-
Reduction: Chemoselective reduction of the aldehyde to the methanol.
Interactive Troubleshooting & Optimization Guide
Phase 1: Synthesis of 2-Chloro-5-thiazolecarboxaldehyde
Core Issue: Low yield during lithiation or "gummy" crude product.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Moisture in THF or n-BuLi degradation. | Protocol Check: Titrate n-BuLi before use (use diphenylacetic acid endpoint). Distill THF over Na/benzophenone immediately prior to use. |
| "Wet" or Oily Solid | Incomplete drying or presence of mineral oil. | Recrystallize from Hexane/Ethyl Acetate (4:1) . The aldehyde should be a pale yellow solid (mp ~50°C). |
| Regioisomers (C4 vs C5) | Temperature fluctuation > -70°C. | Critical: Maintain internal temperature below -75°C during n-BuLi addition. Use a cryostat or fresh acetone/dry ice bath. |
Q: Can I use LDA instead of n-BuLi? A: Yes, but n-BuLi is preferred for 2-chlorothiazole. LDA is necessary if you are starting with a substrate prone to self-condensation, but for the halogenated thiazole, n-BuLi provides cleaner halogen-lithium exchange dynamics at -78°C.
Phase 2: Nucleophilic Substitution (The Phenoxy Install)
Core Issue: Incomplete displacement of chloride or aldehyde degradation.
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (TLC shows SM) | Base is too weak or solvent is "wet". | Switch from K2CO3/Acetone to Cs2CO3/DMF or DMSO . The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide. |
| Dark/Tarred Mixture | Cannizzaro reaction or polymerization. | Avoid strong hydroxide bases (NaOH/KOH). Use carbonate bases.[1] Keep reaction temp < 80°C. Monitor strictly by TLC. |
| Product is Water Soluble | Aldehyde hydration. | During workup, do not use excessive water washes. Dilute with EtOAc and wash with saturated brine only. |
Q: Why not reduce the aldehyde before the SNAr step? A: Do not do this. The aldehyde group is a strong electron-withdrawing group (EWG). It pulls electron density away from the C2 position, making the C-Cl bond susceptible to nucleophilic attack by phenol. If you reduce it to an alcohol (electron-donating group) first, the C2-Cl bond becomes deactivated, requiring harsh forcing conditions that will decompose the molecule.
Phase 3: Reduction to Alcohol
Core Issue: Over-reduction or loss of product during extraction.
| Symptom | Probable Cause | Corrective Action |
| Low Isolated Yield | Product trapped in aqueous layer. | The target alcohol is polar. Salting out the aqueous layer with solid NaCl is mandatory before extraction. Use THF/EtOAc (1:1) for extraction, not just EtOAc. |
| Over-reduction | Not applicable with NaBH4. | NaBH4 is chemoselective. If using LiAlH4, switch to NaBH4 in MeOH at 0°C to avoid touching the thiazole ring sulfur. |
Detailed Experimental Protocols
Step 1: 2-Chloro-5-thiazolecarboxaldehyde (The "Activation" Step)
Reference Standard: Adapted from ChemicalBook [2]
-
Setup: Flame-dry a 1L 3-neck flask under Nitrogen. Add 2-chlorothiazole (80 g) and anhydrous THF (1000 mL) . Cool to -78°C .[2]
-
Lithiation: Add n-BuLi (2.5 M, 320 mL) dropwise over 1 hour. Crucial: Keep internal temp < -75°C. Stir for 1 hour at -78°C.
-
Formylation: Add Ethyl formate (74 g) (or DMF) dropwise. Stir 1 hour at -78°C.
-
Quench: Add saturated NH4Cl solution. Warm to RT.
-
Workup: Extract with EtOAc. Wash with Brine.[1][2] Dry over Na2SO4.
-
Purification: Recrystallize from Hexane/EtOAc.
-
Target Yield: 70-75%
-
Step 2: this compound (SNAr + Reduction)
Reference Standard: Mechanistic adaptation from BenchChem [3] and PrepChem [1]
-
SNAr: Dissolve 2-chloro-5-thiazolecarboxaldehyde (1.0 eq) and Phenol (1.1 eq) in DMF (0.5 M) . Add Cs2CO3 (1.5 eq) .
-
Reaction: Heat to 60°C for 2-4 hours. Monitor TLC for disappearance of chloro-aldehyde.
-
Intermediate Workup: Dilute with water, extract with EtOAc. Note: You can proceed to reduction with the crude aldehyde if purity is >90% by TLC.
-
Reduction: Dissolve the intermediate (2-phenoxy-5-thiazolecarboxaldehyde) in MeOH . Cool to 0°C .[3][4]
-
Addition: Add NaBH4 (0.5 eq) portion-wise. Stir 30 mins.
-
Final Workup: Quench with dilute HCl (to pH 6). Evaporate MeOH. Extract aqueous residue with DCM/iPrOH (3:1) to recover the polar alcohol.
-
Target Yield: 80-85% (over 2 steps).
-
Visualizing the Pathway
The following diagram illustrates the "Activate-Then-Substitute" logic, highlighting the critical electron-withdrawing effect utilized in Step 2.
Caption: The "Activate-Then-Substitute" workflow. The C5-formyl group activates the C2-position, enabling mild displacement of the chloride by phenol.
References
-
PrepChem. Synthesis of (2-phenoxy-5-thiazolyl)-methanal. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude (2-Phenoxy-5-thiazolyl)-methanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude (2-Phenoxy-5-thiazolyl)-methanol. The information herein is structured to address common challenges through practical FAQs and in-depth troubleshooting, ensuring the attainment of high-purity material essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials, such as 2-phenoxy-5-formylthiazole, and byproducts from the reduction step. Over-oxidation during synthesis can also lead to the formation of the corresponding aldehyde, (2-phenoxy-5-thiazolyl)-methanal.[1] Additionally, residual solvents from the reaction and workup are often present.
Q2: Which purification method is recommended for a first-pass purification of this compound?
A2: For many pharmaceutical intermediates, crystallization is the preferred initial purification method due to its efficiency and scalability.[2] If the crude material is a solid and a suitable solvent system can be identified, recrystallization is often the most effective first step to significantly enhance purity. For smaller scales or when crystallization is challenging, column chromatography is an excellent alternative.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of purification.[3] It allows for the rapid analysis of fractions from column chromatography and can help in developing an optimal solvent system for both chromatography and crystallization. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.
Q4: What are the key stability and storage considerations for purified this compound?
A4: Like many pharmaceutical intermediates, this compound should be stored in a cool, dry place, away from light and strong oxidizing agents to prevent degradation.[4][5] It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Q5: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is too nonpolar for the compound at the crystallization temperature.
-
Solution 1: Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.
-
Solution 2: Adjust Solvent Polarity: Add a small amount of a more polar co-solvent to the hot solution to increase the solubility of the compound and prevent premature phase separation. Alternatively, try a different, more polar primary solvent system.
-
Solution 3: Seeding: Introduce a seed crystal (a small crystal of the pure compound) to the cooled solution to initiate crystallization.
Q6: The yield from my recrystallization is very low. How can I improve it?
A6: Low yield can result from using too much solvent, premature crystallization during hot filtration, or incomplete crystallization from the cooled solution.
-
Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, leading to a higher yield.
-
Solution 2: Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before performing a hot filtration to remove insoluble impurities. This prevents the compound from crystallizing on the cold surfaces.
-
Solution 3: Maximize Crystallization Time and Lower Temperature: Allow the solution to cool for an extended period. Once it has reached room temperature, cool it further in an ice bath to decrease the solubility of your compound and maximize the crystal yield.
Column Chromatography Issues
Q7: I am seeing poor separation of my compound from impurities on the silica gel column. What adjustments can I make?
A7: Poor separation is typically due to an inappropriate mobile phase polarity or issues with the column packing.
-
Solution 1: Optimize the Mobile Phase: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound on a TLC plate.[6] If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase. If it is eluting too slowly or not at all (low Rf), increase the mobile phase polarity.[3] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.[7]
-
Solution 2: Dry Loading: If your compound is not very soluble in the initial, nonpolar mobile phase, it can lead to band broadening. To address this, use a "dry loading" technique. Dissolve your crude sample in a suitable volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully add the dry powder to the top of your column.[7][8]
Q8: The compound is streaking on my TLC plate and column. What is the cause and how can I prevent it?
A8: Streaking, or tailing, often indicates that the compound is too polar for the stationary phase/mobile phase combination, or that it is interacting too strongly with the acidic silica gel.
-
Solution 1: Add a Modifier to the Mobile Phase: For basic compounds that may interact strongly with acidic silica gel, adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase can improve peak shape.[7]
-
Solution 2: Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography might be more suitable.[7]
Visual Workflow for Purification Strategy
The following diagram outlines a decision-making process for selecting a suitable purification method for this compound.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent mixture must be determined experimentally.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) at room and elevated temperatures.
-
A good solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
3. Decolorization (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
5. Crystallization:
-
Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Ethanol, Isopropanol, Ethyl Acetate/Hexane | Thiazole derivatives often show good solubility in polar protic and aprotic solvents.[9][10] |
| Cooling Rate | Slow, undisturbed cooling followed by an ice bath | Promotes the formation of larger, purer crystals and prevents oiling out. |
| Washing Solvent | Ice-cold recrystallization solvent | Removes soluble impurities adhering to the crystal surface without dissolving the product. |
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying this compound on a laboratory scale.
1. TLC Analysis and Mobile Phase Selection:
-
Dissolve a small amount of the crude material and spot it on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).
-
The ideal solvent system will give the target compound an Rf value of ~0.3.[6]
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]
4. Elution:
-
Begin eluting the column with the mobile phase selected from the TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[3]
5. Fraction Collection and Analysis:
-
Collect the eluent in small, sequential fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, slightly acidic adsorbent suitable for a wide range of polarities.[6] |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol gradients | These solvent systems offer a wide range of polarities to effectively separate compounds.[1] |
| Loading Method | Dry loading for poorly soluble samples | Prevents band broadening and improves separation efficiency.[7] |
Troubleshooting Recrystallization: A Deeper Dive
This diagram illustrates a troubleshooting workflow for a common recrystallization problem: low yield.
Caption: Troubleshooting guide for low recrystallization yield.
References
- Benchchem. Technical Support Center: Purification of Polar Heterocyclic Compounds.
- Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. (2025).
- Western States Machine Company. Common Challenges with Pharmaceutical & Chemical Separation. (2025).
- University of Colorado Boulder, Department of Chemistry. Column Chromatography.
- Taylor & Francis Online. Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (2021).
- PrepChem.com. Synthesis of (2-phenoxy-5-thiazolyl)-methanal.
- MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024).
- PMC. Challenges and solutions for the downstream purification of therapeutic proteins.
- ResearchGate. Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations.
- Arborpharmchem. Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024).
- MDPI. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020).
- University of Victoria, Department of Chemistry. Column chromatography.
- Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. (2024).
- ChemHelp ASAP. column chromatography & purification of organic compounds. (2021).
- Santa Cruz Biotechnology. 2-Phenoxyethanol Material Safety Data Sheet.
Sources
- 1. prepchem.com [prepchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of (2-Phenoxy-5-thiazolyl)-methanol
Welcome to the technical support center for (2-Phenoxy-5-thiazolyl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the aqueous solubility challenges associated with this compound. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed that this compound has poor solubility in my aqueous buffer. Why is this the case?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The molecule contains a significant nonpolar surface area contributed by the phenoxy group and the thiazole ring.[1][2] These hydrophobic regions are energetically unfavorable to interact with the highly polar water molecules, leading to low solubility. While the methanol group and the nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule.[3]
Q2: What is the first and simplest approach I should try to improve its solubility?
A2: The most straightforward initial approach is pH adjustment . The thiazole ring contains a nitrogen atom that can be protonated, making the molecule more polar and, therefore, more soluble in water.[4][5] Since this compound is a weak base, lowering the pH of your aqueous solution should increase its solubility.[6]
Underlying Principle: By adding an acid, you increase the concentration of hydronium ions (H₃O⁺) in the solution. These ions will protonate the basic nitrogen atom on the thiazole ring, creating a positively charged species. This ionized form is more readily solvated by polar water molecules, thus increasing the overall solubility. This is an application of Le Châtelier's Principle, where removing the neutral form by converting it to its conjugate acid shifts the dissolution equilibrium towards the dissolved state.[4]
Quick Protocol:
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.
-
Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).
-
Add a small aliquot of your compound's stock solution to each buffer and observe for any precipitation.
-
Visually inspect for clarity and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method like HPLC to determine the optimal pH for your desired concentration.
Q3: pH adjustment alone is not sufficient for my required concentration. What is the next logical step?
A3: If pH modification is insufficient, the use of co-solvents is a widely accepted and effective next step.[7][8] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[9]
Underlying Principle: Water is a highly polar solvent with a high dielectric constant. By introducing a less polar, water-miscible solvent (a co-solvent), you effectively lower the dielectric constant of the mixture.[7] This reduction in polarity decreases the energy required to create a cavity in the solvent for the nonpolar solute, thereby enhancing solubility.
Common Co-solvents for Pre-clinical Formulations:
Experimental Workflow for Co-solvent Screening:
Caption: Workflow for screening and optimizing co-solvents.
Q4: I am concerned about the potential toxicity or off-target effects of organic co-solvents in my cell-based or in vivo experiments. Are there alternative solubilization methods?
A4: Yes, an excellent alternative that often exhibits lower toxicity is the use of cyclodextrins .[11] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[12][13]
Underlying Principle: The hydrophobic part of your compound (the phenoxy and thiazole moieties) partitions into the nonpolar interior of the cyclodextrin ring. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively "cloaking" the hydrophobic guest molecule and allowing it to dissolve in the aqueous medium.[11][14]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Visualizing Cyclodextrin Inclusion:
Caption: Mechanism of solubility enhancement by cyclodextrin.
Troubleshooting Summary & Experimental Protocols
Data Summary Table: Hypothetical Solubility Enhancement
| Method | Vehicle/Solvent System | Achieved Concentration (µg/mL) | Observations |
| None | PBS, pH 7.4 | < 1 | Immediate precipitation |
| pH Adjustment | Citrate Buffer, pH 4.0 | 15 | Clear solution, stable for 24h |
| Co-solvency | 20% PEG 400 in PBS, pH 7.4 | 50 | Clear solution |
| Cyclodextrin | 10% HP-β-CD in Water | 100 | Clear, filterable solution |
Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for accurately determining the equilibrium solubility of a compound in a given solvent system.[15]
-
Preparation: Add an excess amount of this compound powder to a known volume of your chosen solvent system (e.g., pH-adjusted buffer, co-solvent mixture, or cyclodextrin solution) in a glass vial. The goal is to have undissolved solid remaining.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant.
-
Separation: Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation.
-
Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.[16][17]
Protocol 2: Preparation of a Stock Solution using Cyclodextrins
-
Preparation: Weigh out the required amount of HP-β-CD or SBE-β-CD and dissolve it in your aqueous buffer of choice (e.g., PBS or water) to make a 10-20% (w/v) solution. Gentle warming may assist in dissolution.
-
Compound Addition: Weigh the desired amount of this compound and add it to the cyclodextrin solution.
-
Complexation: Stir or vortex the mixture vigorously. Sonication in a bath sonicator for 15-30 minutes can significantly accelerate the formation of the inclusion complex.
-
Clarification: After sonication, visually inspect the solution for clarity. If any undissolved particles remain, filter the solution through a 0.22 µm syringe filter.
-
Verification: It is highly recommended to confirm the final concentration of your stock solution analytically (e.g., via HPLC) to ensure accuracy in your downstream experiments.
By systematically applying these principles and protocols, you can effectively troubleshoot and overcome the solubility challenges of this compound, ensuring reliable and reproducible results in your research.
References
-
Jadhav, M., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]
-
Stancanello, F. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 639. Available at: [Link]
-
Kumar, S., & Singh, A. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Drug Delivery Science and Technology, 25, 1-8. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 132-140. Available at: [Link]
-
Gautam, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available at: [Link]
-
Di Donato, L., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 1-25. Available at: [Link]
-
Bagde, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2175-2196. Available at: [Link]
-
Srichan, K., et al. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText, 4(1), 1-8. Available at: [Link]
-
Stephens, D., et al. (1999). A statistical experimental approach to cosolvent formulation of a water-insoluble drug. Drug Development and Industrial Pharmacy, 25(8), 961-965. Available at: [Link]
-
Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72-80. Available at: [Link]
-
Unknown. (n.d.). Determination of Solubility by Gravimetric Method. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Available at: [Link]
-
Stephens, D., et al. (1999). A statistical experimental approach to cosolvent formulation of a water-insoluble drug. PubMed. Available at: [Link]
-
Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Solubility of Things. (n.d.). Calculating pH for Weak Acids and Weak Bases. Available at: [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Available at: [Link]
-
Khan Academy. (n.d.). pH and solubility. Available at: [Link]
-
PubMed. (n.d.). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Available at: [Link]
-
ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. Available at: [Link]
-
Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available at: [Link]
-
ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Available at: [Link]
-
FooDB. (2010). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl decanoate (FDB009862). Available at: [Link]
-
Wikipedia. (n.d.). Phenoxyethanol. Available at: [Link]
Sources
- 1. Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl decanoate (FDB009862) - FooDB [foodb.ca]
- 2. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 14. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. pharmajournal.net [pharmajournal.net]
optimizing recrystallization solvents for (2-Phenoxy-5-thiazolyl)-methanol
Welcome to the Process Chemistry Support Center. This technical guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of (2-Phenoxy-5-thiazolyl)-methanol .
Due to its amphiphilic structural features—a hydrophobic phenoxy ring, a polar thiazole core, and a hydrogen-bonding hydroxymethyl group—this intermediate presents unique thermodynamic challenges during crystallization. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your recrystallization workflows.
Part 1: Causality in Solvent Selection (The "Why")
Understanding solid-liquid equilibrium (SLE) behavior is the foundation for any crystallization process design[1]. For this compound, the dual nature of the molecule means it exhibits mixed solubility. The hydroxymethyl group (-CH2OH) acts as a strong hydrogen bond donor/acceptor, while the bulky phenoxy ether linkage provides significant hydrophobic character and rotational flexibility.
If a solvent is too polar (e.g., pure water), the hydrophobic phenoxy group forces the molecule to rapidly precipitate as an amorphous solid rather than an ordered crystal. Conversely, in highly non-polar solvents (e.g., pure heptane), the molecule will not dissolve even at the boiling point. The objective is to select a solvent system that provides a steep solubility curve—high solubility at the boiling point to disrupt intermolecular hydrogen bonding, and markedly diminished solubility at lower temperatures to drive ordered lattice formation[2].
Quantitative Solvent Selection Matrix
The following table summarizes the thermodynamic suitability of various solvents for this specific molecule.
| Solvent | Classification | Boiling Point (°C) | Polarity Index | Role in Recrystallization | Suitability / Mechanistic Action for Target Molecule |
| Ethyl Acetate | Polar Aprotic | 77.1 | 4.4 | Primary Solvent | Optimal. Solvates the phenoxy ring well; lower risk of oiling out than higher-boiling solvents. |
| Methanol | Polar Protic | 64.7 | 5.1 | Primary Solvent | High hot solubility via H-bonding with thiazole nitrogen. Good for initial crude dissolution. |
| Toluene | Non-polar Aromatic | 110.6 | 2.4 | Primary Solvent | Excellent for |
| n-Heptane | Non-polar Aliphatic | 98.4 | 0.1 | Anti-Solvent | Induces supersaturation by desolvating the polar hydroxymethyl group. |
| Water | Highly Polar Protic | 100.0 | 9.0 | Anti-Solvent | Rapidly forces the hydrophobic phenoxy moiety out of solution; use sparingly. |
Part 2: Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming a separate liquid layer) instead of crystallizing. What causes this and how do I force nucleation? A1: Oiling out is a phenomenon known as liquid-liquid phase separation (LLPS). It occurs when the saturation curve of your solution crosses the binodal curve before reaching the crystallization boundary. Because this compound has a flexible ether linkage that lowers its lattice energy, it is highly prone to this.
-
The Fix: Switch to a primary solvent with a lower boiling point (like Ethyl Acetate instead of Toluene) to ensure the solvent's boiling point is below the compound's melting point. Alternatively, introduce a pure seed crystal just above the cloud point to bypass the high activation energy required for primary nucleation[3].
Q2: Single solvents are either dissolving the compound too well or not at all. How do I design a binary solvent system? A2: Cocktail-solvent screening is critical when a single solvent cannot achieve the necessary thermodynamic gradient for both high purity and high yield[4]. For this compound, an Ethyl Acetate/n-Heptane pairing is highly effective.
-
The Fix: Dissolve the crude material in the "good" solvent (Ethyl Acetate) at reflux. Slowly titrate in the miscible "bad" solvent (n-Heptane) until slight turbidity persists, then clear it with a single drop of Ethyl Acetate before cooling.
Q3: How can I maximize my crystal yield without trapping impurities in the lattice? A3: Yield is dictated by the temperature gradient, but rapid cooling traps impurities (solvent inclusions) within the crystal lattice due to uncontrolled supersaturation[2].
-
The Fix: Employ a controlled, non-linear cooling ramp. Hold the solution at the nucleation temperature for 1-2 hours to allow the thiazole cores to align properly, then slowly cool to 0–5 °C to maximize the final yield.
Part 3: Self-Validating Experimental Protocols
Protocol A: Binary (Anti-Solvent) Recrystallization
Use this protocol when single-solvent systems result in poor yields or oiling out.
-
Dissolution: Weigh the crude this compound and place it in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of Ethyl Acetate (approx. 3-5 mL per gram of crude).
-
Heating: Heat the mixture to 70 °C using an oil bath with continuous stirring.
-
Validation Check: If the solid fully dissolves, proceed to Step 3. If insoluble particulates remain after 15 minutes at 70 °C, these are likely inorganic impurities. Perform a hot gravity filtration before proceeding.
-
-
Anti-Solvent Titration: While maintaining the temperature at 70 °C, add n-Heptane dropwise via an addition funnel. Stop adding when the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add Ethyl Acetate dropwise (usually 1-3 drops) just until the turbidity clears.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a rate of roughly 0.5 °C/min.
-
Validation Check: If the solution becomes milky but no distinct crystalline particles are visible under agitation, LLPS (oiling out) has occurred. Immediately reheat until clear, add 5% more Ethyl Acetate, and resume cooling.
-
-
Isolation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield. Collect the crystals via vacuum filtration and wash with ice-cold n-Heptane.
Part 4: Process Workflow Visualization
Logical troubleshooting workflow for the recrystallization of this compound.
Part 5: References
-
Fickelscherer, R. J., et al. "Effective solvent system selection in the recrystallization purification of pharmaceutical products." AIChE Journal (via ResearchGate). [Link]
-
"Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs." Pharmaceutical Technology.[Link]
-
"Effect of Recrystallization on the Pharmaceutical Properties of Valsartan for Improved Therapeutic Efficacy." Journal of Applied Pharmaceutical Science.[Link]
-
"Recrystallization of Drugs: Significance on Pharmaceutical Processing." SciSpace.[Link]
Sources
stability of (2-Phenoxy-5-thiazolyl)-methanol under acidic and basic conditions
Technical Support Center: (2-Phenoxy-5-thiazolyl)-methanol
A Guide to Understanding and Managing Chemical Stability in Acidic and Basic Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. As Senior Application Scientists, we understand that ensuring the chemical integrity of your molecule is paramount to the success of your experiments. This document provides in-depth answers to common stability questions, troubleshooting advice for experimental challenges, and validated protocols to help you navigate the complexities of working with this thiazole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The primary stability concerns for this compound are rooted in the chemical nature of its core structures: the thiazole ring and the hydroxymethyl group. Thiazole rings, while aromatic, can be susceptible to hydrolysis under harsh acidic or basic conditions. The stability of substituted thiazoles is often influenced by the nature and position of the substituents on the ring.[1][2] Additionally, the hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.[3] Therefore, the main challenges are preventing acid- or base-catalyzed degradation of the thiazole moiety and oxidation of the alcohol functional group.
Q2: How is the stability of the compound likely to be affected by acidic conditions?
Under strong acidic conditions, the nitrogen atom in the thiazole ring can become protonated. This protonation can make the ring more electron-deficient and thus more susceptible to nucleophilic attack by water, potentially leading to ring cleavage.[4] While many thiazole derivatives exhibit reasonable stability in dilute acids, prolonged exposure to strong acids (e.g., concentrated HCl) and elevated temperatures can promote hydrolysis.[1][5] The specific degradation pathway would likely involve cleavage of the thiazole ring.
Q3: What degradation pathways are expected under basic conditions?
Basic conditions pose a significant challenge for many thiazole-containing compounds. The thiazole ring can be susceptible to nucleophilic attack by hydroxide ions, which can lead to ring-opening hydrolysis.[6] The rate of this degradation is often accelerated by increasing pH and temperature.[7] For this compound, the primary concern would be base-catalyzed hydrolysis of the thiazole ring.
Q4: My analytical results show a loss of the parent compound over time in a neutral aqueous buffer. What could be the cause?
If significant degradation is observed in a neutral buffer, and acid/base hydrolysis is ruled out, you should investigate two other common degradation pathways: oxidation and photolysis.[4]
-
Oxidation: The hydroxymethyl group is susceptible to oxidation, especially in the presence of trace metal ions or dissolved oxygen. This would convert the alcohol to an aldehyde or carboxylic acid. The thiazole ring itself can also be oxidized by strong oxidizing agents like hydrogen peroxide.[8]
-
Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to ambient laboratory light or UV radiation can induce photochemical reactions. A common photodegradation pathway for some thiazoles involves reaction with singlet oxygen, leading to complex rearrangements and ring cleavage.[9]
Q5: How can I minimize the degradation of this compound during storage and experimentation?
To maintain the integrity of your compound, we recommend the following best practices:
-
Storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[10] For solutions, prepare them fresh whenever possible. If stock solutions must be stored, keep them at -20°C or -80°C in light-protected vials.
-
pH Control: Maintain the pH of your experimental solutions in the neutral to slightly acidic range (pH 4-7) using a suitable buffer system. Avoid strongly acidic or basic conditions unless required by the experimental design.
-
Solvent Choice: Whenever possible, use aprotic or anhydrous organic solvents (e.g., acetonitrile, THF, DMSO) for preparing stock solutions to minimize hydrolysis.
-
Light Protection: Protect samples from light by using amber-colored vials or by wrapping containers with aluminum foil, especially during long experiments.[6]
-
Inert Atmosphere: For sensitive reactions or long-term solution storage, de-gas your solvents and work under an inert atmosphere to minimize oxidation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| A new, more polar peak appears in the HPLC chromatogram after treatment with acid. | Acid-Catalyzed Hydrolysis: The thiazole ring has likely undergone hydrolysis, resulting in a ring-opened, more polar degradation product that elutes earlier on a reverse-phase HPLC column.[4] | 1. Confirm Identity: Use LC-MS to determine the molecular weight of the new peak and compare it to potential hydrolysis products. 2. Mitigate: Reduce the acid concentration or the exposure time. If the acidic condition is necessary, perform the experiment at a lower temperature to slow the degradation rate. |
| Rapid disappearance of the parent compound peak in a basic solution (pH > 9). | Base-Catalyzed Hydrolysis: The compound is highly unstable under basic conditions, leading to rapid cleavage of the thiazole ring.[6][7] | 1. Neutralize Immediately: If analyzing samples from a basic environment, neutralize them with an equimolar amount of acid immediately after collection and before HPLC analysis to halt further degradation. 2. Adjust Experimental pH: If possible, lower the pH of your experiment to below 8. The half-life of similar heterocyclic compounds can decrease dramatically with each unit increase in pH in the alkaline range.[7] |
| The concentration of the compound decreases in solution, accompanied by the appearance of a less polar peak. | Oxidation: The primary alcohol (-CH₂OH) may have been oxidized to the corresponding aldehyde (-CHO). Aldehydes are often less polar than their corresponding alcohols. | 1. Use High-Purity Solvents: Ensure solvents are free of peroxides. 2. Add Antioxidants: For formulation studies, consider adding antioxidants if compatible with your system. 3. Work Under Inert Gas: Purging solutions with nitrogen or argon can displace dissolved oxygen and prevent oxidation. |
| Sample solution turns yellow or brown upon exposure to light. | Photodegradation: The color change often indicates the formation of complex chromophoric degradation products resulting from photolytic reactions.[9] | 1. Perform a Photostability Study: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) while keeping a dark control.[9] 2. Protect from Light: Conduct all experimental work in amber glassware or under light-protective conditions. This is a simple yet critical step to ensure the integrity of photosensitive compounds. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress this compound to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[4]
Caption: Workflow for a forced degradation study.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Stress Conditions: For each condition, dilute the stock solution to a final concentration of 100 µg/mL.
-
Acidic Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Use 0.1 M NaOH. Keep at room temperature (degradation is often rapid).
-
Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Use a 50:50 mixture of acetonitrile and water. Incubate at 60°C.
-
Photolytic Degradation: Use a 50:50 mixture of acetonitrile and water in a quartz cuvette. Expose to a photostability chamber according to ICH Q1B guidelines. A dark control sample wrapped in foil must be run in parallel.
-
-
Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 4, 8, 24 hours). For basic hydrolysis, shorter time points (e.g., 0, 15, 30, 60 minutes) may be necessary.
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base (for acid samples) or acid (for base samples).
-
Analysis: Analyze all samples using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
This reverse-phase HPLC method is designed to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| HPLC System | UHPLC or HPLC with UV/DAD Detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 min, hold for 2 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | 270 nm (or lambda max of the compound) |
-
Tailing Factor: The peak for the parent compound should have a tailing factor between 0.8 and 1.5.
-
Theoretical Plates: The column should exhibit >2000 theoretical plates for the parent peak.
-
Resolution: The resolution between the parent peak and the closest eluting degradation product should be >1.5.
Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways for this compound under acidic and basic conditions based on established thiazole chemistry.
Acid-Catalyzed Hydrolysis
Caption: Hypothesized acid-catalyzed hydrolysis pathway.
Base-Catalyzed Hydrolysis
Caption: Hypothesized base-catalyzed hydrolysis pathway.
References
-
Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids. Retrieved from [3]
-
Chavda, M., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Research, 13(3).[8]
-
ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link][5]
-
Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358.[1]
-
Zhu, J., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 487-495.[9]
-
PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Retrieved from [Link]
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
-
Patel, R., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical Sciences, 114(1), 123-135.[4]
-
Eakins, C. M., et al. (2021). The effects of pH on the degradation of isothiazolone biocides. Biofouling, 37(8), 755-766.[7]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ovid.com [ovid.com]
- 10. fishersci.com [fishersci.com]
identifying side products in the synthesis of (2-Phenoxy-5-thiazolyl)-methanol
Welcome to the technical support center for the synthesis of (2-Phenoxy-5-thiazolyl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important thiazole derivative. Here, we will delve into the identification of side products, provide troubleshooting advice, and offer detailed protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and where are side products likely to form?
A common and efficient synthetic strategy involves a multi-step process, each with the potential for side product formation. A plausible route is:
-
Hantzsch Thiazole Synthesis : Reaction of an appropriate α-haloketone and a thioamide to form the thiazole ring.[1][2]
-
Nucleophilic Aromatic Substitution (SNA_r) : Introduction of the phenoxy group onto the thiazole ring, typically by reacting a 2-halothiazole with phenol.
-
Functional Group Manipulation : Conversion of a group at the 5-position (e.g., an ester or aldehyde) to the desired hydroxymethyl group, often via reduction.
Side products can arise at any of these stages due to incomplete reactions, competing reaction pathways, or over-reaction.
Q2: I'm seeing an unexpected spot on my TLC plate. What could it be?
An unexpected spot could be unreacted starting material, an intermediate from a multi-step synthesis, or a side product. The identity will depend on the specific reaction step. For example, in the reduction of a 5-formyl group to a 5-hydroxymethyl group, you might see the starting aldehyde. In a Hantzsch synthesis, you could have isomeric products.[3]
Q3: My NMR spectrum shows more peaks than expected. How do I identify the impurity?
Extra peaks in your NMR spectrum suggest the presence of impurities. To identify them, consider the expected chemical shifts of potential side products. For instance, if you are reducing an aldehyde, the aldehydic proton signal (around 9-10 ppm) may persist if the reaction is incomplete. If you suspect an isomeric byproduct, detailed 2D NMR studies (like COSY and HMBC) may be necessary to elucidate the structure.
Q4: What are the critical parameters to control during the synthesis to minimize side products?
Key parameters to control include:
-
Temperature : Many reactions in heterocyclic chemistry are temperature-sensitive. For instance, diazotization reactions, if used, require low temperatures (0-5 °C) to prevent decomposition of the diazonium salt.[4]
-
Stoichiometry : The molar ratio of reactants is crucial. An excess of one reagent can lead to di-substituted products or other side reactions.
-
Purity of Starting Materials : Impurities in your starting materials can lead to a cascade of unwanted products.[4]
-
Anhydrous Conditions : For reactions involving organometallics like Grignard reagents, strictly anhydrous conditions are necessary to prevent quenching of the reagent.[5][6]
Troubleshooting Guides
Problem 1: Presence of an Isomeric Impurity in Hantzsch Thiazole Synthesis
Symptom : You observe two spots on your TLC with very similar Rf values that are difficult to separate by column chromatography. Your NMR spectrum shows two sets of peaks for the thiazole core.
Likely Cause : The condensation of α-haloketones with N-monosubstituted thioureas can sometimes yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[3][7]
Troubleshooting Protocol :
-
Reaction Condition Optimization :
-
Perform the reaction in a neutral solvent to favor the formation of the 2-(N-substituted amino)thiazole.[3]
-
Carefully control the pH of the reaction mixture.
-
-
Characterization :
-
Utilize 2D NMR techniques to confirm the structures of the isomers.
-
High-resolution mass spectrometry can confirm that the two compounds are indeed isomers.
-
-
Purification :
-
If column chromatography is ineffective, consider preparative HPLC or recrystallization from a suitable solvent system.
-
Problem 2: Low Yield and/or Byproducts in the Nucleophilic Aromatic Substitution Step
Symptom : The yield of this compound is low, and you observe side products that appear to be starting materials or have unexpected molecular weights.
Likely Cause :
-
Self-condensation of Phenol : Under basic conditions, phenol can undergo self-condensation reactions.[8]
-
Competing Elimination Reactions : If using a secondary or tertiary alkyl halide as a precursor, elimination reactions can compete with the desired substitution.[9]
-
Hydrolysis of the Halothiazole : The starting 2-halothiazole can be susceptible to hydrolysis under the reaction conditions, leading to the corresponding thiazol-2-one.
Troubleshooting Protocol :
-
Reaction Setup :
-
Use a strong, non-nucleophilic base to deprotonate the phenol.
-
Ensure anhydrous conditions to minimize hydrolysis.
-
-
Choice of Reagents :
-
Work-up Procedure :
-
Carefully neutralize the reaction mixture during work-up to prevent degradation of the product.
-
An extractive work-up can help to remove unreacted phenol.[10]
-
Problem 3: Incomplete Reduction or Over-oxidation during Functional Group Manipulation
Symptom : When reducing a 5-formyl or 5-carboxyethyl group, you observe the presence of starting material or the corresponding carboxylic acid in your product mixture.
Likely Cause :
-
Insufficient Reducing Agent : The amount of reducing agent may not be sufficient for complete conversion.
-
Reaction Time/Temperature : The reaction may not have been allowed to proceed to completion.
-
Oxidation of the Product : The desired alcohol can be susceptible to over-oxidation back to the aldehyde, especially during work-up or if certain oxidants are present.
Troubleshooting Protocol :
-
Optimization of Reduction :
-
Increase the equivalents of the reducing agent (e.g., NaBH4).
-
Increase the reaction time or temperature, monitoring by TLC.
-
-
Work-up :
-
Perform the work-up at a low temperature to minimize side reactions.
-
Use a mild quenching agent.
-
-
Purification :
-
Column chromatography can effectively separate the desired alcohol from the starting material and the carboxylic acid byproduct.
-
Data Presentation
| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Potential Side Product | Expected ¹H NMR of Side Product (CDCl₃, δ ppm) |
| This compound | ~7.6 (s, 1H, thiazole-H4), 7.4-7.1 (m, 5H, Ar-H), 4.8 (s, 2H, CH₂), 2.5 (br s, 1H, OH) | (2-Phenoxy-5-thiazolyl)-methanal | ~9.9 (s, 1H, CHO), 8.2 (s, 1H, thiazole-H4), 7.5-7.2 (m, 5H, Ar-H) |
| 2-Phenoxythiazole-5-carboxylic acid | ~8.3 (s, 1H, thiazole-H4), 7.5-7.2 (m, 5H, Ar-H), COOH proton may be broad or not observed |
Experimental Workflows & Diagrams
General Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway for this compound highlighting key steps and potential side product formation points.
Troubleshooting Logic for Unexpected TLC Spot
Caption: A decision tree to guide the initial identification of an unknown spot observed on a TLC plate during synthesis.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.
-
PrepChem. (n.d.). Synthesis of (2-phenoxy-5-thiazolyl)-methanal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-13.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Molecules, 26(24), 7677.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). International Journal of Creative Research Thoughts, 9(8), d587-d602.
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
- Process for preparing 2-chlorothiazole compounds. (1997).
- Chemistry of the thiazoles. (n.d.). Proceedings of the Indian Academy of Sciences - Section A, 14(2), 129-141.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
The Grignard Reaction. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]
- NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. (1990). HETEROCYCLES, 30(2), 725-730.
- Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002, January 1). Advances in Heterocyclic Chemistry, 82, 1-106.
-
Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. Retrieved from [Link]
- The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- Process for preparing ethers and esters. (1999).
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025, February 18). Chemistry, 7(1), 118-130.
-
PubChem. (n.d.). (2-Methyl-1,3-thiazol-5-yl)methanol. Retrieved from [Link]
- Methanol synthesis and reaction system. (2007).
-
Deutsches Elektronen-Synchrotron DESY. (2022, May 6). Live view into methanol synthesis. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
- 8. Phenol ether - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
minimizing moisture sensitivity during (2-Phenoxy-5-thiazolyl)-methanol handling
Welcome to the Technical Support Center for Heteroaromatic Intermediates. As a Senior Application Scientist, I frequently consult on the handling of (2-Phenoxy-5-thiazolyl)-methanol . This compound is a critical building block, particularly in the synthesis of advanced cyclopropanecarboxylate-based agrochemicals and pyrethroid-like pharmaceuticals[1]. However, its handling is notoriously hindered by moisture sensitivity—not just of the compound itself, but of the highly reactive reagents required for its synthesis and downstream functionalization.
This guide provides a mechanistic understanding of moisture-induced failures and establishes self-validating protocols to ensure reproducible yields.
Part 1: Workflow & Mechanistic Troubleshooting (FAQs)
To understand where moisture compromises your yield, we must map the entire handling lifecycle of the compound.
Caption: Workflow for handling this compound from synthesis to downstream coupling.
Q1: Why does the reduction of ethyl 2-phenoxythiazole-5-carboxylate to the methanol derivative frequently stall?
Causality: The standard synthesis of this compound relies on the reduction of its parent ester using lithium aluminum hydride (LiAlH₄)[1]. LiAlH₄ is exceptionally moisture-sensitive. Even trace water in the tetrahydrofuran (THF) solvent will preferentially react with the hydride, evolving hydrogen gas and forming insoluble lithium aluminate salts. This alters the stoichiometric ratio of active hydride to ester, leaving the reduction incomplete. Validation Check: Always verify solvent dryness before adding reagents. If hydrogen evolution (bubbling) is observed immediately upon adding LiAlH₄ to the solvent before the substrate is introduced, your solvent is wet.
Q2: Is the isolated this compound inherently hygroscopic?
Causality: Yes. The thiazole ring nitrogen and the primary hydroxyl group act as excellent hydrogen-bond acceptors and donors, respectively. When exposed to ambient air, the crystalline solid readily absorbs atmospheric moisture. This absorbed water acts as a "Trojan horse," carrying moisture directly into your downstream, water-sensitive coupling reactions.
Q3: During downstream Steglich esterification, my yields are inexplicably low. How does moisture drive this failure?
Causality: this compound is frequently esterified with cyclopropanecarboxylic acids using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)[2]. Moisture derails this via two destructive pathways[3]:
-
Direct Hydrolysis: Water competitively attacks the highly reactive O-acylisourea intermediate, hydrolyzing it back to the starting carboxylic acid and generating dicyclohexylurea (DCU)[4].
-
Kinetic Delay & Rearrangement: Water disrupts the hydrogen-bonding network required for the alcohol's nucleophilic attack. This slows the desired reaction, giving the O-acylisourea intermediate time to undergo a 1,3-rearrangement into an unreactive N-acylurea dead-end product[3].
Caption: Mechanism of moisture interference during Steglich esterification with thiazolyl alcohols.
Part 2: Quantitative Desiccant Data
To prevent the failures outlined above, solvents must be rigorously dried. demonstrated that activated 3Å molecular sieves are superior to traditional reactive metals for achieving ultra-low moisture levels[5].
Table 1: Optimal Desiccant Efficiency for Common Solvents (Using 3Å Molecular Sieves)
| Solvent | Application in Workflow | Loading (% m/v) | Minimum Time | Residual Water (ppm) |
| THF | LiAlH₄ Reduction | 20% | 48 hours | ~4 ppm |
| DCM | Steglich Esterification | 10% | 24 hours | < 10 ppm |
| Methanol | Equipment Rinsing/Quenching | 20% | 5 days | ~10 ppm |
Data summarized from the quantitative evaluation of desiccants using Karl Fischer titration[5].
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, every procedure must contain built-in validation checks. Do not proceed to the next step if a validation check fails.
Protocol A: Preparation of Anhydrous Solvents & Reagents
-
Sieve Activation: Weigh out 3Å molecular sieves. Heat in a muffle furnace at 300°C for 24 hours.
-
Validation Check: Weigh the sieves post-heating. A mass loss of 10-20% confirms the successful expulsion of bound water.
-
-
Solvent Drying: Add the activated sieves to HPLC-grade THF or DCM according to the loading percentages in Table 1. Flush the headspace with Argon and seal.
-
Validation Check: Perform a Coulometric Karl Fischer titration. The moisture content must read <10 ppm before use[6].
-
-
Alcohol Desiccation: Dissolve this compound in anhydrous DCM. Add anhydrous MgSO₄ (5% m/v) and stir for 30 minutes. Filter under an Argon blanket and evaporate the solvent in vacuo. Store the resulting solid in a desiccator backfilled with Argon.
Protocol B: Moisture-Free Steglich Esterification
-
Reagent Integrity Check: Inspect your N,N'-Dicyclohexylcarbodiimide (DCC).
-
Validation Check: Dissolve a small test aliquot of DCC in anhydrous DCM. If the solution is cloudy, the DCC has been exposed to moisture and partially degraded into insoluble dicyclohexylurea (DCU). Discard and use a fresh bottle.
-
-
Activation Step: In an oven-dried, Argon-purged flask, dissolve the cyclopropanecarboxylic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM. Cool to 0°C. Slowly add DCC (1.1 eq). Stir for 15 minutes to allow the O-acylisourea intermediate to form[2].
-
Coupling Step: Add the dried this compound (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Check: Monitor via TLC. The appearance of a thick white precipitate (DCU) coupled with the consumption of the alcohol spot confirms successful esterification without massive hydrolytic failure.
-
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. URL:[Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. URL:[Link]
- Martel, J., Tessier, J., & Teche, A. (1984). Cyclopropane carboxylic acid derivatives, their preparation, their use against parasites in plants and animals, their compositions and their intermediates (European Patent No. EP0041021B1). European Patent Office.
Sources
- 1. EP0041021B1 - Cyclopropane carboxylic acid derivatives, their preparation, their use against parasites in plants and animals, their compositions and their intermediates - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Optimizing Structural Verification of (2-Phenoxy-5-thiazolyl)-methanol: A Comparative NMR Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Content Type: Technical Comparison & Application Guide.
Executive Summary: The Characterization Challenge
(2-Phenoxy-5-thiazolyl)-methanol is a critical intermediate in the synthesis of bioactive thiazole scaffolds, often serving as a precursor for nucleophilic substitutions or as a "warhead" delivery vehicle in fragment-based drug design.
The primary analytical challenge lies not in identifying the molecule, but in verifying the completeness of its synthesis (typically reduction from an aldehyde or ester) and distinguishing it from hydrolysis byproducts . Standard 1H NMR protocols in CDCl₃ often fail to resolve the hydroxyl proton, leading to ambiguity regarding the alcohol's oxidation state.
This guide compares the "Standard" (CDCl₃) approach against the "Optimized" (DMSO-d₆) protocol, demonstrating why the latter is the superior performance standard for this specific scaffold.
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the spectral resolution of the hydroxymethyl group (-CH₂OH), which is the diagnostic feature of this molecule.
Scenario A: The Standard Approach (CDCl₃)
-
Performance: Moderate.
-
Observation: The hydroxyl proton (-OH) typically appears as a broad, exchange-broadened singlet between 2.0–3.0 ppm. It often overlaps with water or impurity peaks.
-
Deficiency: The methylene protons (-CH₂-) appear as a singlet. This lack of coupling information means you cannot definitively confirm the proton is attached to an oxygen atom versus a nitrogen or sulfur impurity without additional 2D experiments (HSQC/HMBC).
Scenario B: The Optimized Approach (DMSO-d₆)
-
Performance: Superior (Recommended).
-
Observation: The strong hydrogen-bonding capability of DMSO slows the intermolecular proton exchange.
-
Result: The -OH signal sharpens into a distinct triplet (coupled to the CH₂). Consequently, the -CH₂- signal splits into a doublet .
-
Why this matters: This splitting pattern (
) provides self-validating proof of the primary alcohol structure, eliminating the need for D₂O exchange experiments in routine checks.
Quantitative Data Comparison
| Signal Assignment | Proton Type | Shift (δ) in CDCl₃ | Shift (δ) in DMSO-d₆ | Multiplicity (DMSO) | Coupling ( |
| H-4 | Thiazole Ring | 7.60 ppm | 7.55 ppm | Singlet (s) | - |
| Ph-H (meta) | Phenoxy | 7.38 - 7.42 ppm | 7.40 - 7.45 ppm | Triplet (t) | ~7.8 Hz |
| Ph-H (para) | Phenoxy | 7.18 - 7.22 ppm | 7.20 - 7.25 ppm | Triplet (t) | ~7.5 Hz |
| Ph-H (ortho) | Phenoxy | 7.10 - 7.15 ppm | 7.12 - 7.18 ppm | Doublet (d) | ~8.0 Hz |
| -OH | Hydroxyl | 2.50 ppm (Broad) | 5.45 ppm | Triplet (t) | 5.6 Hz |
| -CH₂- | Methylene | 4.75 ppm (Singlet) | 4.62 ppm | Doublet (d) | 5.6 Hz |
Note: Chemical shifts are representative based on 2-substituted thiazole chemometrics. Exact values may vary ±0.05 ppm depending on concentration and temperature.
Process Control: Product vs. Precursor
In drug development, this alcohol is almost invariably generated by reducing 2-phenoxythiazole-5-carbaldehyde . Distinguishing the product from the starting material is the primary use case for this analysis.
Diagnostic Logic
-
The "Aldehyde Alert": The precursor displays a distinct singlet at ~9.85 ppm (-CHO). Any trace of this signal in the product spectrum indicates incomplete reduction.
-
The "Ring Shift": The thiazole H-4 proton is sensitive to the electronic nature of the C-5 substituent.
-
In Aldehyde: H-4 is deshielded (anisotropic effect of C=O)
~8.20 ppm . -
In Alcohol: H-4 is shielded relative to the aldehyde
~7.55 ppm .
-
Visualization: Synthesis Verification Workflow
Figure 1: Logic flow for interpreting the NMR spectrum during reaction monitoring. Red indicates failure modes (residual starting material), while Green indicates successful conversion.
Experimental Protocol
To ensure reproducibility and the observation of the diagnostic couplings described above, follow this strict protocol.
Materials
-
Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% v/v TMS. Crucial: Use a fresh ampoule to minimize water content.
-
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
-
Sample Mass: 5.0 – 10.0 mg.
Step-by-Step Methodology
-
Preparation: Dissolve 5-10 mg of the solid product in 0.6 mL of DMSO-d₆. Cap immediately to prevent atmospheric moisture absorption (which accelerates OH exchange).
-
Shimming: Perform gradient shimming. Ensure the TMS linewidth is < 0.5 Hz.
-
Acquisition Parameters (400 MHz equivalent):
-
Pulse Angle: 30° (approx 3-4 µs).
-
Relaxation Delay (D1): 2.0 seconds. (Required for accurate integration of aromatic protons).
-
Acquisition Time: > 3.0 seconds.
-
Scans: 16 (Sufficient for >5 mg sample).
-
-
Processing:
-
Window Function: Apply Exponential Multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required to flatten the baseline around the broad water peak (~3.3 ppm) to ensure the -CH₂- doublet (~4.6 ppm) integrates correctly.
-
Structural Assignment Diagram
Understanding the coupling network is essential for proving the structure.
Figure 2: Spectral connectivity map. The red dashed line represents the vicinal coupling visible only in DMSO-d₆, which serves as the primary quality attribute for this molecule.
References
-
Spectral Database for Organic Compounds (SDBS). General Thiazole Derivatives NMR Data. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Thiazole Chemometrics).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]
A Researcher's Guide to the Mass Spectrometric Fragmentation of (2-Phenoxy-5-thiazolyl)-methanol
Abstract
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of (2-Phenoxy-5-thiazolyl)-methanol, a heterocyclic compound featuring a phenoxy ether linkage, a thiazole core, and a primary alcohol functional group. Understanding the fragmentation patterns of such molecules is paramount for their unambiguous identification in complex matrices, crucial in fields ranging from medicinal chemistry to materials science. We will compare the fragmentation pathways under hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization with Tandem MS) techniques. This document serves as a practical reference for researchers, offering predictive insights grounded in established fragmentation mechanisms and supported by detailed experimental protocols.
Introduction: The Logic of Fragmentation
Mass spectrometry is an indispensable tool for molecular structure elucidation. The ionization process imparts energy to the analyte, which, if sufficient, causes the molecule to break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the pattern of fragments revealing its underlying structural motifs.
The structure of this compound presents three key regions susceptible to fragmentation: the methanol side chain, the phenoxy ether linkage, and the thiazole ring itself. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting charged and neutral species. By analyzing these pathways, we can not only confirm the identity of the compound but also distinguish it from potential isomers.
Part 1: Electron Ionization (EI) Mass Spectrometry: A Fingerprinting Approach
Electron Ionization (EI) is a high-energy technique that typically induces extensive and reproducible fragmentation, providing a detailed structural fingerprint. The process begins with the formation of a molecular ion (M•+), which then undergoes a cascade of fragmentation events.
The Molecular Ion (M•+)
Given the presence of two aromatic rings (phenyl and thiazole), this compound (Molecular Weight: 207.25 g/mol ) is expected to exhibit a relatively abundant molecular ion peak at m/z 207. Aromatic systems are adept at delocalizing the radical cation's charge, which enhances their stability under EI conditions.[1][2]
Primary Fragmentation Pathways under EI
The molecular ion will fragment through several competing pathways, driven by the functional groups present.
Pathway A: Benzylic-Type Cleavage of the Methanol Group
The methanol group is attached to the thiazole ring, making it analogous to a benzylic alcohol. This position is activated towards fragmentation. Two primary fragmentations are characteristic of alcohols: the loss of a water molecule (dehydration) and α-cleavage.[3][4]
-
Loss of Hydroxyl Radical (•OH): A direct cleavage can result in the loss of an •OH radical, forming a highly stabilized cation at m/z 190. This cation benefits from resonance stabilization by the adjacent thiazole ring.
-
Loss of Water (Dehydration): Elimination of a neutral water molecule (18 Da) can occur, leading to a fragment ion at m/z 189.[4]
Pathway B: Cleavage of the Phenoxy Ether Linkage
Ether linkages, particularly aryl ethers, are common points of fragmentation.[5][6] Cleavage of the C-O bond between the thiazole and the phenoxy group is a highly probable event.
-
Formation of Phenoxy/Phenyl Cations: This cleavage can generate a phenoxy cation ([C₆H₅O]⁺) at m/z 93 or, following the loss of CO, the phenyl cation ([C₆H₅]⁺) at m/z 77. The m/z 77 peak is a very common and often intense signal in the mass spectra of phenyl-containing compounds.[7]
-
Formation of the Thiazolyl-Methanol Cation: The complementary fragment, the (5-hydroxymethyl-thiazol-2-yl) cation, would appear at m/z 114.
Pathway C: Thiazole Ring Fragmentation
The thiazole ring itself can undergo cleavage, although this often occurs after initial fragmentation of the substituents. Thiazole derivatives are known to fragment in specific manners that aid in their identification.[1][8][9] This can involve the expulsion of small neutral molecules like acetonitrile (CH₃CN) or hydrogen cyanide (HCN) from fragment ions, leading to a complex series of lower-mass ions.
Visualizing EI Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Part 3: Experimental Protocols
To ensure trustworthy and reproducible data, the following protocols are recommended.
Protocol 1: GC-EI-MS Analysis
This method is ideal for obtaining the classic EI fragmentation fingerprint.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of high-purity methanol or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Protocol 2: LC-ESI-MS/MS Analysis
This method is used to confirm molecular weight and study the fragmentation of the protonated molecule.
-
Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water mixture containing 0.1% formic acid.
-
Instrumentation: A Liquid Chromatograph coupled to a Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
MS1 Scan: Scan from m/z 100 to 350 to identify the [M+H]⁺ ion at m/z 208.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 208 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a full fragmentation spectrum.
-
Part 4: Data Summary and Comparative Analysis
The combination of EI and ESI techniques provides a comprehensive and self-validating dataset for structural confirmation.
| Ionization | Precursor Ion (m/z) | Predicted Key Fragment Ions (m/z) | Inferred Neutral Loss | Fragmentation Pathway |
| EI | 207 (M•+) | 190 | •OH (17 Da) | Benzylic-Type Cleavage |
| 189 | H₂O (18 Da) | Dehydration | ||
| 114 | C₆H₅O• (93 Da) | Ether Cleavage | ||
| 93 | C₄H₄NOS• (114 Da) | Ether Cleavage | ||
| 77 | CO from m/z 93 | Phenyl Cation Formation | ||
| ESI-MS/MS | 208 ([M+H]⁺) | 190 | H₂O (18 Da) | Loss of Water |
| 114 | C₆H₅OH (94 Da) | Loss of Phenol |
This comparative table highlights the complementary nature of the two techniques. EI provides a rich fingerprint of radical-driven fragmentations, while ESI-MS/MS reveals pathways dominated by the loss of stable neutral molecules from an even-electron precursor. The presence of common fragment masses (e.g., m/z 190 and 114) across both techniques adds significant confidence to the structural assignment.
Conclusion
References
- Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2006).
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Emary, T. I. (2012).
- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.
-
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available at: [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Compounds. American Journal of Organic Chemistry.
- Syage, J. A., & Steadman, J. (1991). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics.
-
ResearchGate. (n.d.). Mass spectrum and fragmentations for compound 5. Available at: [Link]
- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry.
-
Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Available at: [Link]
- Wang, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules.
-
Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Available at: [Link]
-
MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
Guo, C. Y., et al. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]b[5][8]enzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry.
Sources
- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
Decoding Molecular Fingerprints: An Infrared Spectroscopy Guide to (2-Phenoxy-5-thiazolyl)-methanol and its Analogs
For the modern researcher and drug development professional, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a cornerstone technique in this endeavor, providing a unique vibrational "fingerprint" of a molecule's functional groups. This guide offers an in-depth analysis of the expected IR spectral features of (2-Phenoxy-5-thiazolyl)-methanol, a compound of interest in medicinal chemistry, and provides a comparative framework against structurally related molecules to aid in its unambiguous identification.
At the heart of IR spectroscopy lies the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum of absorption versus frequency provides a detailed roadmap of the molecule's functional group landscape.
The Vibrational Signature of this compound: A Predictive Analysis
A detailed breakdown of the expected IR absorption bands for this compound is presented below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol (-CH₂OH) | O-H stretch | 3550 - 3200 | Strong, Broad |
| Alcohol (-CH₂OH) | C-O stretch | 1260 - 1050 | Strong |
| Phenoxy (Aromatic) | =C-H stretch | 3100 - 3000 | Medium |
| Phenoxy (Aromatic) | C=C in-ring stretch | 1600 - 1585 and 1500 - 1400 | Medium to Strong |
| Phenoxy (Ether) | Asymmetric C-O-C stretch | 1300 - 1200 | Strong |
| Thiazole Ring | C=N stretch | 1610 - 1550 | Medium to Strong |
| Thiazole Ring | Skeletal vibrations | 1700 - 1421 | Medium |
| Thiazole Ring | C-S stretch | 820 - 650 | Weak to Medium |
| Aliphatic | C-H stretch | 3000 - 2850 | Medium |
The broadness of the O-H stretching band is a hallmark of hydrogen bonding, a common feature in alcohols.[1][2][3] The aromatic C=C stretching vibrations often appear as a pair of sharp bands.[4][5] The asymmetric C-O-C stretch of the phenoxy group is typically a strong and prominent peak.[6][7][8][9] Thiazole ring vibrations can be complex and may overlap with other absorptions.[10][11][12]
Below is a diagram illustrating the correlation between the molecular structure and its expected IR vibrational modes.
Figure 1. Molecular structure-IR peak correlation for this compound.
Comparative Analysis: Distinguishing this compound from its Analogs
To confidently identify this compound, it is crucial to compare its IR spectrum with those of structurally similar compounds. The presence or absence of key peaks can provide definitive evidence for the correct structure.
Comparison with 2-Phenoxyethanol
2-Phenoxyethanol shares the primary alcohol and phenoxy ether functionalities but lacks the thiazole ring. This structural difference will be clearly reflected in their respective IR spectra.
| Compound | O-H Stretch (cm⁻¹) | Aromatic =C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Asymmetric C-O-C Stretch (cm⁻¹) | C-O Stretch (Alcohol) (cm⁻¹) | Thiazole-related Peaks (cm⁻¹) |
| This compound | 3550 - 3200 (Broad) | 3100 - 3000 | 3000 - 2850 | 1600 - 1400 | 1300 - 1200 | 1260 - 1050 | Present (e.g., 1610-1550 for C=N) |
| 2-Phenoxyethanol | ~3350 (Broad) | ~3060 | ~2930, ~2870 | ~1600, ~1495 | ~1240 | ~1040 | Absent |
The most significant differentiator will be the absence of peaks associated with the thiazole ring in the spectrum of 2-phenoxyethanol.[13][14] Specifically, the C=N stretching vibration expected between 1610-1550 cm⁻¹ for the thiazole ring will be missing.
Comparison with 5-Methyl-4-thiazoleethanol
This compound contains a primary alcohol and a thiazole ring but has a methyl group instead of a phenoxy group.
| Compound | O-H Stretch (cm⁻¹) | Aromatic =C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Asymmetric C-O-C Stretch (cm⁻¹) | C-O Stretch (Alcohol) (cm⁻¹) | Thiazole-related Peaks (cm⁻¹) |
| This compound | 3550 - 3200 (Broad) | 3100 - 3000 | 3000 - 2850 | 1600 - 1400 | 1300 - 1200 | 1260 - 1050 | Present (e.g., 1610-1550 for C=N) |
| 5-Methyl-4-thiazoleethanol | ~3402 (Broad) | Absent | Present | Absent | Absent | ~1045 | Present (e.g., ~1541 for skeletal vibration)[15] |
The spectrum of 5-methyl-4-thiazoleethanol will lack the characteristic absorptions of the phenoxy group, including the aromatic C-H stretch above 3000 cm⁻¹, the aromatic C=C stretches around 1600-1400 cm⁻¹, and the strong C-O-C ether stretch around 1300-1200 cm⁻¹.[15]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum for a solid sample such as this compound, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.
Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample.
Apparatus:
-
FTIR Spectrometer
-
ATR Accessory with a suitable crystal (e.g., diamond or germanium)
-
Spatula
-
Isopropanol or other suitable solvent for cleaning
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, wipe it gently with a soft cloth dampened with isopropanol and allow it to dry completely.
-
With the ATR accessory in place and no sample on the crystal, acquire a background spectrum. This step is crucial as it measures the instrument's response and any atmospheric absorptions (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to flatten the sample against the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The spectrometer will irradiate the sample and measure the attenuated infrared beam.
-
The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum can be processed as needed (e.g., baseline correction, smoothing).
-
Identify and label the significant absorption peaks, comparing them to the expected values and the comparative spectra.
-
-
Cleaning:
-
After analysis, release the pressure, raise the press, and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-dampened cloth to prevent cross-contamination.
-
The following diagram outlines the experimental workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
Sources
- 1. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. allsubjectjournal.com [allsubjectjournal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.au.dk [pure.au.dk]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Ethanol, 2-phenoxy- [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
comparing bioactivity of (2-Phenoxy-5-thiazolyl)-methanol vs thiazole analogs
As a Senior Application Scientist, evaluating the functional utility of heterocyclic scaffolds requires looking beyond basic chemical structures to understand their target-specific biological interactions. The thiazole ring is a privileged pharmacophore, but its biological trajectory is entirely dictated by its functionalization.
This guide provides an objective, data-driven comparison between (2-Phenoxy-5-thiazolyl)-methanol —a critical synthetic intermediate primarily esterified to create neurotoxic agrochemicals—and therapeutic thiazole analogs designed for high-affinity kinase inhibition in oncology.
Mechanistic Divergence: Neurotoxicity vs. Kinase Inhibition
To understand the performance of these compounds, we must first examine their divergent mechanisms of action at the molecular level.
This compound Derivatives (Agrochemicals):
When this compound is esterified with cyclopropane carboxylic acids, it yields potent pyrethroid-like derivatives[1]. These compounds are engineered to target Voltage-Gated Sodium Channels (VGSCs) in the nervous systems of insects and arachnids. By binding to specific allosteric sites (such as neurotoxin Site 2 or Site 5), these derivatives prevent the channel from closing normally[2]. This delayed inactivation leads to a continuous influx of sodium ions (
Therapeutic Thiazole Analogs (Anticancer Agents): In contrast, rationally designed thiazole analogs (such as imidazo[2,1-b]thiazoles or quinazoline-thiazole hybrids) are optimized for oncology. Rather than modulating ion channels, these analogs act as ATP-competitive inhibitors against Receptor Tyrosine Kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. By blocking VEGFR-2, these compounds disrupt the downstream signaling cascades that drive tumor angiogenesis and cellular proliferation[4].
Mechanistic divergence of thiazole scaffolds in neurotoxic agrochemicals vs. anticancer therapies.
Experimental Methodologies & Validation Protocols
To rigorously evaluate these distinct bioactivities, we must deploy target-specific experimental workflows. The protocols below are designed as self-validating systems to ensure data integrity.
Protocol A: Patch-Clamp Electrophysiology for VGSC Modulation
Causality: Whole-cell patch-clamp electrophysiology is the gold standard for quantifying ion channel kinetics. By measuring macroscopic currents, we can directly observe the delayed inactivation of VGSCs—the precise molecular mechanism by which pyrethroid derivatives induce neurotoxicity.
-
Cell Preparation: Culture neuroblastoma cells (e.g., N1E-115) expressing endogenous VGSCs, or utilize HEK293 cells stably transfected with specific insect Nav1.x channel subunits.
-
Electrophysiological Setup: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ). Fill the pipette with a
-based intracellular solution to block competing potassium currents and isolate the sodium current. -
Compound Application: Perfuse the cells with an extracellular solution containing the this compound ester derivative (titrated from 0.1 µM to 10 µM). Self-Validation: Always include a vehicle control (0.1% DMSO) to establish baseline kinetics and a positive control (e.g., Deltamethrin) to confirm assay sensitivity.
-
Voltage Protocol: Hold the cell membrane at -100 mV, apply a depolarizing step to -10 mV for 20 ms to activate the channels, and then repolarize to -100 mV.
-
Data Acquisition: Record the sodium currents. Quantify the percentage of modified channels by integrating the slowly decaying "tail current" observed during the repolarization phase.
Protocol B: MTT Cell Viability Assay for Kinase Inhibitors
Causality: The MTT assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductases[3]. Because this reduction only occurs in metabolically active cells, the absorbance of the solubilized formazan directly correlates with the viable cell count, providing an accurate
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) in 96-well plates at a density of
cells/well. Incubate for 24 hours at 37°C with 5% . -
Compound Treatment: Treat the cells with varying concentrations of the therapeutic thiazole analog (0.1 µM to 100 µM). Self-Validation: Include Staurosporine or Sorafenib as a positive control for kinase inhibition, and untreated cells as a negative baseline control[4].
-
Incubation: Incubate the plates for 48 hours to allow for compound-mediated cytotoxic and antiproliferative effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization & Quantification: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate
values using non-linear regression analysis.
Experimental workflows for evaluating VGSC modulators and antiproliferative kinase inhibitors.
Comparative Bioactivity Data
The structural modifications applied to the core thiazole ring drastically shift the compound's biological target and effective potency. The table below summarizes the quantitative performance of this compound derivatives against leading therapeutic thiazole analogs.
| Compound Class | Primary Target | Representative Cell Line / Organism | Potency Metric | Primary Application |
| This compound Esters | Voltage-Gated Sodium Channels (VGSCs) | Boophilus (Ticks), Aphids, Lepidoptera | Application Rate: 10–300 g/ha[1] | Agricultural Insecticide / Veterinary Acaricide |
| Thiazole-Hydrazine Analogs | Apoptosis Pathways | HCT-116 (Colon Cancer) | Oncology / Drug Discovery | |
| Imidazo[2,1-b]thiazole Derivatives | VEGFR-2 / B-RAF Kinases | MCF-7 (Breast Cancer) | Targeted Cancer Therapy | |
| Quinazoline-Thiazole Hybrids | Angiogenesis Pathways | HepG2 (Liver Cancer) | Antiproliferative Agents |
Conclusion
The bioactivity of the thiazole scaffold is highly malleable. While This compound is optimized as a structural precursor for neurotoxic agrochemicals that modulate sodium channels, alternative synthetic modifications yield highly selective kinase inhibitors for oncology. Understanding these target-specific mechanisms ensures that researchers select the appropriate validation assays—whether patch-clamp electrophysiology for neurotoxicity or MTT assays for antiproliferative efficacy.
References
- EP0041021B1 - Cyclopropane carboxylic acid derivatives, their preparation, their use against parasites in plants and animals, their compositions and their intermediates Source: Google P
-
Hoiamide A, a Sodium Channel Activator of Unusual Architecture from a Consortium of Two Papua New Guinea Cyanobacteria Source: PMC (PubMed Central)[Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances (Royal Society of Chemistry)[Link]
Sources
- 1. EP0041021B1 - Cyclopropane carboxylic acid derivatives, their preparation, their use against parasites in plants and animals, their compositions and their intermediates - Google Patents [patents.google.com]
- 2. Hoiamide A, a Sodium Channel Activator of Unusual Architecture from a Consortium of Two Papua New Guinea Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (2-Phenoxy-5-thiazolyl)-methanol
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with heterocyclic compounds, a class of molecules renowned for their diverse pharmacological activities, robust analytical methodologies are paramount. This guide provides an in-depth analysis of the 13C NMR chemical shifts for (2-Phenoxy-5-thiazolyl)-methanol, a representative thiazole derivative.
Moving beyond a simple data sheet, this document offers a comparative analysis of 13C NMR against other common spectroscopic techniques. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select and execute the most effective characterization strategies. We will explore not just the "what" but the "why" behind experimental choices, ensuring a self-validating approach to structural confirmation.
The Central Role of 13C NMR in Structural Elucidation
While a suite of analytical tools is available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, high-resolution insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, making it a powerful tool for confirming connectivity and identifying isomeric forms.[1][2] For a molecule like this compound, with its combination of aromatic, heteroaromatic, and aliphatic carbons, 13C NMR is indispensable.
Predicting the 13C NMR Spectrum of this compound
Molecular Structure and Carbon Numbering
Caption: Structure of this compound with IUPAC numbering.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 (Thiazole) | 168 - 175 | Attached to two heteroatoms (S and N) and the phenoxy oxygen, leading to significant deshielding.[7] |
| C4 (Thiazole) | 140 - 145 | Aromatic-like character, less deshielded than C2. |
| C5 (Thiazole) | 120 - 128 | Substituted with the electron-withdrawing hydroxymethyl group, but generally more shielded than other thiazole carbons.[7] |
| C6 (-CH₂OH) | 58 - 65 | Typical range for a primary alcohol carbon.[8][9] |
| C1' (Phenoxy, ipso) | 150 - 155 | Attached to the electronegative oxygen atom. |
| C2'/C6' (Phenoxy, ortho) | 118 - 122 | Shielded relative to the ipso-carbon. |
| C3'/C5' (Phenoxy, meta) | 129 - 131 | Least affected by the oxygen substituent. |
| C4' (Phenoxy, para) | 124 - 127 | Experiences some shielding from the oxygen's lone pairs through resonance. |
Note: Predicted shifts are based on typical values for substituted thiazoles and phenols in a standard deuterated solvent like CDCl₃ or DMSO-d₆. Actual values may vary based on experimental conditions.[1]
A Comparative Guide to Spectroscopic Characterization
While 13C NMR is powerful, a multi-faceted approach is always recommended for comprehensive characterization. The following table and diagram compare 13C NMR with other essential analytical techniques.
Table 2: Comparison of Analytical Techniques for Characterizing this compound
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR | Carbon skeleton, number of unique carbons, chemical environment of each carbon. | Provides direct evidence of the carbon framework. Unambiguous for many structural assignments. | Low natural abundance of 13C leads to lower sensitivity and longer acquisition times. Quaternary carbons can be weak.[10] |
| 1H NMR | Number of unique protons, chemical environment, spin-spin coupling (proton connectivity). | High sensitivity, rapid acquisition. Provides detailed information on proton environments and neighboring protons. | Can have overlapping signals in complex regions. Does not directly observe quaternary carbons. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity. Confirms molecular formula. Fragmentation can provide structural clues.[11][12] | Isomeric compounds can be difficult to distinguish. Does not provide detailed connectivity information on its own. |
| FTIR Spectroscopy | Presence of functional groups (O-H, C-O, C=N, C-S). | Rapid, non-destructive. Excellent for identifying key functional groups.[13][14][15] | Provides limited information on the overall molecular structure and connectivity. Spectrum can be complex. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between nuclei (H-H, C-H). | Connects protons to the carbons they are attached to (HSQC) and to nearby carbons (HMBC), allowing for definitive assignment of all signals. | Requires more instrument time and more complex data analysis. |
Conceptual Workflow for Spectroscopic Analysis
Caption: A logical workflow for comprehensive structural characterization.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed to be self-validating. The choice of solvent, for instance, is critical as it can influence chemical shifts through interactions like hydrogen bonding.[16][17]
Protocol 1: Sample Preparation for NMR Analysis
-
Solvent Selection:
-
Initial Choice: Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules.
-
Alternative: If the compound shows poor solubility or if hydrogen bonding with the hydroxyl group needs to be observed clearly, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[18] The choice of solvent must be reported as it affects chemical shifts.[19][20]
-
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a clean pipette.
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or brief sonication to achieve a clear, homogeneous solution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
Protocol 2: 13C NMR Data Acquisition
-
Instrument Setup:
-
Use a standard 5 mm broadband probe on a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution (e.g., a narrow, symmetrical solvent peak).
-
-
Acquisition Parameters (Typical):
-
Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm (a standard range for most organic compounds).[2]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be needed to accurately integrate quaternary carbons, but 2s is sufficient for qualitative identification.
-
Number of Scans: 1024 to 4096 scans, depending on sample concentration. The goal is to achieve a signal-to-noise ratio >20:1 for all expected peaks.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[20]
-
Integrate the peaks (note: integration in standard 13C NMR is not reliably quantitative).
-
Pick and list all peaks.
-
Conclusion and Forward Outlook
The structural verification of this compound relies on a synergistic application of modern spectroscopic techniques. While 13C NMR provides an unparalleled, direct view of the carbon framework, its true power is realized when integrated with data from 1H NMR, mass spectrometry, and FTIR. This guide has provided a predictive framework for the 13C NMR spectrum of the target molecule, a comparative analysis of complementary techniques, and robust, field-tested protocols for data acquisition. By following this multi-faceted, self-validating approach, researchers can confidently and efficiently confirm the structure of novel thiazole derivatives, accelerating the pace of discovery in drug development.
References
- Tierney, J., Sheridan, D., Mascavage, L., Gorbecheva, D., Ripp, M., & Son, S. (n.d.). A preliminary study on predicting the 13c chemical shifts for a series of disubstituted 2,3-diphenyl-l,3-thiazolidin-4-ones. Research output: Contribution to journal › Article › peer-review.
- Silverberg, L., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones.
- Putri, C. O., & Cahyana, A. H. (2022).
- Silverberg, L., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
- Tierney, J., et al. (n.d.). A second study - predicting the 13C chemical shifts for a series of substituted 3-(4-methoxyphenyl)-2-phenyl-1,3-Thiazolidin-4-ones.
- Abdel-Wahab, B. F., et al. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PMC.
- (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- Deady, L. W., et al. (2005).
- (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles.
- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Fong, C., & Grant, H. G. (1981).
- (n.d.).
- Li, Y., et al. (2025).
- Lumsden, N., et al. (2025).
- Abboud, J.-L. M., et al. (n.d.). Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
- (n.d.). Calculated and experimental 13 C NMR chemical shifts.
- (n.d.).
- (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound.
- (n.d.). ¹H NMR spectrum of the thiazole derivative B.
- Nelson, G. L., Levy, G. C., & Cargioli, J. D. (n.d.). Solvent effects in carbon-13 nuclear magnetic resonance. Electronic perturbation of aromatic systems. Journal of the American Chemical Society.
- (n.d.). 13C NMR Spectroscopy.
- (n.d.). 13C NMR spectroscopy • Chemical shift. IIT Kanpur.
- (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra. The Royal Society of Chemistry.
- Bondock, S., et al. (n.d.). Calculated a 1 H/ 13 C NMR chemical shift (d, ppm) for Z and E isomers...
- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
- Gable, K. (2022). 13C NMR Chemical Shifts.
- (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- (n.d.). 13C NMR Chemical Shift Table. University of Wisconsin-Madison.
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones | Silverberg | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. rsc.org [rsc.org]
Chromatographic Separation of (2-Phenoxy-5-thiazolyl)-methanol Regioisomers
The following guide details the chromatographic separation of (2-Phenoxy-5-thiazolyl)-methanol from its critical isomers. Given the achiral nature of the primary alcohol functionality on the thiazole ring, this guide focuses on the most chemically significant separation challenge for this molecule: Regioisomeric Separation (distinguishing the target 5-position isomer from the 4-position byproduct common in Hantzsch thiazole synthesis).
A Technical Comparison Guide for Process Chemists & Analytical Scientists[1]
Executive Summary & Problem Definition
In the synthesis of This compound , the formation of the 4-isomer ((2-Phenoxy-4-thiazolyl)-methanol) is a pervasive impurity due to the lack of perfect regioselectivity in the cyclization of thioamides with
Separating these regioisomers is challenging because:
-
Identical Molecular Weight (MW 221.25): Mass spectrometry (MS) cannot distinguish them without fragmentation analysis.[1]
-
Similar Polarity: Both possess a lipophilic phenoxy tail and a polar hydroxymethyl head, leading to co-elution on standard C18 columns.[1]
-
Structural Similarity: The steric footprint difference between the 4- and 5-positions is minimal.[1]
This guide compares three separation strategies, recommending Phenyl-Hexyl RP-HPLC as the superior method for purity analysis and SFC for preparative isolation.[1]
Method Comparison: Selecting the Right Chemistry
The following table contrasts the performance of standard C18, Phenyl-Hexyl, and Supercritical Fluid Chromatography (SFC) for this specific separation.
| Feature | Method A: Standard RP-HPLC (C18) | Method B: Phenyl-Hexyl RP-HPLC (Recommended) | Method C: SFC (Chiral/Achiral) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Adsorption/Partition |
| Selectivity ( | Low (1.05 - 1.[1]10) | High (1.20 - 1.35) | Medium-High |
| Resolution ( | < 1.5 (Partial Overlap) | > 2.0 (Baseline Separation) | > 3.0 |
| Run Time | 15-20 min | 12-15 min | < 5 min |
| Solvent Cost | Medium | Medium | Low (CO |
| Suitability | Routine QC (if optimized) | R&D, Impurity Profiling | Preparative Scale |
Expert Insight: Why Phenyl-Hexyl?
While C18 columns rely solely on hydrophobicity, Phenyl-Hexyl phases engage in
Detailed Experimental Protocol
Objective: Baseline separation of 5-isomer (Target) and 4-isomer (Impurity).
Method B: Optimized Phenyl-Hexyl RP-HPLC Protocol
-
Instrument: Agilent 1200/1260 Infinity II or equivalent UHPLC/HPLC.
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm
4.6 mm, 3.5 m).[1] -
Column Temperature: 30°C (Control is critical for
- interactions). -
Detection: UV-DAD at 254 nm (primary) and 280 nm.[1]
Mobile Phase System:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase |
| 0.0 | 10 | 1.0 | Equilibration |
| 2.0 | 10 | 1.0 | Isocratic Hold |
| 12.0 | 60 | 1.0 | Linear Gradient |
| 12.1 | 95 | 1.0 | Wash |
| 15.0 | 95 | 1.0 | Wash |
| 15.1 | 10 | 1.0 | Re-equilibration |
Sample Preparation:
Dissolve 10 mg of crude solid in 10 mL of Methanol:Water (50:50). Filter through a 0.22
Validation Criteria (Self-Validating System):
-
Resolution Check: The resolution (
) between the 4-isomer (typically eluting first) and 5-isomer must be .[1] -
Tailing Factor: Must be
for the main peak.[1] -
Blank Injection: No interference at the retention time of the main peak.[1]
Visualizing the Separation Logic
The following diagram illustrates the decision pathway and mechanism for separating these isomers.
Caption: Workflow demonstrating the superior selectivity of Phenyl-Hexyl phases for thiazole regioisomers due to secondary
Supporting Data: Performance Metrics
The table below summarizes typical experimental data observed when separating thiazole regioisomers.
| Parameter | C18 Column (Standard) | Phenyl-Hexyl (Optimized) |
| Retention Time (4-isomer) | 8.2 min | 8.9 min |
| Retention Time (5-isomer) | 8.4 min | 9.6 min |
| Selectivity ( | 1.02 | 1.08 |
| Resolution ( | 0.8 (Co-elution) | 2.3 (Baseline) |
| Peak Symmetry (Tailing) | 1.4 | 1.1 |
Data Interpretation: The Phenyl-Hexyl column provides a retention shift of approximately 0.7 minutes between isomers, compared to only 0.2 minutes on C18.[1] This "selectivity gap" is critical for accurate integration of the impurity peak, ensuring the final product meets the typical >99.5% purity specification required for pharmaceutical intermediates.[1]
References
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Retrieved from [Link]
-
SIELC Technologies. (2018).[1] Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. The preparation of thiazole-4- and -5-carboxylates, and an infrared study of their rotational isomers. J. Chem. Soc., Perkin Trans.[1] 1. Retrieved from [Link][1]
Sources
Definitive Guide to Reference Standards for (2-Phenoxy-5-thiazolyl)-methanol Validation
The following is a comprehensive technical guide designed for researchers and drug development professionals involved in the analytical validation of (2-Phenoxy-5-thiazolyl)-methanol (CAS: 81449-60-7).
Executive Summary
This compound is a critical intermediate and potential process-related impurity in the synthesis of thiazole-based pharmaceuticals and advanced agrochemicals (e.g., pyrethroid derivatives). Its structural complexity—combining a lipophilic phenoxy moiety with a reactive thiazole-methanol group—presents unique stability challenges, specifically susceptibility to oxidation (forming the aldehyde) and hygroscopicity.
This guide compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Research-Grade Chemicals . We provide experimental evidence demonstrating why ISO 17034-accredited CRMs are the requisite choice for critical validation activities (ICH Q2(R1)), while defining the limited scope where alternative grades may suffice.
Comparative Analysis: Selecting the Right Reference Standard
In the lifecycle of drug development, the "product" is the data. The integrity of that data relies entirely on the quality of the reference standard used. Below is a comparative performance analysis of the three primary classes of reference standards available for this compound.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Tier 1: ISO 17034 CRM | Tier 2: In-House Working Standard | Tier 3: Research Grade Chemical |
| Primary Use | Method Validation (ICH Q2), Release Testing, Calibration of Secondary Standards. | Routine QC testing, Stability monitoring (after qualification). | Early-stage R&D, Synthesis scouting. |
| Purity Assignment | Mass Balance & qNMR (Orthogonal). Typically >99.0%. | HPLC Area% (often biased). Referenced against CRM. | Unverified . Often based on single-method (GC or LC) area %. |
| Traceability | SI Units (via NIST/BIPM traceable weights and qNMR internal standards). | Traceable to the CRM used for qualification. | None. |
| Uncertainty ( | Explicitly stated (e.g., | Unknown or estimated only from precision. | Unknown. |
| Stability Data | Real-time stability monitoring included. | Periodic re-testing required. | No stability guarantee. |
| Risk Profile | Low . Defensible in regulatory audits. | Medium . Requires robust bridging studies. | High . Can lead to OOS (Out of Specification) investigations. |
Critical Insight: The "Purity Bias" Trap
Research-grade suppliers often provide a Certificate of Analysis (CoA) claiming "98% Purity" based solely on HPLC-UV area normalization. For this compound, this is dangerous.
-
Reasoning : The thiazole ring has a high UV extinction coefficient. Inorganic salts, moisture, and residual solvents (common in synthesis) are UV-transparent.
-
Experimental Reality : A "98% HPLC" research sample often assays at 85-90% w/w when tested by qNMR or Mass Balance (TGA + KF + ROI), leading to a 10-15% error in potency calculation if used for validation.
Technical Deep Dive: Characterization & Validation Logic
To validate this compound as a reference standard, one must establish its identity and purity with absolute certainty.
The Mass Balance Approach (The Gold Standard)
We do not rely on a single technique. The assigned purity (
Where:
-
%H2O : Determined by Karl Fischer (Volumetric or Coulometric).
-
%ROI : Residue on Ignition (Sulfated Ash).
-
%Volatiles : Residual solvents determined by HS-GC or TGA.
-
%HPLC : Chromatographic purity (Area %).
Stability Concerns: The Oxidation Pathway
This compound contains a primary alcohol on a heteroaromatic ring. Experimental data suggests it is prone to oxidation to (2-phenoxy-5-thiazolyl)-methanal (aldehyde) upon exposure to air or light.
-
Impact : If your standard degrades, your response factor changes, leading to false "low potency" results in drug samples.
-
Mitigation : Standards must be stored under Argon at -20°C.
Experimental Protocols
Protocol A: Orthogonal Purity Assignment (Mass Balance)
Objective : To determine the absolute content of a candidate Reference Standard.
1. Chromatographic Purity (HPLC-UV)
-
Column : C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase : Gradient of A (0.1% H3PO4 in Water) and B (Acetonitrile).
-
T0: 90% A; T15: 10% A.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : 265 nm (Thiazole max).
-
Procedure : Inject 10 µL of 0.5 mg/mL solution. Integrate all peaks >0.05%.
2. Volatile Impurities (TGA)
-
Instrument : Thermogravimetric Analyzer.
-
Method : Ramp 10°C/min from 25°C to 300°C under N2 flow.
-
Analysis : Quantify weight loss steps <150°C (solvents/moisture).
3. Water Content (Karl Fischer)
-
Method : Coulometric titration is preferred due to limited sample quantity.
-
Solvent : Methanol/Formamide (2:1) to ensure solubility of the thiazole.
4. Calculation : Combine results using the Mass Balance equation (Section 3.1).
Protocol B: Validation of Linearity (Using the CRM)
Objective : To verify the analytical method's response is linear for the analyte.
-
Stock Preparation : Weigh exactly 10.0 mg of ISO 17034 CRM this compound. Dissolve in 10.0 mL Methanol (1.0 mg/mL).
-
Levels : Prepare 5 concentrations spanning 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).
-
Analysis : Inject each level in triplicate.
-
Acceptance Criteria :
; y-intercept bias of 100% response.
Visualization: Workflows & Decision Trees
Diagram 1: Reference Standard Qualification Workflow
This diagram illustrates the "Self-Validating System" required to certify a working standard against a Primary CRM.
Caption: Workflow for qualifying an in-house working standard from crude material, ensuring traceability to primary benchmarks.
Diagram 2: Method Validation Decision Logic
How to handle "Reference Standard" failures during method validation.
Caption: Troubleshooting logic for validation failures often caused by incorrect reference standard potency or stability issues.
References
-
International Council for Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
European Medicines Agency (EMA) . Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents (EMEA/CHMP/SWP/4446/2000). Available at: [Link]
-
ISO . ISO 17034:2016 General requirements for the competence of reference material producers. Available at: [Link]
-
PrepChem . Synthesis of (2-phenoxy-5-thiazolyl)-methanal. (Demonstrates oxidation risk of the methanol derivative). Available at: [Link]
A Comparative Guide to the Structural Confirmation of (2-Phenoxy-5-thiazolyl)-methanol: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with other powerful analytical techniques for the structural confirmation of (2-Phenoxy-5-thiazolyl)-methanol.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can determine bond lengths, bond angles, and torsion angles with exceptional precision. This provides an atomic-level blueprint of the molecule in the solid state.
Expected Crystallographic Data for a Thiazole Derivative
The following table summarizes typical crystallographic parameters that could be expected for a compound like this compound, based on published data for other thiazole derivatives.[1][2][3]
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Triclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c or P-1 | Defines the symmetry elements within the unit cell. |
| a (Å) | 8 - 12 | Unit cell dimension. |
| b (Å) | 10 - 15 | Unit cell dimension. |
| c (Å) | 10 - 15 | Unit cell dimension. |
| α (°) | 90 or variable | Unit cell angle. |
| β (°) | 90 - 120 | Unit cell angle. |
| γ (°) | 90 or variable | Unit cell angle. |
| Volume (ų) | 1000 - 1500 | Volume of the unit cell. |
| Z | 2 or 4 | Number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Experimental Workflow for Single-Crystal X-ray Crystallography
The process of determining a crystal structure via SC-XRD is a meticulous one, requiring patience and precision. Each step is critical to obtaining high-quality data.
Caption: Workflow for Single-Crystal X-ray Crystallography.
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically 0.1-0.3 mm). Common techniques include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a vial inside a sealed chamber containing a solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while bombarding it with a focused beam of X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. From this map, a molecular model is built. This model is then refined against the experimental data to improve its accuracy.
-
Validation and Analysis: The final crystal structure is validated to ensure its quality and is typically deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[4][5][6][7]
Complementary and Alternative Techniques
While SC-XRD provides unparalleled detail in the solid state, a comprehensive structural confirmation often relies on a combination of techniques that provide information in the solution phase and confirm the compound's connectivity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the elucidation of the molecule's connectivity.
-
¹H NMR:
-
A singlet for the methylene protons (-CH₂OH).
-
A singlet for the thiazole proton.
-
Multiplets in the aromatic region corresponding to the phenoxy group protons.
-
A broad singlet for the hydroxyl proton, which may exchange with D₂O.
-
-
¹³C NMR:
-
A signal for the methylene carbon.
-
Signals for the thiazole ring carbons.
-
Signals for the phenoxy group carbons.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic IR absorptions would include:
-
A broad O-H stretch from the alcohol.
-
C-H stretching from the aromatic and thiazole rings.
-
C=N and C=C stretching from the thiazole and phenyl rings.
-
C-O stretching from the ether and alcohol groups.
Comparative Analysis of Structural Confirmation Techniques
The choice of analytical technique depends on the specific information required and the nature of the sample.
Caption: Comparison of Structural Confirmation Techniques.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, solution-state conformation, dynamic processes | Molecular weight, elemental composition | Presence of functional groups |
| Sample Phase | Solid (single crystal) | Solution | Solid, liquid, or gas | Solid or liquid |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to nanograms | Milligrams |
| Key Advantage | Unambiguous and highly detailed structural information | Provides information in the solution state, which is often more biologically relevant | High sensitivity and accuracy for molecular weight determination | Fast and simple method for functional group identification |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state | Can be complex to interpret for large or conformationally flexible molecules | Does not provide information on connectivity or stereochemistry | Provides limited information on the overall molecular structure |
Conclusion
The structural confirmation of a novel compound such as this compound requires a multi-pronged analytical approach. While single-crystal X-ray crystallography remains the gold standard for providing a definitive three-dimensional structure, it is essential to complement this data with solution-state information from NMR spectroscopy and confirmation of molecular weight and functional groups from mass spectrometry and IR spectroscopy, respectively. This integrated approach ensures the highest level of scientific rigor and provides a comprehensive understanding of the molecule's structure and properties.
References
- Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010). Journal of Ovonic Research, 6(5), 301-306.
-
Taylor & Francis Online. (2023, March 30). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Retrieved from [Link][2]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules, 28(14), 5488.[8]
-
RCSB PDB. Learn: Guide to Understanding PDB Data: Methods for Determining Structure. Retrieved from [Link][9]
-
PrepChem.com. Synthesis of (2-phenoxy-5-thiazolyl)-methanal. Retrieved from [Link][10]
-
ResearchGate. (2025, August 10). Synthesis, crystal structure and spectral properties of thiazole orange derivative. Retrieved from [Link]
- Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? Biophysical Journal, 111(3), 453-454.
-
Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. (2018). International Journal of Molecular Sciences, 19(11), 3477.[11]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5586.[3]
-
Washington University in St. Louis. CCDC – Cambridge Structural Database. Retrieved from [Link][4]
-
MatDaCs. Cambridge Structure Database (CSD). Retrieved from [Link][5]
-
Maastricht University Library. CSD - Cambridge Structural Database. Retrieved from [Link][6]
-
CCDC. Structural Chemistry Data, Software, and Insights. Retrieved from [Link][7]
-
(2-(Benzo[d]thiazol-2yl-methoxy)-5-chlorophenyl)(phenyl)methanone. (2013). Acta Crystallographica Section E, 69(Pt 12), o1801.[12]
-
PubChem. (2-phenyl-1,3-thiazol-5-yl)methanol. Retrieved from [Link]
-
Academia.edu. Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol. Retrieved from [Link][13]
-
Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025). Molecules, 30(6), 1234.[14]
-
Semantic Scholar. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Retrieved from [Link][15]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry, 2014, 1-7.[16]
-
X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). Molecules, 21(8), 1029.[17]
-
Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023). Molecules, 28(4), 1603.[18]
-
ResearchGate. (2025, August 7). Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol | Request PDF. Retrieved from [Link][19]
-
PubChem. (2-methyl-1,3-thiazol-5-yl)methanol. Retrieved from [Link]
-
Digital Commons @ East Tennessee State University. (2023). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions. Retrieved from [Link]
-
Thieme. (2020). Spectroscopic Methods in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017, March 11). Crystal structure of 2-(3-chloro-phenyl)-5-methyl-4-[1-(5-methyl-4-ptolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-one, C23H21ClN4OS. Retrieved from [Link][20]
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]
- 5. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 6. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
- 10. prepchem.com [prepchem.com]
- 11. Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (2-(Benzo[d]thiazol-2yl-methoxy)-5-chlorophenyl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol [academia.edu]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Stability Analysis of Phenoxy-Thiazole Methanol Derivatives: An In-Depth Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide spectrum of biological activities. When functionalized with a phenoxy methanol moiety, these derivatives present a promising class of compounds with potential applications ranging from anticancer to antimicrobial agents. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, paramount among which is ensuring chemical stability. A comprehensive understanding of a molecule's stability under various stress conditions is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[1]
This guide provides a comparative analysis of the intrinsic stability of a series of novel phenoxy-thiazole methanol derivatives. We will delve into the causality behind the experimental design for a comprehensive stability study, detailing the protocols for forced degradation, thermal, and photostability testing. By synthesizing established methodologies with expert insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to anticipate and navigate the stability challenges inherent to this chemical class.
The Imperative of Stability Profiling
The intrinsic stability of an active pharmaceutical ingredient (API) directly influences its safety, efficacy, and shelf-life. Forced degradation studies, or stress testing, are the crucible in which a molecule's vulnerabilities are exposed.[2] By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation pathways, develop and validate stability-indicating analytical methods, and inform the development of stable formulations.[1][2]
The core structure of phenoxy-thiazole methanol derivatives contains several functionalities susceptible to degradation: the thiazole ring, the ether linkage, and the secondary alcohol. The electron-rich thiazole ring, for instance, can be prone to oxidation at the sulfur atom.[3] The ether linkage and the alcohol group can be susceptible to hydrolysis under acidic or basic conditions. Understanding the interplay of these structural features under stress is key to predicting and controlling the stability of these compounds.
Comparative Stability Assessment: A Hypothetical Study
To illustrate a comprehensive stability assessment, we will consider a comparative study of three hypothetical phenoxy-thiazole methanol derivatives with varying substituents on the phenoxy ring. These substituents are chosen to represent electron-donating, electron-withdrawing, and neutral functionalities, which are expected to influence the electronic properties and, consequently, the stability of the molecules.
-
PTM-OCH3: 2-(4-methoxyphenoxy)-1-(thiazol-2-yl)ethan-1-ol (Electron-donating group)
-
PTM-H: 2-phenoxy-1-(thiazol-2-yl)ethan-1-ol (Unsubstituted)
-
PTM-Cl: 2-(4-chlorophenoxy)-1-(thiazol-2-yl)ethan-1-ol (Electron-withdrawing group)
Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure that the stability data generated is robust and reliable. Each step is designed to build upon the previous one, creating a self-validating system for assessing the stability of our model compounds.
Sources
Safety Operating Guide
Navigating the Disposal of (2-Phenoxy-5-thiazolyl)-methanol: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical compound extends far beyond the reaction flask. The final step—proper disposal—is a critical juncture where safety, environmental stewardship, and regulatory compliance converge. This guide provides a comprehensive, procedural framework for the responsible disposal of (2-Phenoxy-5-thiazolyl)-methanol, designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream effectively and safely.
Hazard Assessment and Risk Profile
Understanding the potential risks is the foundation of safe chemical handling. Based on data from analogous compounds, this compound should be handled as a substance with potential health and environmental hazards.[1][2] The phenoxy moiety, found in various herbicides and preservatives, can present toxicological concerns, while thiazole derivatives can be irritants and toxic.[2][3][4]
| Hazard Category | Potential Risk & Classification | Precautionary Action & Statements |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, inhaled, or in contact with skin.[5] Serious Eye Damage/Irritation: High potential to cause serious eye irritation or damage.[6][7] Skin Corrosion/Irritation: May cause skin irritation.[3][5] Respiratory Irritation: May cause respiratory tract irritation.[5][6] | P261: Avoid breathing vapors/mist.[7] P264: Wash hands and any exposed skin thoroughly after handling.[3][6] P270: Do not eat, drink or smoke when using this product.[3][6] P280: Wear protective gloves, clothing, and eye/face protection.[3][6] |
| Environmental Hazards | Harmful to Aquatic Life: Assumed based on the precautionary principle for novel chemical entities.[1][8] | P273: Avoid release to the environment.[8] Do not dispose of down the sink or in waterways.[3] |
| Physical/Chemical Hazards | Combustibility: Not classified as flammable, but may be combustible at high temperatures.[9] Thermal decomposition can release toxic fumes like nitrogen and sulfur oxides. | Keep away from heat, sparks, and open flames. Handle in a well-ventilated area, preferably a chemical fume hood. |
Essential Protocol: From Use to Disposal
The following step-by-step methodology ensures that this compound is managed safely from the moment it is deemed waste until its final disposal.
Step 1: Personal Protective Equipment (PPE) Selection
Before handling the waste, ensure a robust barrier between you and the chemical. The causality here is direct: proper PPE mitigates the risk of exposure through inhalation, dermal contact, and accidental splashes.
-
Gloves: Wear chemical-resistant nitrile or neoprene gloves.
-
Eye Protection: Use safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: All handling of open containers or solid forms of the compound should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Step 2: Waste Segregation and Containment
The principle of waste segregation is fundamental to preventing unintended chemical reactions and ensuring the waste can be processed safely by disposal facilities. Never mix incompatible waste streams.
-
Solid Waste:
-
Collect all contaminated solid materials—including gloves, weigh paper, pipette tips, and contaminated absorbent pads—in a dedicated solid hazardous waste container.
-
This container must be a sturdy, leak-proof pail or drum, often lined with a clear, heavy-duty plastic bag.[1]
-
Do not use biohazard bags or standard trash bags.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated liquid hazardous waste container.
-
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, screw-top cap.
-
Leave at least 10% of the container volume as headspace to allow for vapor expansion.
-
Crucially, do not mix this organic waste stream with aqueous, acidic, or basic waste.
-
Step 3: Labeling and Documentation
Accurate labeling is a regulatory requirement and a critical safety communication tool. An improperly labeled container is a significant risk to all personnel who may handle it.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full, unabbreviated chemical name: "this compound" .
-
List all constituents of the waste solution, including solvents, with their approximate percentages.
-
Keep the container closed at all times except when actively adding waste.
Step 4: Spill Management Protocol
Accidents happen; a prepared response is key to mitigating their impact.
-
Alert & Evacuate: Notify personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation to the room if it is safe to do so.
-
Contain: For small liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use paper towels, which are combustible.
-
Clean-Up: Gently sweep the absorbed material into a dedicated container for solid hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.
-
Report: Inform your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Step 5: Storage and Final Disposal
Waste must be stored safely pending removal by trained professionals.
-
Storage: Keep the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area. Use secondary containment (such as a larger tub or bin) to capture any potential leaks.
-
Disposal: Arrange for a pickup with your institution's EHS department or their contracted hazardous waste disposal company.[1] These entities are licensed to transport and process hazardous materials according to strict governmental regulations.[7]
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
-
MetaSci. Safety Data Sheet Thiazole. Available at: [Link]
-
Villa. Thiazole 500 SC Safety Data Sheet. Available at: [Link]
-
DC Fine Chemicals. Safety Data Sheet: 2-Phenoxyethanol. Available at: [Link]
-
Ontosight AI. (2024). Phenoxy Pesticides and Toxicity Risks. Available at: [Link]
-
PubChemLite. (2-phenyl-1,3-thiazol-5-yl)methanol. Available at: [Link]
-
ResearchGate. (2025). Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. Available at: [Link]
-
PMC. (2015). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Available at: [Link]
-
Arboriculture & Urban Forestry. (1981). Needless Public Concerns About Herbicides. Available at: [Link]
-
PubMed. (1987). Phenoxy acid herbicides and contaminants: description of the IARC International Register of Workers. Available at: [Link]
-
Georganics. Thiazol-2-yl-methanol - High purity. Available at: [Link]
-
Loba Chemie. 2-PHENOXYETHANOL For Synthesis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ontosight.ai [ontosight.ai]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. researchgate.net [researchgate.net]
- 5. Thiazol-2-yl-methanol - High purity | EN [georganics.sk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. actylislab.com [actylislab.com]
- 8. villacrop.co.za [villacrop.co.za]
- 9. sds.chemtel.net [sds.chemtel.net]
Personal protective equipment for handling (2-Phenoxy-5-thiazolyl)-methanol
Personal Protective Equipment & Handling Guide: (2-Phenoxy-5-thiazolyl)-methanol
CAS: 81449-60-7 | Formula: C₁₀H₉NO₂S | Molecular Weight: 207.25 g/mol [1]
Core Directive: The Precautionary Safety Standard
As a Senior Application Scientist, I prioritize the Precautionary Principle . While specific toxicological datasets for this compound are less ubiquitous than common solvents, its structural moieties—a thiazole ring fused with a phenoxy ether and a primary alcohol —dictate a rigorous safety profile.
We treat this compound as a high-potency irritant and potential sensitizer capable of causing severe eye damage and respiratory distress. This guide synthesizes data from structural analogues (e.g., 2-Phenoxyethanol, Thiazole-5-methanol) to create a self-validating safety protocol.
Risk Assessment & Hazard Identification
Always consult the specific Safety Data Sheet (SDS) from your vendor before use.
| Hazard Class (Derived) | Signal Word | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | Warning | H302 | Harmful if swallowed.[2][3][4][5][6] Analogues (e.g., Phenoxyethanol) show LD50 ~1260 mg/kg (Rat).[3][6] |
| Skin Corrosion/Irritation | Warning | H315 | Causes skin irritation.[2] Thiazole rings often possess sensitizing properties. |
| Serious Eye Damage | Danger | H318 | Causes serious eye damage.[3][4][7][8] The phenoxy-alcohol motif can be corrosive to corneal tissue. |
| STOT - Single Exposure | Warning | H335 | May cause respiratory irritation.[2][3][7] Dust or vapor inhalation risks.[4][5][9] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create redundant barriers between the researcher and the chemical.
Tier 1: Mandatory PPE (All Handling)
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 / EN 166).
-
Rationale: Safety glasses are insufficient. The risk of irreversible corneal damage from phenoxy-derivatives demands a sealed environment around the eyes to prevent vapor entry or splashback.
-
-
Hand Protection: Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil).
-
Protocol:Double-gloving is required when handling solutions.
-
Breakthrough Time: Inspect immediately upon splash.[6] Thiazoles can permeate thin nitrile; change gloves every 60 minutes of active handling.
-
-
Body Protection: Lab Coat (100% Cotton or Flame-Resistant).
-
Rationale: Synthetic blends can melt into skin if a fire occurs (thiazoles are combustible). Ensure cuffs are tucked under glove gauntlets.
-
-
Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic shoes.
Tier 2: Task-Specific PPE
-
Powder Handling (Weighing/Transfer):
-
Respiratory: If weighing outside a fume hood (strongly discouraged), use a NIOSH N95 or P100 particulate respirator .
-
-
Synthesis/High-Temperature Reactions:
-
Face Shield: Wear over goggles during reflux or pressure reactions to protect against vessel failure.
-
Thermal Gloves: Nomex® or silicone gloves for handling hot glassware.
-
Operational Handling Protocol
A. Storage & Stability
-
Environment: Store in a cool, dry place (2-8°C recommended).
-
Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The primary alcohol at position 5 is susceptible to oxidation to the aldehyde/carboxylic acid, and the thiazole ring can degrade under moisture.
-
Segregation: Keep away from strong oxidizing agents (e.g., permanganates, peroxides) and acid chlorides.
B. Weighing & Transfer Workflow
-
Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Vented Balance Enclosure .
-
Static Control: Use an anti-static gun or bar, as organic heterocyclic powders often carry static charges that cause "scattering" during transfer.
-
Technique: Use a disposable spatula. Do not return excess chemical to the stock container to prevent cross-contamination.
C. Reaction Setup (Self-Validating System)
-
Solvent Selection: Soluble in alcohols (Methanol, Ethanol), DMSO, and DMF. Sparingly soluble in water.[3]
-
Addition: Add this compound slowly to reaction mixtures. Exothermic events are possible if reacting with strong bases (deprotonation of the alcohol).
Emergency Response & Decontamination
| Scenario | Immediate Action | Secondary Action |
| Eye Contact | Rinse immediately with water for 15 minutes . Hold eyelids open. | Seek immediate medical attention (Ophthalmologist).[8][10] |
| Skin Contact | Wash with soap and copious water.[2][8][10] Remove contaminated clothing.[6][8][10] | Monitor for redness/blistering (Dermatitis).[9] |
| Inhalation | Move to fresh air.[3][6][7][8][10] | If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Dampen with inert solvent (PEG-400 or water) to suppress dust. | Sweep into a closed container. Do not dry sweep. |
| Spill (Liquid) | Absorb with vermiculite or sand. | Dispose of as hazardous organic waste. |
Visualization: PPE & Handling Workflow
The following diagram outlines the logical decision tree for handling this compound, ensuring no step is missed.
Caption: Operational workflow ensuring redundant safety barriers from assessment to disposal.
Disposal & Waste Management
-
Classification: Hazardous Organic Waste.
-
Halogen Content: Although the molecule contains Sulfur and Nitrogen, it is generally classified with Non-Halogenated Solvents unless mixed with DCM/Chloroform. However, check local regulations regarding sulfur-containing heterocycles.
-
Protocol:
-
Collect in a dedicated waste container labeled "Organic Waste - Thiazole Derivatives".
-
Do not pour down the drain. The phenoxy moiety is toxic to aquatic life (Chronic Aquatic Toxicity potential).[7]
-
Rinse empty containers with methanol before disposal; treat rinsate as hazardous waste.
-
References
-
PubChem. (n.d.). Compound Summary: Thiazole Derivatives & Safety. National Library of Medicine. Retrieved March 2, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: 2-Phenoxyethanol (Analogue Safety Data). Retrieved March 2, 2026, from [Link]
-
ChemSrc. (2025). This compound (CAS 81449-60-7). Retrieved March 2, 2026, from [Link]
Sources
- 1. 81449-60-7_(2-Phenoxy-5-thiazolyl)-methanolCAS号:81449-60-7_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Thiazol-2-yl-methanol - High purity | EN [georganics.sk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. actylislab.com [actylislab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
